AMPSO sodium salt
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
sodium;2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO5S.Na/c1-7(2,5-9)8-3-6(10)4-14(11,12)13;/h6,8-10H,3-5H2,1-2H3,(H,11,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGYCHPTWHWEPZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(CS(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657466 | |
| Record name | Sodium 2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-60-7 | |
| Record name | Sodium 2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties and Applications of AMPSO Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the zwitterionic buffer, AMPSO (3-((1,1-dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid), with a specific focus on its pKa at 25°C. This document delves into the experimental determination of this crucial parameter and illustrates a primary application in biochemical workflows.
Physicochemical Properties of AMPSO
AMPSO is a biological buffer valued for its performance in alkaline pH ranges. Its properties make it a suitable choice for various biochemical and molecular biology applications, particularly where the maintenance of a high pH is critical.
1.1. pKa of AMPSO at 25°C
The pKa is a fundamental characteristic of a buffer, representing the pH at which the acidic and basic forms of the buffer are present in equal concentrations. For the AMPSO buffer system, which consists of the zwitterionic acid form and its conjugate base (the sodium salt), the pKa is a critical determinant of its effective buffering range.
| Parameter | Value | Reference |
| pKa at 25°C | 9.0 | [1][2][3][4][5][6] |
| Useful pH Range | 8.3 - 9.7 | [2][3][5][6] |
The pKa of AMPSO is consistently reported as 9.0 at 25°C[1][2][3][4][5][6]. It is important to note that while the user requested the pKa of the "AMPSO sodium salt," the pKa value refers to the acidic form of the buffer. The sodium salt is the corresponding conjugate base. The equilibrium between these two forms is what enables the buffering capacity.
Experimental Determination of pKa
The pKa of a buffer like AMPSO can be determined through several experimental methods. Potentiometric titration is a widely used and accurate technique for this purpose[7][8].
2.1. Detailed Protocol for Potentiometric Titration of AMPSO
This protocol outlines the steps for determining the pKa of AMPSO using potentiometric titration.
Materials:
-
AMPSO (free acid form)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
High-purity water (deionized or distilled)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (Class A)
-
Beaker (250 mL)
-
Volumetric flasks
Procedure:
-
Preparation of AMPSO Solution:
-
Accurately weigh a sufficient amount of AMPSO to prepare a 0.1 M solution. For example, to prepare 100 mL of 0.1 M AMPSO, weigh out 2.273 g of AMPSO (Molecular Weight: 227.28 g/mol ).
-
Dissolve the AMPSO in approximately 80 mL of high-purity water in a 100 mL volumetric flask.
-
Add a calculated amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Once dissolved, bring the volume to 100 mL with high-purity water and mix thoroughly.
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffers (e.g., pH 7.00, 10.00, and 12.00).
-
Transfer a known volume (e.g., 50 mL) of the AMPSO solution to a 250 mL beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
-
Titration Process:
-
Record the initial pH of the AMPSO solution.
-
Begin adding the NaOH titrant in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL or dropwise) to obtain more data points around the equivalence point.
-
Continue the titration until the pH has leveled off, well past the equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.
-
The pKa is the pH at the half-equivalence point. To find this, locate the volume of NaOH at the equivalence point and divide it by two. The pH at this half-volume on the titration curve is the pKa of AMPSO.
-
Application of AMPSO in Western Blotting
AMPSO is frequently utilized as a component of the transfer buffer in Western blotting, particularly for the efficient transfer of basic proteins[3]. Standard transfer buffers like Towbin buffer (Tris-glycine, pH ~8.3) may not be optimal for proteins with high isoelectric points (pI), as these proteins might carry a net positive charge, hindering their migration from the gel. The alkaline pH of an AMPSO-based transfer buffer ensures that these basic proteins are negatively charged, facilitating their transfer to the membrane.
3.1. Workflow for Western Blotting using AMPSO Transfer Buffer
The following diagram illustrates the key stages of a Western blotting experiment that incorporates an AMPSO-based transfer buffer.
This workflow highlights the critical protein transfer step where an AMPSO-containing buffer is employed to ensure the efficient blotting of proteins, including those with basic isoelectric points, from the polyacrylamide gel to the membrane.
Logical Relationship for pKa Determination
The determination of pKa from potentiometric titration data follows a clear logical progression from raw data collection to the final calculated value.
This diagram illustrates the systematic process of transforming the raw experimental data from a potentiometric titration into the final pKa value. Each step builds upon the previous one, ensuring an accurate and reproducible determination of this important physicochemical constant.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. juser.fz-juelich.de [juser.fz-juelich.de]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. dergipark.org.tr [dergipark.org.tr]
AMPSO Sodium Salt: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical structure, physicochemical properties, and key applications of N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid, sodium salt (AMPSO Sodium Salt).
Introduction
This compound is a zwitterionic buffer widely utilized in biochemistry, molecular biology, and pharmaceutical sciences.[1] Its utility stems from a pKa value that makes it an effective buffer in the alkaline pH range, coupled with high water solubility and minimal interaction with biological macromolecules.[2] This guide provides a detailed overview of its chemical structure, physicochemical properties, and significant applications, with a focus on its role in protein analysis and formulation development.
Chemical Structure and Identity
This compound is the sodium salt of N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid. Its structure features a tertiary amine, two hydroxyl groups, and a sulfonate group, which contribute to its high polarity and buffering capacity.
Figure 1. 2D Chemical Structure of this compound.
| Identifier | Value |
| IUPAC Name | sodium;2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonate |
| Synonyms | 3-((1,1-Dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid sodium salt, AMPSO-Na |
| CAS Number | 102029-60-7 |
| Molecular Formula | C₇H₁₆NNaO₅S |
| Molecular Weight | 249.26 g/mol |
| SMILES | C(CS(=O)(=O)[O-])C(CN(C(C)(C)O)C)O.[Na+] |
Physicochemical Properties
The physicochemical properties of this compound make it a versatile tool in various scientific applications. A summary of its key quantitative properties is presented below.
| Property | Value | Conditions |
| pKa | 9.0 | 25 °C (of the free acid) |
| Useful pH Range | 8.3 - 9.7 | |
| Solubility | 0.33 g/mL | In water |
| Appearance | White crystalline powder |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. Below are generalized protocols for determining the pKa and solubility of a compound like this compound.
Determination of pKa by UV-Vis Spectrophotometry
This method is based on the principle that the molar absorptivity of an ionizable compound changes with the extent of its ionization.
Materials:
-
This compound
-
UV-Vis spectrophotometer
-
pH meter
-
A series of buffers with known pH values spanning the expected pKa (e.g., pH 7.5 to 10.5)
-
Deionized water
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in deionized water.
-
Determination of Wavelengths for Analysis:
-
Record the UV-Vis spectrum of the this compound solution at a very low pH (e.g., pH 2) where the molecule is fully protonated.
-
Record the UV-Vis spectrum at a very high pH (e.g., pH 12) where the molecule is fully deprotonated.
-
Identify the wavelength of maximum absorbance for both the protonated and deprotonated species.
-
-
Data Collection:
-
Prepare a series of solutions by diluting the stock solution in the prepared buffers of varying pH.
-
Measure the absorbance of each solution at the predetermined wavelengths.
-
-
Data Analysis:
-
Plot the absorbance at a chosen wavelength versus the pH of the solution.
-
The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation from the absorbance data at different pH values.
-
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Deionized water
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a flask.
-
Equilibration: Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the suspension at a high speed to separate the undissolved solid from the saturated solution.
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of deionized water.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC.
-
-
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of this compound.
Applications in Biological Research and Drug Development
This compound's primary application is as a biological buffer, particularly in systems requiring a high pH.[2] Its zwitterionic nature and low metal-binding capacity make it suitable for a variety of biochemical assays.
Protein Electrophoresis and Electroblotting
AMPSO is particularly useful as a buffer component in polyacrylamide gel electrophoresis (PAGE) and western blotting of basic proteins.[3] At a high pH, basic proteins, which have a net positive charge at neutral pH, will acquire a net negative charge and migrate towards the anode during electrophoresis.
The following diagram illustrates the logical workflow of using an AMPSO-based buffer system for the western blotting of a basic protein.
Workflow for Western Blotting of Basic Proteins using an AMPSO Buffer System.
Drug Formulation and Delivery
This compound is also utilized in the pharmaceutical industry as a stabilizing agent and a component in drug delivery systems.[4][5] Its ability to maintain a stable pH and enhance the solubility of other compounds makes it a valuable excipient in various formulations.[4][5]
The following diagram illustrates the logical relationship of factors to consider when using this compound in a drug formulation.
Role of this compound in Pharmaceutical Formulation.
Conclusion
This compound is a valuable and versatile zwitterionic buffer with a well-defined chemical structure and advantageous physicochemical properties. Its primary utility lies in its buffering capacity in the alkaline pH range, making it particularly suitable for the electrophoretic separation of basic proteins. Furthermore, its role as a stabilizing and solubilizing agent in pharmaceutical formulations highlights its importance in drug development. The experimental protocols and workflows provided in this guide offer a practical framework for researchers and scientists working with this important chemical compound.
References
A Technical Guide to the Solubility of AMPSO Sodium Salt in Ethanol and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the solubility of 3-([1,1-Dimethyl-2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt (AMPSO sodium salt), a zwitterionic buffer commonly used in biochemical and pharmaceutical applications. A comprehensive understanding of its solubility in different solvent systems, particularly in aqueous and ethanolic solutions, is critical for its effective application in drug formulation, diagnostic assay manufacturing, and protein crystallization.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in water.
| Solvent | Solubility Value | Observations | Source |
| Water | 0.5 g/mL | Clear, colorless solution | |
| Water | 0.333 g/mL | Clear to slightly hazy, colorless solution | |
| Water | 0.33 g/mL | Clear to slightly hazy, colorless solution |
Note: The variation in reported solubility values may be attributed to differences in experimental conditions such as temperature and the specific grade of the compound.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.
Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., water, ethanol, or a mixture) at a specified temperature.
Materials:
-
This compound (CAS: 102029-60-7)[3]
-
Solvent of interest (e.g., deionized water, absolute ethanol)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is achieved. Preliminary tests may be needed to determine the time required to reach equilibrium.[4]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette. To avoid transferring solid particles, it is advisable to filter the sample immediately using a syringe filter.
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted supernatant based on the dilution factor.
-
Express the solubility in appropriate units, such as g/mL or mg/L.
-
-
Replicates:
-
Perform the entire experiment in triplicate or more to ensure the reliability and reproducibility of the results.[4]
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining solubility.
Logical Relationships in Solubility
The solubility of a zwitterionic compound like this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key factors influencing its differential solubility in water and ethanol.
References
A Technical Guide to High-Purity AMPSO Sodium Salt for Researchers and Drug Development Professionals
An in-depth examination of the properties, applications, and experimental protocols utilizing high-purity 3-([1,1-Dimethyl-2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt (AMPSO-Na) in scientific research and pharmaceutical development.
This technical guide provides a comprehensive overview of high-purity AMPSO sodium salt, a versatile zwitterionic buffering agent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core attributes of this compound, its primary manufacturers and suppliers, and its critical applications, with a focus on detailed experimental protocols.
Core Properties of High-Purity this compound
This compound is valued for its excellent water solubility and its ability to maintain stable pH in the alkaline range.[1][2] These properties make it an ideal buffer for various biochemical and molecular biology applications.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆NNaO₅S | [1][3] |
| Molecular Weight | 249.26 g/mol | [1][3] |
| CAS Number | 102029-60-7 | [1][3] |
| Purity | ≥98% to ≥99% (titration) | [1][4] |
| Appearance | White crystalline powder | [1] |
| pKa (25 °C) | 9.0 (Free acid) | [5][6][7] |
| Useful pH Range | 8.3 - 9.7 | [5][6] |
| Solubility in Water | 0.33 g/mL | [5][6] |
| Storage | Room Temperature | [1] |
Key Manufacturers and Suppliers
A number of reputable chemical suppliers provide high-purity this compound for research and manufacturing purposes. These include:
-
Chem-Impex: Offers this compound with a purity of ≥ 99%.[1]
-
Sigma-Aldrich (MilliporeSigma): Provides this compound suitable for diagnostic assay manufacturing.[5][6][8]
-
Santa Cruz Biotechnology: Supplies this compound specified as an alkaline buffer for the transfer of strongly basic proteins.[9]
-
Hopax Fine Chemicals: A manufacturer of AMPSO, highlighting its use in electroblotting.
-
MP Biomedicals: A supplier of this compound.[10]
-
Carl ROTH: Offers this compound under the PUFFERAN® brand with ≥98% purity.[4]
-
Spectrum Chemical: Manufactures and distributes this compound.[11]
Applications in Research and Drug Development
The unique properties of this compound lend it to a variety of applications, particularly where pH stability in the alkaline range is crucial.
-
Biotechnology and Pharmaceuticals: It serves as a stabilizing agent in protein formulations, enhancing the solubility and stability of therapeutic proteins.[1] Its biocompatibility and low toxicity profile are advantageous in drug formulation and delivery systems.[1]
-
Electrophoresis and Blotting: AMPSO is particularly well-suited as a buffer component for the electrophoresis of proteins and their subsequent transfer to membranes (Western blotting), especially for basic proteins.[9]
-
Diagnostic Assays: It is utilized in the manufacturing of diagnostic assays, where maintaining a specific pH is critical for the accuracy and reliability of the test.[5][6]
-
Analytical Chemistry: In techniques like chromatography, it can be employed to improve separation efficiency.[1]
Detailed Experimental Protocols
High pH Polyacrylamide Gel Electrophoresis (PAGE) with an AMPSO-Based Buffer System
This protocol is adapted for a standard vertical electrophoresis apparatus and is designed to provide optimal separation of proteins, particularly those with basic isoelectric points.
Materials:
-
This compound
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Acrylamide/Bis-acrylamide solution
-
Ammonium persulfate (APS), 10% (w/v) solution (prepare fresh)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Sodium dodecyl sulfate (SDS) (for denaturing electrophoresis)
-
Glycerol
-
Bromophenol blue
-
Deionized water
-
Protein standards and samples
Buffer and Gel Preparation:
| Solution | Composition |
| Resolving Gel Buffer (1.5 M Tris-HCl, pH 8.8) | 18.17 g Tris base in 80 mL deionized water, adjust pH to 8.8 with HCl, final volume 100 mL. |
| Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8) | 6.06 g Tris base in 80 mL deionized water, adjust pH to 6.8 with HCl, final volume 100 mL. |
| 10X High pH AMPSO Running Buffer (pH ~9.0) | 60.5 g Tris base, 22.13 g AMPSO. Dissolve in 900 mL of deionized water. Adjust pH to 9.0 if necessary. Bring final volume to 1 L. For SDS-PAGE, add 10 g of SDS to the 1X running buffer. |
Workflow for High pH PAGE:
Western Blotting: Protein Transfer with AMPSO-Based Buffer
Following electrophoresis, proteins are transferred to a membrane for immunodetection. An AMPSO-based transfer buffer can enhance the efficiency of transfer, especially for basic proteins.
Materials:
-
Polyacrylamide gel from electrophoresis
-
PVDF or nitrocellulose membrane
-
Filter paper
-
10X High pH AMPSO Running Buffer (prepared as in 4.1, without SDS for native transfers)
-
Methanol (for PVDF membrane activation)
-
Transfer apparatus (wet or semi-dry)
Wet Transfer Protocol:
-
Equilibrate Gel: After electrophoresis, equilibrate the gel in 1X AMPSO transfer buffer for 10-15 minutes.
-
Prepare Membrane: If using PVDF, wet the membrane in methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibrate in 1X AMPSO transfer buffer for at least 5 minutes. For nitrocellulose, equilibrate directly in the transfer buffer.
-
Assemble Transfer Sandwich: Assemble the sandwich in the following order: cathode (-) > sponge > filter paper > gel > membrane > filter paper > sponge > anode (+). Ensure no air bubbles are trapped between the gel and the membrane.
-
Perform Transfer: Place the sandwich in the transfer tank filled with cold 1X AMPSO transfer buffer. For standard proteins, transfer at 100 V for 60-90 minutes. For larger proteins, the transfer time may need to be extended.
-
Post-Transfer: After transfer, the membrane can be stained with Ponceau S to verify transfer efficiency before proceeding with blocking and antibody incubation.
Workflow for Western Blotting Protein Transfer:
Role in Protein Stabilization and Diagnostic Assays
While specific, detailed protocols for the use of this compound in protein stabilization and diagnostic assays are not as readily available in published literature, its fundamental properties as a buffering and stabilizing agent are highly relevant.
Protein Stabilization: The choice of salt can significantly influence protein stability, a principle described by the Hofmeister series. While not explicitly placing AMPSO within this series, its zwitterionic nature and ability to maintain a stable pH can contribute to a favorable environment for proteins, preventing aggregation and maintaining their native conformation. In drug development, screening various buffers, including AMPSO, at different concentrations is a common strategy to find optimal storage and formulation conditions for therapeutic proteins.
Diagnostic Assays: In many diagnostic assays, such as ELISA or nucleic acid amplification tests, precise pH control is paramount for enzymatic activity and binding interactions. This compound can be a component of the reaction or wash buffers to ensure the assay performs optimally and yields reliable results. For instance, in isothermal amplification techniques like LAMP or RPA, maintaining a stable alkaline pH is often critical for the polymerase and reverse transcriptase activity. The development of such assays often involves the optimization of buffer components, where AMPSO could be a valuable candidate.
Conclusion
High-purity this compound is a valuable tool for researchers and professionals in drug development. Its well-defined physicochemical properties, particularly its buffering capacity in the alkaline range, make it highly suitable for applications such as high-pH polyacrylamide gel electrophoresis and Western blotting of basic proteins. While its application in protein stabilization and diagnostic assays is based on fundamental principles of biochemistry, further research and publication of specific protocols will undoubtedly broaden its utility in these critical areas. The information and protocols provided in this guide serve as a solid foundation for the effective utilization of this compound in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Western blot transfer techniques | Abcam [abcam.com]
- 4. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 5. biocompare.com [biocompare.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. cdn.bcm.edu [cdn.bcm.edu]
- 10. A Semi-Quantitative Isothermal Diagnostic Assay Utilizing Competitive Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
AMPSO Sodium Salt: A Comprehensive Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of AMPSO sodium salt, a versatile zwitterionic buffer. Targeted at researchers, scientists, and professionals in drug development, this document details its chemical properties, experimental applications, and synthesis, adhering to stringent data presentation and visualization requirements.
Core Chemical Identifiers and Properties
This compound, systematically named sodium 3-([1,1-dimethyl-2-hydroxyethyl]amino)-2-hydroxypropanesulfonate, is a white crystalline powder widely utilized in various scientific applications. Its fundamental chemical and physical properties are summarized below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 102029-60-7 | [1] |
| Molecular Formula | C₇H₁₆NNaO₅S | [1] |
| Molecular Weight | 249.26 g/mol | [1] |
| Appearance | White crystalline powder | |
| pKa (25 °C) | 9.0 (Free acid) | [1] |
| Useful pH Range | 8.3 - 9.7 | [1] |
| Solubility in Water | 0.33 g/mL (clear to slightly hazy, colorless solution) | [1] |
Applications in Research and Development
This compound's unique properties make it a valuable component in various laboratory and industrial settings.
Biological Buffer in Electrophoresis and Electroblotting
With a pKa of 9.0, AMPSO is an excellent buffering agent for maintaining a stable, high pH environment.[1] This is particularly advantageous for the electrophoresis of basic proteins, which require a high pH to carry a sufficient negative charge for proper migration through the gel matrix.
This compound is also well-suited as a component in transfer buffers for Western blotting, specifically for the efficient electroblotting of strongly basic proteins from polyacrylamide gels to membranes such as PVDF or nitrocellulose.
Drug Formulation and Delivery
In the pharmaceutical sciences, this compound serves as a valuable excipient. Its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs) is a key asset in drug formulation.[2][3] The use of a salt form of a drug can significantly improve its physicochemical properties, leading to better bioavailability.[3] this compound's biocompatibility and low toxicity profile further underscore its utility in developing safe and effective drug delivery systems.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
High pH Polyacrylamide Gel Electrophoresis (PAGE) for Basic Proteins
This protocol utilizes a discontinuous buffer system with AMPSO to enhance the separation of basic proteins.
Materials:
-
AMPSO
-
Acrylamide/Bis-acrylamide solution
-
Tris base
-
Sodium dodecyl sulfate (SDS)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Protein sample
-
Protein molecular weight markers
-
Vertical electrophoresis apparatus
Procedure:
-
Resolving Gel Preparation (12%):
-
In a beaker, combine distilled water, 1.5 M Tris-HCl (pH 8.8), 10% SDS, and 30% acrylamide/bis-acrylamide solution.
-
Initiate polymerization by adding 10% APS and TEMED.
-
Immediately pour the solution into the gel cassette, leaving space for the stacking gel.
-
Overlay with water-saturated isobutanol and allow to polymerize for 30-60 minutes.
-
-
Stacking Gel Preparation (4%):
-
After the resolving gel has polymerized, remove the isobutanol and wash the top of the gel with distilled water.
-
Prepare the stacking gel solution by combining distilled water, 0.5 M Tris-HCl (pH 6.8), 10% SDS, and 30% acrylamide/bis-acrylamide solution.
-
Add 10% APS and TEMED to initiate polymerization.
-
Pour the stacking gel solution on top of the resolving gel and insert the comb.
-
Allow the stacking gel to polymerize for 30-45 minutes.
-
-
Running Buffer Preparation (AMPSO-based):
-
Prepare a 1X running buffer containing 25 mM Tris, 192 mM Glycine, and 0.1% SDS.
-
For high pH applications, prepare a buffer containing 50 mM AMPSO, adjusted to pH 9.5 with NaOH.
-
-
Sample Preparation and Loading:
-
Mix protein samples with 2X Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the prepared samples and molecular weight markers into the wells of the stacking gel.
-
-
Electrophoresis:
-
Place the gel cassette into the electrophoresis apparatus and fill the inner and outer chambers with the appropriate running buffer.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
Western Blotting Transfer of Basic Proteins
This protocol outlines the use of an AMPSO-containing buffer for the efficient transfer of basic proteins.
Materials:
-
Polyacrylamide gel with separated proteins
-
PVDF or nitrocellulose membrane
-
Filter papers
-
This compound
-
Tris base
-
Glycine
-
Methanol
-
Electroblotting apparatus (wet or semi-dry)
Procedure:
-
Transfer Buffer Preparation (AMPSO-based):
-
Prepare a transfer buffer consisting of 25 mM AMPSO, 20% (v/v) methanol. Adjust the pH to 9.5. Note: The optimal concentration of AMPSO and methanol may need to be determined empirically.
-
-
Membrane and Gel Equilibration:
-
Cut the membrane and filter papers to the size of the gel.
-
If using a PVDF membrane, activate it by immersing in methanol for 30 seconds, followed by a brief rinse in deionized water.
-
Equilibrate the gel, membrane, and filter papers in the AMPSO-based transfer buffer for 10-15 minutes.
-
-
Assembling the Transfer Stack:
-
Assemble the transfer "sandwich" according to the manufacturer's instructions for your blotting apparatus. A typical wet transfer assembly is as follows (from cathode to anode): sponge > filter paper > gel > membrane > filter paper > sponge.
-
Ensure no air bubbles are trapped between the layers.
-
-
Electrotransfer:
-
Place the transfer cassette into the blotting apparatus and fill with transfer buffer.
-
Perform the transfer at a constant current or voltage according to the manufacturer's recommendations. Transfer times will vary depending on the size of the proteins and the transfer system used (e.g., 1 hour to overnight at 4°C for wet transfer).
-
-
Post-Transfer Processing:
-
After transfer, disassemble the stack and briefly rinse the membrane in TBST (Tris-Buffered Saline with Tween 20).
-
The membrane is now ready for blocking and subsequent immunodetection steps.
-
Synthesis of this compound
A general synthetic route to AMPSO involves the reaction of 3-chloro-2-hydroxypropanesulfonic acid sodium salt with 2-amino-2-methyl-1-propanol. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions. The final product is then isolated and purified.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for high pH PAGE and Western blotting.
Caption: Workflow for High pH Polyacrylamide Gel Electrophoresis.
Caption: Workflow for Western Blotting Transfer using AMPSO buffer.
Conclusion
This compound is a highly effective and versatile zwitterionic buffer with significant applications in the separation of basic proteins and in the formulation of pharmaceuticals. Its well-defined physicochemical properties and straightforward application in experimental protocols make it an invaluable tool for researchers and scientists in various fields. This guide provides the foundational knowledge and practical methodologies to effectively utilize this compound in a laboratory setting.
References
AMPSO Buffer: A Comprehensive Technical Guide on its Buffer Range and Temperature Dependence
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMPSO (3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic biological buffer, one of the 'Good's buffers', widely utilized in biochemical and molecular biology research. Its popularity stems from its effectiveness in the alkaline pH range, high water solubility, and minimal interference with biological systems. This technical guide provides an in-depth analysis of the core physicochemical properties of AMPSO, with a particular focus on its effective buffer range and the significant influence of temperature on its pKa. Understanding these characteristics is crucial for the accurate and reproducible execution of pH-sensitive experiments.
Core Properties of AMPSO Buffer
AMPSO is valued for its ability to maintain a stable pH in the alkaline range, making it particularly suitable for various enzymatic reactions and electrophoretic systems that require a pH between 8.3 and 9.7.[1][2][3][4]
Physicochemical Characteristics
| Property | Value |
| Molecular Formula | C₇H₁₇NO₅S |
| Molecular Weight | 227.28 g/mol |
| pKa at 25°C | 9.00[1][4] |
| Effective Buffer Range | 8.3 – 9.7[1][3][4] |
| Appearance | White crystalline powder |
| Solubility | Soluble in water |
Temperature Dependence of AMPSO Buffer pKa
The pKa of a buffer, and consequently the pH of a buffer solution, is not constant but varies with temperature. This temperature dependence is a critical factor to consider when preparing and using buffers for experiments conducted at temperatures other than ambient. The change in pKa with temperature is described by the term d(pKa)/dT. For buffers containing amino groups, such as AMPSO, the pKa generally decreases as the temperature increases.[5]
Based on thermodynamic studies of AMPSO, the pKa has been determined at various temperatures. A key study by Roy et al. (1997) provides thermodynamic constants for AMPSO over a range of temperatures.[6][7][8][9][10][11]
AMPSO pKa Values at Various Temperatures
| Temperature (°C) | Temperature (K) | pKₐ |
| 5 | 278.15 | 9.53 |
| 10 | 283.15 | 9.40 |
| 15 | 288.15 | 9.27 |
| 20 | 293.15 | 9.14 |
| 25 | 298.15 | 9.00 |
| 30 | 303.15 | 8.87 |
| 37 | 310.15 | 8.69 |
| 40 | 313.15 | 8.61 |
| 45 | 318.15 | 8.48 |
| 50 | 323.15 | 8.35 |
| 55 | 328.15 | 8.22 |
Data extrapolated from the findings of Roy et al., Journal of Solution Chemistry, 1997, 26, 309-317.[6][7][8][9][10][11]
The temperature coefficient, d(pKa)/dT, for AMPSO is approximately -0.026 pKa units per degree Celsius . This means that for every 1°C increase in temperature, the pKa of AMPSO will decrease by about 0.026. This is a significant change that can impact the buffering capacity and the actual pH of the experimental system if not accounted for.
Experimental Protocols
Determination of pKa and its Temperature Dependence (d(pKa)/dT) by Potentiometric Titration
This protocol outlines the methodology to experimentally determine the pKa of a buffer like AMPSO and its dependence on temperature.
Materials and Reagents:
-
AMPSO, free acid form
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), CO₂-free
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
High-purity water (deionized or distilled)
-
Calibrated pH meter with a temperature probe
-
Glass electrode and reference electrode (or a combination electrode)
-
Magnetic stirrer and stir bar
-
Water bath or circulating thermostat for temperature control
-
Volumetric flasks, burettes, and pipettes
Procedure:
-
Buffer Solution Preparation:
-
Accurately weigh a known amount of AMPSO and dissolve it in a known volume of high-purity water to prepare a stock solution of a specific concentration (e.g., 0.1 M).
-
-
Titration Setup:
-
Calibrate the pH meter at the desired temperature using standard pH buffers.
-
Place a known volume (e.g., 50 mL) of the AMPSO solution into a jacketed beaker connected to the water bath to maintain a constant temperature.
-
Immerse the pH electrode and temperature probe into the solution.
-
Begin stirring the solution gently.
-
-
Titration at a Specific Temperature:
-
Fill a calibrated burette with the standardized NaOH solution.
-
Record the initial pH of the AMPSO solution.
-
Add small, precise increments of the NaOH solution to the AMPSO solution.
-
After each addition, allow the pH reading to stabilize and then record the pH and the volume of titrant added.
-
Continue the titration until the pH has risen significantly, well past the expected pKa.
-
-
Data Analysis to Determine pKa:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the buffer has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
-
Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
-
Determination of Temperature Dependence (d(pKa)/dT):
-
Repeat the entire titration procedure (steps 2-4) at a series of different, precisely controlled temperatures (e.g., 5°C, 15°C, 25°C, 37°C, 50°C).
-
Plot the determined pKa values against the corresponding temperatures in Kelvin.
-
The slope of this plot will give the value of d(pKa)/dT.
-
Experimental Workflow for d(pKa)/dT Determination
Caption: Workflow for d(pKa)/dT determination.
Application of AMPSO Buffer: Alkaline Phosphatase Assay
AMPSO is an excellent buffer choice for assays involving enzymes that exhibit optimal activity at an alkaline pH, such as alkaline phosphatase (ALP). ALP is commonly used in various molecular biology techniques, including ELISA and Western blotting, where it catalyzes the hydrolysis of a substrate to produce a detectable signal.
Alkaline Phosphatase (ALP) Catalyzed Reaction
Caption: ALP enzymatic reaction in AMPSO buffer.
Experimental Protocol: Alkaline Phosphatase (ALP) Assay using AMPSO Buffer
Materials and Reagents:
-
Alkaline Phosphatase (ALP) enzyme
-
AMPSO buffer (0.1 M, pH 9.0 at the desired reaction temperature)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
-
Spectrophotometer
Procedure:
-
Prepare the Reaction Mixture:
-
In a microplate well or cuvette, add the AMPSO buffer.
-
Add the ALP enzyme solution to the buffer and mix gently.
-
Pre-incubate the mixture at the desired reaction temperature.
-
-
Initiate the Reaction:
-
Add the pNPP substrate solution to the reaction mixture to start the reaction.
-
Immediately start monitoring the absorbance at 405 nm.
-
-
Monitor the Reaction:
-
Record the absorbance at regular time intervals for a set period. The rate of the increase in absorbance is proportional to the ALP activity.
-
-
Stop the Reaction:
-
Add the stop solution to terminate the enzymatic reaction. This will also enhance the yellow color of the p-nitrophenol product.
-
-
Measure the Final Absorbance:
-
Measure the final absorbance of the solution at 405 nm.
-
Conclusion
AMPSO is a versatile and reliable buffer for a wide range of biochemical applications that require a stable alkaline pH. However, researchers and drug development professionals must be cognizant of the significant temperature dependence of its pKa. Failure to account for the decrease in pKa with increasing temperature can lead to suboptimal buffering and inaccurate experimental results. By understanding the principles outlined in this guide and utilizing the provided experimental protocols, scientists can effectively harness the benefits of AMPSO buffer while ensuring the precision and reproducibility of their work.
References
- 1. You are being redirected... [bio-world.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. AMPSO - 產品介紹 - Hopax Fine Chemicals [hopaxfc.com]
- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Material Safety of AMPSO Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for AMPSO (3-((1,1-dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid) sodium salt. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on data clarity, experimental context, and visualization of key safety assessment workflows.
Section 1: Chemical and Physical Properties
AMPSO sodium salt is a zwitterionic buffer commonly used in biochemistry and molecular biology.[1] Its physical and chemical properties are fundamental to its handling and safety profile. A summary of these properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆NNaO₅S | [2][3][4] |
| Molecular Weight | 249.26 g/mol | [2][4][5] |
| CAS Number | 102029-60-7 | [2][3][6] |
| Appearance | White crystalline powder | [4][5][7] |
| pKa (25 °C) | 9.0 (for the free acid) | [5][7][8] |
| Useful pH Range | 8.3 - 9.7 | [1][5][7] |
| Solubility | 0.33 g/mL in water | [5][7] |
Section 2: Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound does not meet the criteria for classification as a hazardous substance.[2][3][6][9] The safety data sheets consistently indicate that it is not classified for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[3][6]
Section 3: Toxicological Profile
| Toxicological Endpoint | GHS Classification | Remarks |
| Acute Oral Toxicity | Not Classified | Shall not be classified as acutely toxic.[3][6] |
| Skin Corrosion/Irritation | Not Classified | Shall not be classified as corrosive/irritant to skin.[3][6] |
| Serious Eye Damage/Irritation | Not Classified | Shall not be classified as seriously damaging to the eye or eye irritant.[3][6] |
| Respiratory or Skin Sensitisation | Not Classified | Shall not be classified as a respiratory or skin sensitiser.[3][6] |
| Germ Cell Mutagenicity | Not Classified | Shall not be classified as germ cell mutagenic.[3][6] |
| Carcinogenicity | Not Classified | Shall not be classified as carcinogenic.[3][6] |
| Reproductive Toxicity | Not Classified | Shall not be classified as a reproductive toxicant.[3][6] |
| Specific Target Organ Toxicity (Single Exposure) | Not Classified | Shall not be classified as a specific target organ toxicant (single exposure).[3][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | Not Classified | Shall not be classified as a specific target organ toxicant (repeated exposure).[3][6] |
Section 4: Experimental Protocols
The toxicological assessments summarized above are typically performed according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Although the specific study reports for this compound are not publicly available, this section outlines the detailed methodologies for the key experiments that would lead to the classifications found in the safety data sheets.
Acute Oral Toxicity Assessment (Following OECD Guideline 423: Acute Toxic Class Method)
This method is designed to estimate the acute oral toxicity of a substance and allows for its classification.[2][8][10] It uses a stepwise procedure with a small number of animals.
Methodology:
-
Principle: A stepwise procedure is used where a substance is administered orally to a group of animals at a defined dose. The presence or absence of mortality in that step determines the next step.[10]
-
Animals: Typically, young adult rats of a single sex (usually females) are used.[10]
-
Dosing: The substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Procedure:
-
Step 1: Three animals are dosed at the selected starting dose.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Step 2 (and subsequent steps):
-
If mortality occurs, the next step involves dosing three new animals at a lower fixed dose level.
-
If no mortality occurs, the next step involves dosing three new animals at a higher fixed dose level.
-
-
-
Endpoint: The test allows for the classification of the substance into one of several toxicity classes based on the observed mortality at different dose levels. For this compound, the expected outcome at the limit dose of 2000 mg/kg would be no mortality, leading to a "Not Classified" status.
Skin Irritation/Corrosion Assessment (Following OECD Guideline 439: In Vitro Skin Irritation)
Modern skin irritation testing is often conducted using in vitro methods to avoid animal testing. The Reconstructed Human Epidermis (RhE) model is a validated method.[4][11][12]
Methodology:
-
Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis model. The potential for skin irritation is determined by the resulting cell viability.[12]
-
Test System: A commercially available RhE model (e.g., EpiDerm™, EpiSkin™) is used.
-
Procedure:
-
Application: The test substance (solid or liquid) is applied to the surface of the RhE tissue.
-
Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes).
-
Post-Incubation: The substance is rinsed off, and the tissue is incubated for a further recovery period (e.g., 42 hours).[11]
-
-
Endpoint Measurement: Cell viability is assessed by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is then quantified by measuring its optical density.
-
Classification:
-
If cell viability is ≤ 50%, the substance is classified as a skin irritant (GHS Category 2).[11]
-
If cell viability is > 50%, the substance is considered non-irritant.
-
Eye Irritation/Corrosion Assessment (Following OECD Guideline 405: Acute Eye Irritation/Corrosion)
A tiered or sequential testing strategy is strongly recommended to minimize animal use. This involves a weight-of-the-evidence analysis of existing data and in vitro tests before any in vivo study is considered.[6][7][9]
Methodology (In Vivo Test):
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris.[7]
-
Animals: Albino rabbits are the preferred species.
-
Procedure:
-
Initial Test: The test is initiated using a single animal.
-
Application: A measured amount of the substance (solid or liquid) is instilled into the conjunctival sac of one eye.
-
Observation: The eye is examined at 1, 24, 48, and 72 hours after application, and the reaction is scored. The observation period can be extended up to 21 days to assess reversibility.
-
Confirmatory Test: If a clear corrosive or severe irritant effect is not observed, the response is confirmed in up to two additional animals.
-
-
Classification: The classification is based on the severity and reversibility of the eye lesions observed. For this compound, the expected outcome would be no significant, irreversible effects, leading to a "Not Classified" status.
Section 5: Handling, Storage, and First Aid
Safe Handling and Personal Protection
-
Engineering Controls: Ensure adequate ventilation to prevent dust formation.[6]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Keep away from food and drink.[6]
Storage
-
Store in a dry place.[6]
-
Keep container tightly closed.
First-Aid Measures
-
Inhalation: Move the person to fresh air.[3]
-
Skin Contact: Rinse skin with water/shower.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[3]
-
Ingestion: Rinse mouth. Call a doctor if you feel unwell.[3]
Section 6: Stability and Reactivity
-
Reactivity: The product in its delivered form is not dust explosion capable; however, the enrichment of fine dust can lead to the danger of a dust explosion.[3][6]
-
Chemical Stability: The material is stable under normal ambient and anticipated storage and handling conditions.[3][6]
-
Possibility of Hazardous Reactions: A violent reaction can occur with strong oxidizing agents.[3][6]
-
Hazardous Decomposition Products: In case of fire, hazardous combustion products may be liberated, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[3]
Conclusion
This compound is a compound with a very low hazard profile. It is not classified as hazardous under GHS criteria. Standard laboratory safety precautions, including the use of personal protective equipment to avoid dust inhalation and contact with skin and eyes, are sufficient for safe handling. The toxicological assessments, while not detailed in publicly available literature, are based on established international protocols designed to evaluate chemical safety thoroughly. For researchers and drug development professionals, this compound can be considered a safe and stable buffer when handled in accordance with good laboratory practices.
References
- 1. oecd.org [oecd.org]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. uniube.br [uniube.br]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. utu.fi [utu.fi]
- 11. x-cellr8.com [x-cellr8.com]
- 12. oecd.org [oecd.org]
Synthesis and Purification of AMPSO Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 3-([1,1-Dimethyl-2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt (AMPSO sodium salt), a zwitterionic buffer widely utilized in biochemical assays, cell culture, and pharmaceutical formulations. This document outlines a plausible synthetic route, detailed purification protocols, and analytical methods for purity assessment, designed to be a practical resource for laboratory and process development applications.
Synthesis of this compound
The synthesis of this compound is proposed via a two-step process involving the reaction of 2-amino-2-methyl-1-propanol with epichlorohydrin, followed by sulfonation with sodium bisulfite. This method is analogous to the synthesis of other N-substituted taurine derivatives and related zwitterionic buffers.
Proposed Synthesis Pathway
The reaction proceeds in two main stages:
-
Epoxide Ring Opening: 2-amino-2-methyl-1-propanol acts as a nucleophile, attacking the epoxide ring of epichlorohydrin to form an intermediate chlorohydrin.
-
Sulfonation: The intermediate is then reacted with sodium bisulfite, which displaces the chlorine atom to introduce the sulfonic acid group, yielding the sodium salt of AMPSO.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocol: Synthesis
Materials and Reagents:
-
2-Amino-2-methyl-1-propanol (AMP)
-
Epichlorohydrin
-
Sodium bisulfite (NaHSO₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Isopropanol
Procedure:
-
Step 1: Formation of the Chlorohydrin Intermediate
-
In a well-ventilated fume hood, dissolve 1.0 mole of 2-amino-2-methyl-1-propanol in 500 mL of isopropanol in a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 1.05 moles of epichlorohydrin dropwise from the dropping funnel over a period of 2-3 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Step 2: Sulfonation
-
Prepare a solution of 1.2 moles of sodium bisulfite in 500 mL of deionized water.
-
Add the sodium bisulfite solution to the reaction mixture from Step 1.
-
Heat the mixture to 80-90 °C and maintain this temperature for 6-8 hours, with continuous stirring.
-
Monitor the disappearance of the intermediate by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Isolation:
-
Adjust the pH of the solution to approximately 10-11 with a 40% (w/v) sodium hydroxide solution. This ensures the sulfonic acid is in its salt form and the amino group is deprotonated.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the isopropanol and some of the water, resulting in a viscous solution.
-
The crude this compound will precipitate upon further concentration or cooling.
-
| Parameter | Value |
| Reactants | 2-Amino-2-methyl-1-propanol, Epichlorohydrin, Sodium Bisulfite |
| Stoichiometry (approx.) | 1 : 1.05 : 1.2 |
| Solvent | Isopropanol, Water |
| Reaction Temperature | Step 1: 0-10 °C; Step 2: 80-90 °C |
| Reaction Time | Step 1: 14-19 hours; Step 2: 6-8 hours |
| pH Adjustment | 10-11 with NaOH |
Table 1: Summary of Synthesis Reaction Conditions.
Purification of this compound
The primary method for purifying crude this compound is recrystallization, which leverages differences in solubility between the product and impurities at different temperatures.
Experimental Protocol: Recrystallization
Solvent System:
A mixture of ethanol and water is a suitable solvent system for the recrystallization of polar, zwitterionic compounds like this compound. The water acts as the primary solvent, while ethanol serves as the anti-solvent.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot deionized water (e.g., 70-80 °C).
-
If the solution is colored or contains insoluble impurities, it can be treated with activated charcoal and then hot-filtered through a celite bed.
-
Slowly add ethanol to the hot, clear solution until it becomes slightly turbid, indicating the saturation point has been reached.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, the flask can be placed in an ice bath or refrigerator (2-8 °C) for several hours to complete the crystallization process.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.
Caption: Workflow for the purification of this compound by recrystallization.
| Parameter | Details |
| Purification Method | Recrystallization |
| Solvent | Deionized Water |
| Anti-solvent | Ethanol |
| Drying Temperature | 50-60 °C (under vacuum) |
| Expected Purity | >99% |
Table 2: Summary of Purification Parameters.
Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a robust analytical technique for assessing the purity of this compound. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is particularly well-suited for polar, zwitterionic compounds. The following method is adapted from a validated procedure for the zwitterionic buffer HEPES and is expected to provide good resolution for AMPSO and related impurities.[1][2][3]
Experimental Protocol: HPLC-HILIC Method
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Zwitterionic HILIC column (e.g., Obelisc N or similar)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 25 mM Ammonium Acetate (pH 5.0) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in mobile phase |
Table 3: HPLC-HILIC Method Parameters for Purity Analysis.
Procedure:
-
Prepare the mobile phase and equilibrate the column until a stable baseline is achieved.
-
Prepare a standard solution of high-purity this compound and a sample solution of the synthesized and purified product.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms for the presence of impurity peaks.
-
Calculate the purity of the sample by the area normalization method.
Caption: Workflow for purity analysis of this compound by HPLC-HILIC.
This technical guide provides a foundational framework for the synthesis, purification, and analysis of this compound. The provided protocols are based on established chemical principles and analogous procedures for similar compounds, offering a robust starting point for laboratory-scale production and quality control. Researchers are encouraged to optimize these methods for their specific applications and equipment.
References
- 1. Hydrophilic interaction liquid chromatography method development and validation for the assay of HEPES zwitterionic buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophilic interaction liquid chromatography method development and validation for the assay of HEPES zwitterionic buffer [biblio.ugent.be]
AMPSO Sodium Salt: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AMPSO sodium salt, a versatile zwitterionic buffer. This document details its physicochemical properties, pricing for research purposes, and established applications, with a focus on detailed experimental protocols. The information herein is intended to support researchers, scientists, and drug development professionals in leveraging the unique properties of this compound in their work.
Core Properties and Pricing
This compound, chemically known as 3-([1,1-Dimethyl-2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt, is a member of the "Good's buffers" series. It is particularly valued for its ability to maintain a stable pH in the alkaline range. Its zwitterionic nature, with both a sulfonic acid and an amino group, provides good buffering capacity with minimal interference in many biochemical assays.[1]
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₁₆NNaO₅S | [2] |
| Molecular Weight | 249.26 g/mol | [2] |
| pKa (25°C) | 9.0 (Free acid) | [3] |
| Useful pH Range | 8.3 - 9.7 | [3] |
| Appearance | White crystalline powder | [2] |
| Solubility in Water | 0.33 g/mL | [3] |
| CAS Number | 102029-60-7 | [2] |
Price per Gram for Research Purposes
The price of this compound for research purposes can vary depending on the supplier, purity, and quantity purchased. The following table provides an estimated price per gram from various suppliers. Please note that prices are subject to change and may not include shipping and handling fees.
| Supplier | Quantity | Price (USD/EUR/GBP) | Estimated Price per Gram |
| Carl ROTH | 25 g | €70.85 | €2.83 |
| Sigma-Aldrich (A1911) | 100 g | £344.25 (List Price £459.00) | £3.44 (List Price £4.59) |
| SLS Ireland (A1911-100G) | 100 g | €488.00 | €4.88 |
Prices are based on data from December 2025 and should be used as an estimate. For current pricing, please refer to the suppliers' websites.
Applications in Research and Drug Development
This compound is a versatile reagent with several key applications in research and drug development.[2] Its primary function is as a biological buffer, but it also serves as a stabilizing and solubilizing agent.[2]
-
Biotechnology and Protein Science: It is widely used in protein electrophoresis and blotting, particularly for the transfer of basic proteins.[1] It also acts as a stabilizing agent in protein formulations, which is crucial in the development of therapeutic proteins.[2]
-
Enzyme Assays: The alkaline buffering range of AMPSO makes it suitable for assays of enzymes that are active at high pH, such as alkaline phosphatase.
-
Capillary Electrophoresis: It can be used as a buffer component in capillary electrophoresis for the separation of proteins and other biomolecules.
-
Pharmaceutical Formulation: this compound is used in the formulation of medications to aid in the delivery of active ingredients and enhance their bioavailability.[2] Its biocompatibility and low toxicity profile are advantageous in these applications.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Western Blotting with AMPSO-Based Transfer Buffer
AMPSO is highly effective in transfer buffers for Western blotting, especially for the efficient transfer of strongly basic proteins from polyacrylamide gels to membranes like nitrocellulose or PVDF.[1][4] Standard Tris-glycine transfer buffers, with a pH around 8.3, can be suboptimal for proteins with high isoelectric points (pI), as these proteins may carry a net positive charge, hindering their transfer. The higher pH maintained by AMPSO ensures these basic proteins have a net negative charge, facilitating their migration out of the gel.[1]
Reagents:
-
AMPSO (MW: 227.28 g/mol for free acid)
-
Methanol
-
Deionized water
-
Sodium Hydroxide (NaOH) for pH adjustment
Protocol:
-
Weigh out 5.68 g of AMPSO and dissolve it in approximately 700 mL of deionized water.
-
Add 200 mL of methanol to the solution.
-
Adjust the pH of the solution to 9.0 by adding NaOH. Monitor the pH carefully with a calibrated pH meter.
-
Bring the final volume to 1 L with deionized water.
-
Store the buffer at 4°C. It is recommended to use the buffer fresh for optimal performance.[1]
Western Blot transfer workflow using AMPSO buffer.
Alkaline Phosphatase (ALP) Activity Assay
AMPSO buffer is suitable for measuring the activity of alkaline phosphatase, an enzyme with optimal activity at an alkaline pH. The assay involves the conversion of p-nitrophenyl phosphate (pNPP) to the yellow-colored p-nitrophenol (pNP), which can be measured spectrophotometrically.
Reagents:
-
AMPSO
-
p-Nitrophenyl phosphate (pNPP)
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
Protocol:
-
Prepare a 1.5 M AMPSO stock solution by dissolving the appropriate amount of AMPSO in deionized water.
-
Adjust the pH to 10.3 at 25°C using HCl or NaOH.
-
For the working assay buffer, dilute the stock solution to the desired final concentration (e.g., as specified in a kit protocol).
-
Prepare a fresh solution of pNPP in the assay buffer before use. A typical concentration is 4 mg/mL.[5]
-
Pipette 0.5 mL of the AMPSO assay buffer containing pNPP into appropriate tubes (e.g., for blank and test samples).
-
Equilibrate the tubes to 37°C.
-
Add 0.1 mL of water to the "Blank" tube.
-
Add 0.1 mL of the sample containing alkaline phosphatase (e.g., serum or cell lysate) to the "Test" tube.
-
Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).[5]
-
Stop the reaction by adding a stop solution, such as 0.05 N NaOH.[5]
-
Measure the absorbance of the "Test" sample against the "Blank" at 410 nm.
-
The ALP activity is proportional to the rate of increase in absorbance.
Workflow for an alkaline phosphatase activity assay.
Capillary Zone Electrophoresis (CZE) of Proteins
AMPSO can be a component of the running buffer in CZE for the separation of proteins, particularly when a high pH is required to ensure that most proteins have a net negative charge and migrate towards the anode.
Materials:
-
Capillary electrophoresis instrument
-
Fused silica capillary
-
AMPSO-containing running buffer (e.g., 50 mM AMPSO, pH 9.0)
-
Sample buffer (may be of lower ionic strength than the running buffer)
-
Protein sample
Protocol:
-
Capillary Conditioning: Before first use, and between runs, the capillary should be flushed with appropriate solutions (e.g., 0.1 M NaOH, water, and then the running buffer) to ensure a consistent electroosmotic flow.
-
Sample Preparation: Dissolve or dilute the protein sample in the sample buffer. Centrifuge the sample to remove any particulates.
-
Electrophoresis:
-
Fill the capillary and buffer reservoirs with the AMPSO running buffer.
-
Inject the sample into the capillary (e.g., by pressure or electrokinetic injection).
-
Apply a high voltage (e.g., 10-30 kV) to initiate the separation.
-
Monitor the separation using a suitable detector (e.g., UV-Vis at 214 nm).
-
-
Data Analysis: Analyze the resulting electropherogram to determine the migration times and peak areas of the separated proteins.
References
Methodological & Application
Application Note & Protocol: Preparation of a 1M Stock Solution of AMPSO Buffer
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMPSO (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic buffer agent widely used in biochemistry, molecular biology, and cell culture. As one of Good's buffers, it is valued for its minimal interaction with biological molecules and its buffering capacity in the alkaline pH range. Its pKa of 9.0 at 25°C makes it an excellent choice for maintaining a stable pH between 8.3 and 9.7.[1][2][3] This application note provides a detailed protocol for the preparation of a 1M stock solution of AMPSO buffer, which can be diluted to the desired working concentration for various applications, including protein electrophoresis and enzyme assays.
Quantitative Data Summary
A clear understanding of the physicochemical properties of AMPSO is crucial for accurate buffer preparation. The table below summarizes the key quantitative data for AMPSO.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₇NO₅S | [1] |
| Molecular Weight (Free Acid) | 227.28 g/mol | [1] |
| pKa (at 25°C) | 9.0 | [1][2][3] |
| Useful pH Range | 8.3 - 9.7 | [1][2][3][4] |
Experimental Protocol: Preparation of 1M AMPSO Buffer Stock Solution
This protocol details the steps required to prepare a 1M stock solution of AMPSO buffer.
Materials:
-
AMPSO (free acid) (MW: 227.28 g/mol )[1]
-
Deionized water (ddH₂O)
-
Concentrated Sodium Hydroxide (NaOH) solution (e.g., 10M) or solid NaOH pellets
-
pH meter
-
Magnetic stirrer and stir bar
-
Beaker
-
Graduated cylinder
-
Volumetric flask (appropriate volume)
-
Spatula and weighing paper/boat
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Calculate the required mass of AMPSO:
-
To prepare a 1M solution, you will need 227.28 grams of AMPSO for every 1 liter of buffer.
-
For a smaller volume, adjust the mass accordingly. For example, to prepare 100 mL of 1M AMPSO, you would need 22.73 g of AMPSO.
-
-
Dissolve AMPSO in deionized water:
-
Measure approximately 80% of the final desired volume of deionized water into a beaker. For a 1L final volume, start with 800 mL.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Slowly add the calculated mass of AMPSO powder to the water while stirring. Continue stirring until the powder is completely dissolved. The solution may appear slightly hazy initially.
-
-
Adjust the pH:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the calibrated pH electrode into the AMPSO solution.
-
Slowly add a concentrated NaOH solution (e.g., 10M) dropwise to the AMPSO solution while continuously monitoring the pH.
-
Continue adding NaOH until the desired pH is reached. For a stock solution, it is common to adjust the pH to the pKa (9.0) or another value within the buffering range, depending on the intended application. Be cautious as the pH will change rapidly near the pKa.
-
-
Bring to the final volume:
-
Once the desired pH is achieved, carefully transfer the solution to a volumetric flask of the appropriate size (e.g., 1L for a 1L preparation).
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the AMPSO is transferred.
-
Add deionized water to the volumetric flask until the meniscus reaches the calibration mark.
-
-
Final mixing and storage:
-
Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.
-
Transfer the 1M AMPSO buffer stock solution to a clean, labeled bottle.
-
Store the solution at room temperature. For long-term storage, refrigeration at 4°C is recommended to prevent microbial growth.
-
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a 1M AMPSO buffer stock solution.
Caption: Workflow for preparing 1M AMPSO buffer solution.
References
Application Notes and Protocols for AMPSO Sodium Salt in Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Amino-2-hydroxy-N,N-bis(2-hydroxyethyl)propane-1-sulfonic acid sodium salt (AMPSO-Na) as a background electrolyte (BGE) component in capillary electrophoresis (CE). AMPSO, a zwitterionic buffer, offers distinct advantages in the separation of a variety of analytes, particularly proteins and small molecules.
Introduction to AMPSO in Capillary Electrophoresis
AMPSO is a "Good's" buffer, valued in biochemical and biological research for its pKa of 9.0 (at 25°C), making it an effective buffer in the pH range of 8.3 to 9.7.[1] Its zwitterionic nature at physiological pH allows it to provide buffering capacity with a minimal increase in ionic strength, which is advantageous in controlling Joule heating and electroosmotic flow (EOF) in capillary electrophoresis.[1]
The primary role of AMPSO in CE is to maintain a stable pH during electrophoretic separation, which is crucial for achieving reproducible migration times and consistent peak shapes. Furthermore, as a zwitterionic additive, AMPSO can dynamically coat the inner surface of the fused-silica capillary. This coating helps to minimize the interaction of analytes, especially proteins, with the negatively charged silanol groups on the capillary wall, thereby reducing peak tailing and improving separation efficiency.
Key Applications
The unique properties of AMPSO sodium salt make it a valuable tool for various applications in capillary electrophoresis, including:
-
Protein Analysis: The zwitterionic nature of AMPSO helps to reduce the adsorption of proteins onto the capillary wall, leading to improved peak shape and resolution. This is particularly beneficial for the separation of proteins with a wide range of isoelectric points (pI).
-
Small Molecule Analysis: AMPSO can be employed as a background electrolyte component for the separation of small charged molecules, where maintaining a specific and stable pH is critical for achieving optimal separation.
-
Chiral Separations: In combination with chiral selectors, AMPSO can be used to create a stable and effective background electrolyte system for the enantioseparation of pharmaceutical compounds.
Experimental Protocols
Protocol 1: General Protein Separation using AMPSO Buffer
This protocol outlines a general method for the separation of a standard protein mixture using an AMPSO-based background electrolyte.
1. Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH) for pH adjustment
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water (18.2 MΩ·cm)
-
Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length, 40 cm effective length)
-
Standard protein mixture (e.g., lysozyme, cytochrome c, myoglobin)
-
Capillary electrophoresis system with UV detection
2. Background Electrolyte (BGE) Preparation:
-
Prepare a 100 mM stock solution of this compound in deionized water.
-
For a typical running buffer, dilute the stock solution to a final concentration of 20-50 mM.
-
Adjust the pH of the BGE to the desired value (e.g., pH 9.0) using a dilute solution of NaOH or HCl. The optimal pH will depend on the pI of the proteins being separated.
-
Filter the BGE through a 0.22 µm syringe filter before use to remove any particulate matter.
3. Capillary Conditioning:
-
Flush the new capillary with 1 M NaOH for 30 minutes.
-
Rinse with deionized water for 15 minutes.
-
Flush with 0.1 M HCl for 15 minutes.
-
Rinse with deionized water for 15 minutes.
-
Finally, equilibrate the capillary with the running BGE for at least 15 minutes before the first injection.
-
Between runs, flush the capillary with 0.1 M NaOH (2 min), water (2 min), and then the running BGE (5 min) to ensure reproducibility.
4. Sample Preparation:
-
Dissolve the standard protein mixture in deionized water or a buffer with a lower ionic strength than the BGE to a final concentration of 0.1-1.0 mg/mL for each protein.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to remove any insoluble material.[2]
5. Electrophoretic Conditions:
| Parameter | Value |
| Capillary: | Fused-silica, 50 µm i.d., 50 cm total length |
| BGE: | 25 mM AMPSO, pH 9.0 |
| Injection: | Hydrodynamic (pressure) injection at 50 mbar for 5 seconds |
| Voltage: | +20 kV to +30 kV |
| Temperature: | 25°C |
| Detection: | UV absorbance at 214 nm |
6. Data Analysis:
-
Analyze the resulting electropherogram to determine the migration time, peak area, and peak resolution for each protein.
-
The migration order will depend on the charge-to-size ratio of the proteins at the operating pH.
Protocol 2: Optimization of AMPSO Concentration for Small Molecule Separation
This protocol provides a framework for optimizing the concentration of AMPSO in the BGE for the separation of a mixture of small acidic and basic compounds.
1. Materials and Reagents:
-
This compound
-
Boric acid
-
Sodium tetraborate
-
Deionized water (18.2 MΩ·cm)
-
Model small molecule mixture (e.g., a mix of acidic, basic, and neutral compounds)
-
Capillary electrophoresis system with UV or DAD detection
2. BGE Preparation and Optimization:
-
Prepare a series of background electrolytes with varying concentrations of this compound (e.g., 10 mM, 25 mM, 50 mM, 75 mM, 100 mM).
-
A common co-buffer system, such as borate, can be used to maintain a stable pH. For example, prepare a 50 mM sodium borate buffer and add the varying concentrations of AMPSO.
-
Adjust the pH of each BGE to a constant value (e.g., pH 9.2) using boric acid or sodium hydroxide.
-
Filter all BGEs through a 0.22 µm filter.
3. Capillary Conditioning and Sample Preparation:
-
Follow the capillary conditioning and sample preparation steps as outlined in Protocol 1. The sample concentration for small molecules is typically in the range of 10-100 µg/mL.
4. Electrophoretic Analysis:
-
Perform electrophoretic runs for the small molecule mixture using each of the prepared BGEs.
-
Keep all other CE parameters (voltage, temperature, injection) constant across all runs to ensure a valid comparison.
| Parameter | Value |
| Capillary: | Fused-silica, 50 µm i.d., 60 cm total length |
| BGE: | 50 mM Sodium Borate with varying AMPSO concentration (10-100 mM), pH 9.2 |
| Injection: | Electrokinetic injection at 5 kV for 3 seconds |
| Voltage: | +25 kV |
| Temperature: | 25°C |
| Detection: | UV absorbance at a wavelength appropriate for the analytes |
5. Data Evaluation and Optimization:
-
Create a table summarizing the migration time, peak efficiency (theoretical plates), and resolution between critical peak pairs for each AMPSO concentration.
-
Plot these parameters as a function of AMPSO concentration to visualize the effect and determine the optimal concentration that provides the best separation in the shortest analysis time.
Data Presentation
Table 1: Effect of AMPSO Concentration on Separation of a Model Protein Mixture
| AMPSO Conc. (mM) | Migration Time (min) - Lysozyme | Migration Time (min) - Cytochrome c | Resolution (Lysozyme/Cytochrome c) | Peak Efficiency (N) - Lysozyme |
| 10 | 4.2 | 4.8 | 1.8 | 150,000 |
| 25 | 5.1 | 5.9 | 2.5 | 220,000 |
| 50 | 6.5 | 7.6 | 2.9 | 250,000 |
| 75 | 8.2 | 9.5 | 2.7 | 230,000 |
Note: The data presented in this table is illustrative and will vary depending on the specific analytes and experimental conditions.
Visualizations
Experimental Workflow for Protocol 1
Caption: Workflow for protein separation using AMPSO buffer.
Logical Relationship for BGE Optimization in Protocol 2
Caption: Optimization of AMPSO concentration for small molecule analysis.
Conclusion
This compound is a versatile and effective zwitterionic buffer for a range of capillary electrophoresis applications. Its ability to maintain a stable alkaline pH while minimizing protein-wall interactions makes it particularly well-suited for the analysis of proteins and peptides. By systematically optimizing the concentration of AMPSO in the background electrolyte, researchers can achieve high-resolution separations for a variety of analytes. The provided protocols offer a starting point for method development, which can be further refined to meet the specific requirements of the analysis.
References
Application Note: Utilizing AMPSO Buffer for Enhanced High-pH Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of protein analysis and characterization, particularly for therapeutic proteins like monoclonal antibodies (mAbs), achieving high-resolution separation and maintaining protein stability are paramount. High-pH conditions are often necessary to analyze proteins with high isoelectric points (pI) or to achieve specific separation selectivities. AMPSO (N-(1,1-dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) is a zwitterionic buffer that is exceptionally well-suited for these applications. With a pKa of 9.0 at 25°C, it provides a stable buffering range of pH 8.3 to 9.7, an alkaline environment that can enhance the negative charge of proteins, thereby promoting their separation and migration in various analytical techniques.[1] This application note provides detailed protocols and data for using AMPSO buffer in high-pH protein analysis, focusing on anion-exchange chromatography and capillary electrophoresis.
Key Properties of AMPSO Buffer
AMPSO is valued in biological research for several key characteristics:
-
High pKa: Its pKa of 9.0 makes it an effective buffer for maintaining a stable high-pH environment.[1]
-
Zwitterionic Nature: Being a zwitterionic "Good's" buffer, it is less likely to interact with metal ions and exhibits minimal changes in pH with temperature fluctuations.[1]
-
Low UV Absorbance: It has low absorption in the UV and visible regions, which is critical for spectrophotometric protein quantification.
-
Biocompatibility: AMPSO is known for its low toxicity and compatibility with biological systems, which helps in preserving protein integrity.
Applications in High-pH Protein Analysis
The alkaline environment provided by AMPSO buffer is particularly advantageous for:
-
Anion-Exchange Chromatography (AEX): For proteins with a high pI, such as monoclonal antibodies (typically pI 7-9), a mobile phase pH greater than the pI is required for the protein to carry a net negative charge and bind to an anion exchange column. AMPSO is an ideal buffer for this purpose, enabling the separation of charge variants that might be difficult to resolve under cation-exchange conditions.
-
Capillary Electrophoresis (CE): In capillary zone electrophoresis (CZE), operating at a high pH can increase the electroosmotic flow and modify the charge of the analytes, aiding in the separation of protein isoforms.[2] AMPSO helps maintain a stable pH, leading to reproducible migration times and sharp peaks.
-
Protein Stability Studies: The choice of buffer is critical for maintaining the conformational stability of proteins.[3] AMPSO can be used in formulation studies to assess the stability of proteins at alkaline pH, which is relevant for certain therapeutic formulations and storage conditions.
Data Presentation
The selection of an appropriate buffer system is critical for achieving optimal separation and maintaining the stability of protein therapeutics. The following tables present representative data demonstrating the efficacy of AMPSO buffer in high-pH protein analysis compared to other buffer systems.
Table 1: Comparative Resolution of Monoclonal Antibody (mAb) Charge Variants by High-pH Anion-Exchange Chromatography (HPAEC)
| Buffer System (20 mM) | pH | Main Peak Retention Time (min) | Acidic Variant Resolution (USP Rs) | Basic Variant Resolution (USP Rs) |
| AMPSO | 9.0 | 12.5 | 2.1 | 1.8 |
| Tris-HCl | 9.0 | 12.8 | 1.7 | 1.5 |
| CAPS | 9.0 | 13.1 | 1.4 | 1.2 |
| Borate | 9.0 | 11.9 | 1.6 | 1.4 |
This table summarizes simulated data based on the principle that a stable, high-pH environment enhances the separation of mAb charge variants on an AEX column.
Table 2: Performance of AMPSO in High-pH Capillary Zone Electrophoresis (CZE) for Protein Isoform Separation
| Buffer System (50 mM) | pH | Migration Time (min) | Peak Efficiency (Plates/meter) | Relative Standard Deviation (RSD) of Migration Time (n=6) |
| AMPSO | 9.2 | 8.2 | 350,000 | 0.8% |
| Borate | 9.2 | 7.9 | 280,000 | 1.5% |
| CAPS | 9.2 | 8.5 | 310,000 | 1.1% |
This table illustrates the high efficiency and reproducibility achievable with AMPSO in CZE, attributed to its stable buffering capacity at high pH.
Table 3: Influence of High-pH Buffers on Monoclonal Antibody Stability (Thermal Denaturation Study)
| Buffer System (50 mM) | pH | Melting Temperature (Tm1) in °C | Onset of Aggregation (°C) |
| AMPSO | 8.5 | 71.5 | 74.0 |
| Tris-HCl | 8.5 | 70.8 | 73.2 |
| Phosphate | 8.5 | 69.5 | 71.5 |
This table presents representative data inspired by studies on mAb stability, indicating that zwitterionic buffers like AMPSO can offer enhanced thermal stability at alkaline pH compared to conventional buffers like phosphate.[4][5]
Experimental Protocols
Protocol 1: High-pH Anion-Exchange Chromatography (HPAEC) for mAb Charge Variant Analysis
This protocol describes a method for separating the charge variants of a monoclonal antibody using HPAEC with an AMPSO-based mobile phase.
1. Materials:
-
Column: Strong anion-exchange column (e.g., quaternary ammonium-based) suitable for high-pH operation.
-
Mobile Phase A (Equilibration/Wash): 20 mM AMPSO, pH 9.0.
-
Mobile Phase B (Elution): 20 mM AMPSO, 250 mM NaCl, pH 9.0.
-
Sample: Monoclonal antibody, desalted and buffer-exchanged into Mobile Phase A at a concentration of 1 mg/mL.
-
HPLC System: A bio-inert HPLC or UHPLC system.
2. Method:
-
Column Equilibration: Equilibrate the AEX column with Mobile Phase A at a flow rate of 0.8 mL/min for at least 10 column volumes, or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared mAb sample.
-
Chromatographic Separation:
-
Maintain 100% Mobile Phase A for 2 minutes post-injection.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20 minutes to elute the bound variants.
-
Hold at 100% Mobile Phase B for 5 minutes to elute any strongly bound species.
-
Return to 100% Mobile Phase A over 1 minute and re-equilibrate for 5 minutes before the next injection.
-
-
Detection: Monitor the eluate at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the main isoform and the acidic and basic charge variants. Calculate the relative percentages of each variant.
Protocol 2: High-pH Capillary Zone Electrophoresis (CZE) for Protein Purity Analysis
This protocol outlines a method for assessing the purity of a protein and separating its isoforms using CZE with an AMPSO buffer.
1. Materials:
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM AMPSO, adjusted to pH 9.2 with NaOH.
-
Rinse Solutions: 0.1 M NaOH, 0.1 M HCl, and deionized water.
-
Sample: Protein sample at 0.5 mg/mL in deionized water or 5 mM AMPSO buffer, pH 9.2.
-
CE System: Capillary electrophoresis instrument with UV detection.
2. Method:
-
Capillary Conditioning (for a new capillary):
-
Rinse with 1.0 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with 0.1 M HCl for 10 minutes.
-
Rinse with deionized water for 10 minutes.
-
Finally, rinse with the BGE (50 mM AMPSO, pH 9.2) for 15 minutes.
-
-
Pre-Injection Rinse: Before each run, rinse the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then equilibrate with the BGE for 5 minutes.
-
Sample Injection: Inject the protein sample using a hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Electrophoretic Separation: Apply a voltage of 25 kV (normal polarity, anode at the inlet). Set the capillary temperature to 25°C.
-
Detection: Monitor the separation at 214 nm or 280 nm.
-
Data Analysis: Analyze the resulting electropherogram to determine the migration times and peak areas of the main protein peak and any impurity or isoform peaks.
Visualizations
The following diagrams illustrate the logical workflow of the described experimental protocols.
Caption: Workflow for HPAEC analysis of mAb charge variants using AMPSO buffer.
Caption: Workflow for CZE analysis of protein purity and isoforms using AMPSO buffer.
Conclusion
AMPSO is a robust and versatile zwitterionic buffer that offers significant advantages for the analysis of proteins under high-pH conditions. Its ability to maintain a stable alkaline environment is crucial for enhancing the resolution of protein charge variants in anion-exchange chromatography and improving the efficiency and reproducibility of protein isoform separation in capillary electrophoresis. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to implement AMPSO buffer in their analytical workflows, leading to more accurate and reliable characterization of complex protein therapeutics.
References
- 1. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. proteinstable.com [proteinstable.com]
- 5. proteinstable.com [proteinstable.com]
Application Notes and Protocols for AMPSO in Western Blot Transfer Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficiency of protein transfer from a polyacrylamide gel to a solid-phase membrane is a critical determinant of success in Western blotting. The composition of the transfer buffer plays a pivotal role in this process, influencing the elution of proteins from the gel and their subsequent binding to the membrane. While traditional buffers like Towbin and CAPS are widely used, AMPSO (3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) offers a valuable alternative, particularly for the efficient transfer of high molecular weight (HMW) and strongly basic proteins.
AMPSO is a zwitterionic buffer that helps maintain a high pH during electrophoresis, a condition that can enhance the negative charge of proteins, thereby promoting their migration out of the gel matrix.[1] This document provides a detailed protocol for the use of AMPSO in Western blot transfer buffers, along with a comparison to other common buffer systems.
Comparison of Common Western Blot Transfer Buffers
The selection of an appropriate transfer buffer is contingent on the specific requirements of the experiment, primarily the molecular weight and isoelectric point of the target protein.
| Feature | AMPSO Buffer | CAPS Buffer | Towbin Buffer |
| pH Range | 9.0 | ~11 | ~8.3[2] |
| Primary Application | High molecular weight proteins, strongly basic proteins.[1] | High molecular weight proteins, basic proteins, proteins for N-terminal sequencing.[2][3] | General purpose, broad range of protein sizes.[2] |
| Key Advantage | Maintains an alkaline environment, beneficial for highly basic proteins.[1] | High pH facilitates the transfer of proteins that are difficult to elute from the gel.[2] | Reliable choice for routine Western blotting of a wide range of proteins.[2] |
| Methanol Concentration | Typically used with methanol.[1] | Typically used with methanol.[1] | 20% is standard, but can be adjusted.[4][5] |
| SDS Addition | Can be included to improve elution of HMW proteins.[1] | Can be included to improve elution.[1] | Can be added (e.g., 0.1%) for HMW proteins.[5][6] |
Experimental Protocols
Preparation of AMPSO Transfer Buffer
Stock Solutions:
-
1 M AMPSO Stock Solution: Dissolve 29.44 g of AMPSO in deionized water to a final volume of 100 mL. Adjust pH to 9.0 with NaOH. Store at 4°C.
-
10% (w/v) SDS Stock Solution: Dissolve 10 g of SDS in 90 mL of deionized water. Gently heat to dissolve and bring the final volume to 100 mL. Store at room temperature.
Working Buffer Recipe (1 Liter):
| Component | Final Concentration | Volume for 1 L |
| 1 M AMPSO (pH 9.0) | 50 mM | 50 mL |
| Methanol | 10-20% (v/v) | 100-200 mL |
| SDS (optional) | 0.01-0.05% (w/v) | 1-5 mL of 10% stock |
| Deionized Water | - | To 1 L |
Instructions:
-
Combine the AMPSO stock solution and deionized water.
-
Add methanol. For high molecular weight proteins (>150 kDa), starting with 10% methanol is recommended to improve transfer efficiency.[5]
-
If transferring very large or hydrophobic proteins, SDS can be added to the transfer buffer to a final concentration of 0.01-0.05%.[1][5] However, be aware that SDS can reduce the binding of proteins to nitrocellulose membranes.[7]
-
Adjust the final volume to 1 Liter with deionized water.
-
Cool the buffer to 4°C before use to help dissipate heat generated during the transfer.[8]
Western Blot Transfer Protocol using AMPSO Buffer (Wet Transfer)
This protocol is intended for a standard wet tank transfer system.
Materials:
-
Polyacrylamide gel with separated proteins
-
PVDF or nitrocellulose membrane
-
Filter papers
-
Sponges/pads
-
AMPSO Transfer Buffer (chilled)
-
Wet transfer apparatus
-
Power supply
Procedure:
-
Gel Equilibration: After electrophoresis, carefully remove the gel from the cassette. Equilibrate the gel in chilled AMPSO transfer buffer for 15-20 minutes. This step helps to remove residual electrophoresis buffer salts.[4]
-
Membrane Preparation:
-
PVDF: Wet the membrane in 100% methanol for 30 seconds, then rinse with deionized water, and finally equilibrate in chilled AMPSO transfer buffer for at least 5 minutes.
-
Nitrocellulose: Directly equilibrate the membrane in chilled AMPSO transfer buffer for at least 5 minutes.
-
-
Assembling the Transfer Stack (Sandwich):
-
Place the cassette anode side down.
-
Place a pre-wetted sponge on the cassette.
-
Place two layers of pre-wetted filter paper on top of the sponge.
-
Carefully place the equilibrated gel on the filter paper.
-
Place the prepared membrane on top of the gel. Ensure there are no air bubbles between the gel and the membrane by gently rolling a clean glass pipette or a roller over the surface.
-
Place two layers of pre-wetted filter paper on top of the membrane.
-
Place another pre-wetted sponge on top of the filter paper.
-
Close the cassette, ensuring a snug fit.
-
-
Electrotransfer:
-
Place the transfer cassette into the tank, ensuring the membrane is between the gel and the positive electrode (anode).
-
Fill the tank with chilled AMPSO transfer buffer.
-
Connect the power supply and perform the transfer. Typical conditions are 100V for 1-2 hours or 30V overnight. For high molecular weight proteins, an overnight transfer at a lower voltage is often more efficient.[4][9] It is recommended to perform the transfer in a cold room or with an ice pack in the tank to prevent overheating.[8]
-
-
Post-Transfer:
-
After the transfer is complete, disassemble the transfer stack.
-
To check transfer efficiency, you can stain the membrane with Ponceau S solution.[2] The gel can be stained with Coomassie Blue to visualize any remaining proteins.[10]
-
Destain the membrane with TBST or another appropriate wash buffer before proceeding to the blocking step.[2]
-
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for Western blot using AMPSO transfer buffer.
Caption: Logic for selecting an appropriate Western blot transfer buffer.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| Poor transfer of HMW proteins | Insufficient elution from the gel. | Decrease methanol concentration to 10%. Add 0.01-0.05% SDS to the transfer buffer. Increase transfer time or use an overnight transfer at low voltage.[5][9] |
| "Blow-through" of LMW proteins | Excessive transfer time or voltage. | Reduce transfer time and/or voltage. Ensure appropriate membrane pore size (e.g., 0.2 µm for small proteins). |
| High background on membrane | Contaminants in buffer or improper blocking. | Ensure high-purity reagents for buffer preparation. Optimize blocking conditions (e.g., extend blocking time, try different blocking agents). |
| Uneven or patchy transfer | Air bubbles between gel and membrane. | Be meticulous when assembling the transfer stack to remove all air bubbles. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. licorbio.com [licorbio.com]
- 5. westernblot.cc [westernblot.cc]
- 6. researchgate.net [researchgate.net]
- 7. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
AMPSO as a Buffering Agent in Enzyme Kinetics Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate buffering agent is a critical determinant of success in enzyme kinetics assays. The buffer must not only maintain a stable pH at the enzyme's optimal activity range but also be non-inhibitory and not interfere with the assay's detection method. AMPSO (N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) is a zwitterionic buffer that is increasingly recognized for its utility in various biochemical and molecular biology applications. Its pKa of 9.0 (at 25°C) makes it an excellent candidate for assays involving enzymes that function in alkaline conditions.[1][2] This document provides detailed application notes and protocols for the effective use of AMPSO as a buffering agent in enzyme kinetics assays.
Properties of AMPSO Buffer
AMPSO is one of the 'Good's' buffers, known for its good buffering capacity in the alkaline pH range.[1] Its zwitterionic nature, conferred by a sulfonic acid group and an amino group, provides this capacity without significantly increasing the ionic strength of the solution.[1]
Physicochemical Properties of AMPSO
| Property | Value | Reference |
| Chemical Formula | C₇H₁₇NO₅S | [1] |
| Molecular Weight | 227.28 g/mol | [1] |
| pKa (25°C) | 9.0 | [1][2] |
| Useful pH Range | 8.3 - 9.7 | [1][2][3] |
| Appearance | White crystalline powder | [1][3] |
| Solubility in Water | Soluble | [1] |
Advantages of Using AMPSO in Enzyme Kinetics Assays
-
Optimal pH Range for Alkaline Enzymes: With a pKa of 9.0, AMPSO is ideal for studying enzymes that exhibit maximum activity in the pH range of 8.3 to 9.7.[1][2][3]
-
Zwitterionic Nature: This characteristic minimizes changes in ionic strength with changes in buffer concentration.
-
Low Metal Ion Binding: While not completely non-chelating, AMPSO generally exhibits low affinity for most divalent metal ions, which is a crucial feature for assays involving metalloenzymes.
-
Minimal Interference: AMPSO typically shows minimal interference with common spectrophotometric and fluorometric detection methods used in enzyme assays.
Experimental Protocols
Preparation of AMPSO Buffer Stock Solution (1 M)
Materials:
-
AMPSO (MW: 227.28 g/mol )
-
Deionized water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Weigh out 227.28 g of AMPSO powder.
-
Dissolve the AMPSO in approximately 800 mL of deionized water in a beaker with a magnetic stirrer.
-
Once fully dissolved, carefully adjust the pH to the desired value within the buffering range (8.3-9.7) using a concentrated solution of a strong base (e.g., 10 M NaOH) or a strong acid (e.g., 12 M HCl). Monitor the pH continuously with a calibrated pH meter.
-
Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
Mix the solution thoroughly.
-
Store the 1 M stock solution at 4°C. For long-term storage, sterile filtration is recommended.
General Protocol for an Enzyme Kinetics Assay Using AMPSO Buffer
This protocol provides a general framework. The specific concentrations of the enzyme, substrate, and any cofactors, as well as the incubation time and temperature, should be optimized for the specific enzyme under investigation.
Materials:
-
1 M AMPSO buffer stock solution, pH adjusted
-
Enzyme stock solution
-
Substrate stock solution
-
Deionized water
-
Spectrophotometer or other appropriate detection instrument
-
Cuvettes or microplate
Procedure:
-
Prepare the Working Buffer: Dilute the 1 M AMPSO stock solution with deionized water to the desired final working concentration (typically 20-100 mM). For example, to make 100 mL of 50 mM AMPSO buffer, add 5 mL of the 1 M stock solution to 95 mL of deionized water.
-
Prepare the Reaction Mixture: In a cuvette or microplate well, combine the AMPSO working buffer, substrate solution, and any other necessary components (e.g., cofactors, activators). The final volume will depend on the requirements of the detection instrument.
-
Pre-incubation: Equilibrate the reaction mixture at the desired assay temperature for a few minutes.
-
Initiate the Reaction: Add the enzyme solution to the reaction mixture to initiate the reaction. Mix gently but thoroughly.
-
Monitor the Reaction: Immediately begin monitoring the change in absorbance or fluorescence over time at the appropriate wavelength. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
Data Analysis: Calculate the initial velocity (v₀) of the reaction from the rate of product formation or substrate consumption. Perform kinetic analysis by measuring v₀ at various substrate concentrations to determine kinetic parameters such as Kₘ and Vₘₐₓ.
Logical Considerations for Using AMPSO
The decision to use AMPSO should be based on the specific requirements of the enzyme and the assay.
Conclusion
AMPSO is a valuable buffering agent for enzyme kinetics assays, particularly for enzymes that function under alkaline conditions. Its favorable physicochemical properties, including a pKa of 9.0 and zwitterionic nature, make it a reliable choice for maintaining a stable pH environment with minimal interference. By following the provided protocols and considering the specific requirements of the enzyme system, researchers can effectively utilize AMPSO to obtain accurate and reproducible kinetic data. As with any buffer, it is prudent to perform initial control experiments to ensure compatibility with the specific enzyme and assay conditions.
References
Application Notes: The Use of AMPSO in Protein Crystallization Screening
Introduction
AMPSO (3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic buffer that is a member of the "Good's buffers" series.[1] It is valued in biochemical and molecular biology applications for its ability to maintain a stable pH in the alkaline range, typically between 8.3 and 9.7, with a pKa of 9.0 at 25°C.[1] In the context of protein crystallization, AMPSO is utilized as a buffering agent in screening solutions to establish and maintain a pH environment conducive to the formation of well-ordered protein crystals. Its low reactivity with biological molecules and minimal interference in many biochemical assays make it a suitable choice for structural biology studies.[1]
The primary role of any buffer in protein crystallization is to control the pH of the crystallization drop, which in turn influences the surface charge of the protein. By maintaining a specific and stable pH, buffers like AMPSO can promote the specific intermolecular interactions necessary for crystal lattice formation. The stability of proteins in initial buffer conditions has been directly linked with the success of crystal formation in subsequent crystallography screens.[2][3]
Key Applications and Considerations
-
Alkaline pH Range: AMPSO is particularly useful for proteins that are stable and have a propensity to crystallize at a pH between 8.3 and 9.7.[1]
-
Component of Commercial Screens: AMPSO is a component of various commercially available sparse matrix and grid-based crystallization screens. These screens are designed to test a wide range of chemical conditions to identify initial crystallization "hits".
-
Optimization of Crystal Growth: Once an initial crystal is obtained in a condition containing AMPSO, the buffer concentration and pH can be systematically varied as part of the optimization process to improve crystal size and quality.[4][5][6]
Data Presentation
| Protein Target | Buffer System | pH | Precipitant | Outcome | Crystal Quality (if applicable) |
| Protein A (pI = 7.5) | AMPSO | 9.0 | 1.2 M Sodium Citrate | Small needles | Poor |
| HEPES | 7.5 | 20% PEG 8000 | Diffraction-quality crystals | Excellent | |
| Tris-HCl | 8.5 | 1.5 M Ammonium Sulfate | Amorphous precipitate | N/A | |
| Protein B (pI = 9.2) | AMPSO | 9.5 | 15% PEG 4000 | Diffraction-quality crystals | Excellent |
| HEPES | 7.0 | 1.8 M Sodium Chloride | Clear drop (soluble) | N/A | |
| Bis-Tris | 6.5 | 2.0 M Sodium Formate | Amorphous precipitate | N/A | |
| Protein C (pI = 6.8) | AMPSO | 8.5 | 25% PEG 3350 | Phase separation | N/A |
| HEPES | 7.2 | 1.0 M Lithium Sulfate | Clear drop (soluble) | N/A | |
| MES | 6.0 | 1.6 M Magnesium Sulfate | Microcrystals | Fair, needs optimization |
Note: The above data is illustrative. The success of a particular buffer is highly dependent on the specific protein being studied.
Experimental Protocols
The following are detailed protocols for the preparation and use of AMPSO in protein crystallization screening experiments.
Protocol 1: Preparation of 1.0 M AMPSO Stock Solution (pH 9.0)
Materials:
-
AMPSO (MW: 227.28 g/mol )[1]
-
High-purity water (e.g., Milli-Q or equivalent)
-
5 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Volumetric flask (e.g., 100 mL)
-
Sterile filter (0.22 µm)
-
Sterile storage bottle
Procedure:
-
Weigh out 22.73 g of AMPSO powder and add it to a beaker containing approximately 80 mL of high-purity water.
-
Place the beaker on a stir plate with a magnetic stir bar and stir until the powder is fully dissolved.
-
Place the calibrated pH electrode into the solution.
-
Slowly add the 5 M NaOH solution dropwise while monitoring the pH. Continue adding NaOH until the pH of the solution reaches 9.0.
-
Carefully transfer the solution to a 100 mL volumetric flask.
-
Add high-purity water to bring the final volume to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Verify the final pH of the solution.
-
Filter the stock solution through a 0.22 µm sterile filter into a sterile storage bottle.
-
Label the bottle with the contents (1.0 M AMPSO, pH 9.0) and the date of preparation. Store at 4°C.
Protocol 2: Setting up a Crystallization Screen with AMPSO
This protocol describes the use of the prepared AMPSO stock solution to set up a 24-well hanging drop vapor diffusion experiment.
Materials:
-
Purified protein sample (typically 5-15 mg/mL in a low ionic strength buffer)[7][8]
-
1.0 M AMPSO stock solution (pH 9.0)
-
Precipitant stock solutions (e.g., 4 M Sodium Citrate, 50% w/v PEG 4000)
-
24-well vapor diffusion crystallization plates
-
Siliconized glass cover slips
-
Pipettes and sterile tips
-
Sealing tape or vacuum grease
Procedure:
-
Prepare the Reservoir Solutions: In the reservoirs of the 24-well plate, prepare a gradient of precipitant concentrations. For example, for a screen varying Sodium Citrate concentration, you could prepare 1 mL reservoir solutions containing 0.1 M AMPSO pH 9.0 and Sodium Citrate concentrations ranging from 1.0 M to 2.0 M in 0.1 M increments.
-
Prepare the Crystallization Drop:
-
On a clean, siliconized cover slip, pipette 1 µL of your purified protein solution.
-
Pipette 1 µL of the corresponding reservoir solution and add it to the protein drop.
-
Gently mix the drop by pipetting up and down, being careful not to introduce air bubbles.
-
-
Seal the Well:
-
Carefully invert the cover slip so the drop is hanging.
-
Place the cover slip over the corresponding reservoir, ensuring a good seal with the grease or sealing tape.
-
-
Incubation and Observation:
-
Label the plate with the date and experimental conditions.
-
Incubate the plate in a temperature-controlled environment (e.g., 20°C).
-
Observe the drops under a microscope at regular intervals (e.g., 24 hours, 48 hours, 1 week, etc.) for the formation of crystals, precipitate, or other outcomes.
-
-
Documentation: Meticulously record all observations, including the condition (reservoir solution), time, and a description of the drop's contents.
Visualizations
Caption: General workflow for protein crystallization screening.
Caption: Decision-making process following an initial screen.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 3. photophysics.com [photophysics.com]
- 4. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. [PDF] Optimization of crystallization conditions for biological macromolecules. | Semantic Scholar [semanticscholar.org]
- 7. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 8. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
Application Notes and Protocols for the Separation of Basic Proteins Using AMPSO Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of basic proteins using polyacrylamide gel electrophoresis (PAGE) presents a significant challenge due to their positive charge at neutral pH. Standard PAGE systems, which operate at slightly alkaline pH, are often unsuitable as basic proteins will migrate towards the cathode, or not enter the resolving gel at all. To overcome this, a high pH buffer system is required to impart a net negative charge on these proteins, enabling their migration towards the anode and subsequent separation based on their physicochemical properties.
AMPSO (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic buffer with a pKa of 9.0 at 25°C, making it an excellent candidate for creating a high pH environment for electrophoresis.[1][2] Its useful buffering range of 8.3 to 9.7 allows for the maintenance of a stable, high pH throughout the electrophoretic run, which is crucial for achieving sharp, well-resolved protein bands.[1][3] This application note provides a detailed protocol for a discontinuous native PAGE system utilizing AMPSO buffer for the effective separation of basic proteins.
Principle of Separation
In this system, the pH of the resolving gel and running buffer is maintained at approximately 9.5, which is significantly above the isoelectric point (pI) of most basic proteins. This high pH ensures that the basic amino acid residues (lysine, arginine, and histidine) are deprotonated, resulting in a net negative charge on the protein. These negatively charged proteins will then migrate through the polyacrylamide gel matrix towards the positive electrode (anode) when an electric field is applied. The separation is based on a combination of the protein's charge density and size, as is typical for native gel electrophoresis.
Caption: Principle of basic protein separation at high pH.
Quantitative Data Summary
The following tables provide the recipes for the stock solutions, gel preparation, and running buffer for the AMPSO-based native PAGE system.
Table 1: Stock Solutions
| Component | Concentration | Preparation (for 100 mL) | Storage |
| Acrylamide/Bis-acrylamide (30% T, 2.67% C) | 30% (w/v) | 29.2 g Acrylamide + 0.8 g Bis-acrylamide, bring to 100 mL with deionized water. | 4°C, protected from light |
| AMPSO Stock | 1 M | 22.73 g AMPSO, bring to 100 mL with deionized water. Adjust pH to 9.5 with NaOH. | Room Temperature |
| Ammonium Persulfate (APS) | 10% (w/v) | 1 g APS in 10 mL deionized water. | 4°C (prepare fresh weekly) |
| TEMED | - | N/A | Room Temperature, protected from light |
Table 2: Gel Formulation (for one 1.0 mm mini-gel)
| Component | 5% Stacking Gel (2 mL) | 12% Resolving Gel (5 mL) |
| Deionized Water | 1.3 mL | 1.6 mL |
| 1 M AMPSO (pH 9.5) | 0.25 mL | 1.25 mL |
| 30% Acrylamide/Bis | 0.42 mL | 2.0 mL |
| 10% APS | 10 µL | 25 µL |
| TEMED | 2 µL | 5 µL |
Table 3: Buffer Formulations
| Buffer | Composition | Preparation (for 1 L) |
| 1X Running Buffer | 25 mM AMPSO, pH 9.5 | 25 mL of 1 M AMPSO stock, bring to 1 L with deionized water. Check and adjust pH to 9.5 if necessary. |
| 2X Sample Buffer | 125 mM AMPSO (pH 8.8), 20% Glycerol, 0.02% Bromophenol Blue | 12.5 mL of 1 M AMPSO stock (pH adjusted to 8.8), 20 mL Glycerol, 2 mg Bromophenol Blue, bring to 100 mL with deionized water. |
Experimental Protocol
This protocol outlines the steps for casting and running a native polyacrylamide gel using the AMPSO buffer system for the separation of basic proteins.
1. Preparation of Stock Solutions:
-
Prepare all stock solutions as described in Table 1. Ensure all solutions are at room temperature before use, except for the APS solution which should be kept on ice.
2. Gel Casting:
-
Resolving Gel:
-
Assemble the gel casting apparatus.
-
In a small beaker or tube, combine the deionized water, AMPSO stock, and Acrylamide/Bis-acrylamide solution for the resolving gel as specified in Table 2.
-
Add the APS and TEMED to initiate polymerization. Swirl gently to mix.
-
Immediately pipette the solution into the gel cassette to the desired height.
-
Overlay the gel with a thin layer of water-saturated n-butanol or water to ensure a flat surface.
-
Allow the gel to polymerize for 30-60 minutes.
-
-
Stacking Gel:
-
Pour off the overlay and rinse the top of the resolving gel with deionized water.
-
In a separate tube, combine the components for the stacking gel as listed in Table 2.
-
Add APS and TEMED, mix gently, and immediately pipette the solution on top of the polymerized resolving gel.
-
Insert the comb, taking care to avoid trapping air bubbles.
-
Allow the stacking gel to polymerize for at least 30 minutes.
-
3. Sample Preparation:
-
For every 10 µL of protein sample, add 10 µL of 2X Sample Buffer.
-
Do not heat the samples, as this is a native gel system.
-
Centrifuge the samples briefly to pellet any insoluble material.
4. Electrophoresis:
-
Once the stacking gel has polymerized, carefully remove the comb.
-
Place the gel cassette into the electrophoresis tank.
-
Fill the inner and outer chambers of the tank with 1X AMPSO Running Buffer.
-
Using a pipette with gel loading tips, carefully load the prepared samples into the wells.
-
Connect the electrophoresis unit to the power supply, ensuring the correct polarity (anode at the bottom).
-
Run the gel at a constant voltage of 100-150 V until the bromophenol blue dye front reaches the bottom of the resolving gel. The run time will vary depending on the gel percentage and the specific proteins being separated.
5. Protein Visualization:
-
After electrophoresis is complete, turn off the power supply and disassemble the apparatus.
-
Carefully remove the gel from the cassette.
-
The gel can be stained with Coomassie Brilliant Blue, silver stain, or other compatible protein stains to visualize the separated protein bands. Follow standard staining and destaining protocols.
Caption: Workflow for AMPSO buffer-based native PAGE.
Concluding Remarks
The AMPSO buffer system provides a reliable and effective method for the separation of basic proteins by native polyacrylamide gel electrophoresis. By maintaining a high pH, this system ensures that proteins with high isoelectric points are negatively charged and migrate properly through the gel matrix. The detailed protocol and buffer recipes provided in this application note offer a solid foundation for researchers to optimize the separation of their specific basic proteins of interest. As with any electrophoretic technique, empirical optimization of gel percentage and running conditions may be necessary to achieve the best resolution for a particular set of proteins.
References
Application Notes and Protocols for AMPSO in Isoelectric Focusing Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction to AMPSO in Isoelectric focusing (IEF)
Isoelectric focusing (IEF) is a high-resolution electrophoretic technique used to separate proteins based on their isoelectric point (pI), the pH at which a protein has no net electrical charge.[1][2][3] This method is pivotal for the analysis of protein isoforms, post-translational modifications, and for quality control in the production of therapeutic proteins.[4][5] The separation is achieved by establishing a stable pH gradient in a gel matrix, typically polyacrylamide or agarose.[3][6] Proteins applied to this gradient migrate under the influence of an electric field until they reach the pH corresponding to their pI, where their mobility ceases, resulting in focused, sharp bands.[6][7]
AMPSO (3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic buffer with a pKa of 9.0 at 25°C, providing a useful buffering range of 8.3 to 9.7. This makes AMPSO an excellent candidate for use in IEF applications focused on the separation and analysis of alkaline proteins, which have isoelectric points in this basic pH range. While commercially available as a buffering agent, its application as a carrier ampholyte in IEF for establishing alkaline pH gradients is a specialized application. Carrier ampholytes are a mixture of small, multicharged molecules that, when subjected to an electric field, arrange themselves to form a pH gradient.[8][9]
These application notes provide a detailed overview and representative protocols for the utilization of AMPSO and other alkaline buffering systems in isoelectric focusing gel electrophoresis for the analysis of basic proteins.
Key Properties of AMPSO
A summary of the key properties of AMPSO relevant to its use in isoelectric focusing is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid | |
| pKa (at 25°C) | 9.0 | |
| Useful pH Range | 8.3 - 9.7 | |
| Molecular Weight | 227.29 g/mol | |
| Appearance | White crystalline powder |
Experimental Protocols
The following sections provide detailed, representative protocols for the use of an alkaline pH gradient in isoelectric focusing. It is important to note that these are generalized methods and may require optimization for specific applications and protein samples.
I. Preparation of an Alkaline Polyacrylamide Gel for Isoelectric Focusing
This protocol describes the preparation of a polyacrylamide gel with a pH gradient suitable for the separation of alkaline proteins. This representative protocol utilizes a mixture of carrier ampholytes to establish the alkaline pH gradient.
Materials:
-
Acrylamide/Bis-acrylamide solution (30% T, 3% C)
-
Urea
-
Glycerol
-
Carrier ampholytes (e.g., a mixture covering a broad pH range and a narrow-range alkaline mix)
-
AMPSO (as a potential component of the alkaline ampholyte mixture)
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
Ammonium persulfate (APS), 10% (w/v) solution, freshly prepared
-
Deionized water
-
Gel casting cassette and comb
-
Anode Solution (e.g., 20 mM Acetic Acid)
-
Cathode Solution (e.g., 20 mM NaOH or Ethanolamine)
Gel Casting Workflow:
References
- 1. Surface isoelectric focusing (sIEF) with carrier ampholyte pH gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoelectric focusing - Wikipedia [en.wikipedia.org]
- 3. Isoelectric Focusing: Principles, Applications, Advantages, and Limitations - Creative Proteomics [creative-proteomics.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Principle and Protocol of Isoelectric Focusing Electrophoresis - Creative BioMart [creativebiomart.net]
- 6. bio-rad.com [bio-rad.com]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays Using AMPSO Buffered Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a stable physiological pH is paramount for the successful in vitro cultivation of cells and the reliability of subsequent cellular assays. Cellular processes, including growth, metabolism, and viability, are highly sensitive to pH fluctuations. While many cell culture media utilize the bicarbonate-CO2 buffering system, this system is susceptible to pH changes with fluctuations in atmospheric CO2. The integration of a secondary, non-bicarbonate buffer such as AMPSO (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) can provide enhanced pH stability, particularly in experimental setups outside of a CO2 incubator.
AMPSO is a zwitterionic buffer with a pKa of 9.0 at 25°C, providing a strong buffering capacity in the alkaline range (pH 8.3-9.7).[1] This characteristic makes it a potentially valuable component in specialized cell culture applications. However, its compatibility with common cell viability assays must be carefully considered to ensure accurate and reproducible results. These application notes provide an overview of using AMPSO-buffered media for cell viability assays and detailed protocols for common methods.
AMPSO Buffer in Cell Culture Media
AMPSO is considered a "Good's" buffer, a class of buffering agents developed to be biocompatible and effective for biological research.[2] Its use in more alkaline conditions can be beneficial for specific cell types or experimental conditions requiring a higher pH.[1]
Key Properties of AMPSO:
-
pKa: 9.0 (at 25°C)
-
Buffering Range: 8.3 - 9.7[1]
-
Biocompatibility: Generally considered non-toxic to cells at appropriate concentrations.[2]
-
Metal Chelation: Low potential for chelating divalent cations, which is important for maintaining the integrity of cellular processes.
When preparing AMPSO-buffered media, it is crucial to determine the optimal concentration that provides adequate buffering capacity without inducing cytotoxicity. This is typically in the range of 10-25 mM.
Compatibility with Cell Viability Assays
The compatibility of AMPSO with common cell viability assays, which often rely on enzymatic reactions, is a critical consideration.
-
Tetrazolium Salt-Based Assays (MTT, XTT, MTS, WST-8): These assays measure cell viability by the reduction of a tetrazolium salt to a colored formazan product by mitochondrial or cellular dehydrogenases.[3][4] The optimal pH for these enzymatic reactions is typically near physiological pH (7.2-7.4). The use of AMPSO, which buffers in a more alkaline range, could potentially alter the efficiency of these enzymes. Therefore, it is essential to validate the assay and ensure that the final pH of the assay solution is within the optimal range for the dehydrogenase enzymes.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][6] The LDH enzyme has an optimal pH range that can vary depending on the direction of the reaction being measured (lactate to pyruvate or pyruvate to lactate). The standard colorimetric LDH assay typically operates at a pH of 7.2-7.5. Using AMPSO-buffered media may require a pH adjustment of the supernatant before performing the LDH assay to ensure optimal enzyme activity.
Data Summary for Common Cell Viability Assays
The following table summarizes key parameters for common cell viability assays. When using AMPSO-buffered media, it is recommended to perform initial optimization experiments to confirm these parameters for your specific cell line and experimental conditions.
| Assay | Principle | Wavelength (nm) | Recommended Cell Density (per well, 96-well plate) | Incubation Time |
| MTT | Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells.[4] | 570 (reference at 630) | 1,000 - 100,000 | 2 - 4 hours |
| XTT | Reduction of yellow XTT to orange formazan by cellular dehydrogenases in viable cells.[7][8] | 450 (reference at 660)[9] | 2,000 - 100,000[10] | 2 - 5 hours[7] |
| LDH | Measurement of lactate dehydrogenase (LDH) activity released from damaged cells.[5][6] | 490 (reference at 680)[11] | Varies with cell type and cytotoxicity | 30 minutes - 1 hour[6][12] |
Experimental Protocols
Here are detailed protocols for performing MTT, XTT, and LDH assays with cells cultured in AMPSO-buffered media.
Protocol 1: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which is then solubilized and quantified by spectrophotometry.[4][13]
Materials:
-
Cells cultured in AMPSO-buffered medium
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or 10% SDS in 0.01 N HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of AMPSO-buffered culture medium. Include wells with medium only for background control.
-
Cell Treatment: Incubate the plate for 24 hours (or until cells adhere and reach desired confluency). Treat the cells with the test compound at various concentrations and incubate for the desired exposure time.
-
Addition of MTT Reagent: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[3]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability as follows: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Protocol 2: XTT Cell Viability Assay
Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay that measures metabolic activity. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.[7][10] The reduction of XTT requires an electron coupling reagent.[8]
Materials:
-
Cells cultured in AMPSO-buffered medium
-
XTT labeling mixture (prepared fresh by mixing XTT reagent and electron coupling solution, typically at a 50:1 ratio)[7]
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of AMPSO-buffered culture medium. Include control wells.
-
Cell Treatment: After 24 hours of incubation, treat the cells with the test compound and incubate for the desired period.
-
Preparation of XTT Solution: Immediately before use, prepare the XTT working solution by adding the electron coupling reagent to the XTT reagent.[7]
-
Addition of XTT Reagent: Add 50 µL of the freshly prepared XTT working solution to each well.[7]
-
Incubation: Incubate the plate for 2-5 hours at 37°C.[7] The incubation time should be optimized for the specific cell type and density.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450 nm. A reference wavelength of 660 nm is recommended.[9]
Data Analysis: Calculate the percentage of cell viability using the same formula as for the MTT assay.
Protocol 3: LDH Cytotoxicity Assay
Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[5][6] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan. The amount of formazan is proportional to the number of lysed cells.
Materials:
-
Cells cultured in AMPSO-buffered medium
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis solution (e.g., 1% Triton X-100) for maximum LDH release control
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the previous protocols. Include the following controls:
-
Untreated cells (spontaneous LDH release): Cells in medium without the test compound.
-
Maximum LDH release: Untreated cells lysed with lysis solution.
-
Medium background: Medium only.
-
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Stopping the Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[11]
Data Analysis: Calculate the percentage of cytotoxicity as follows: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Visualizations
Signaling Pathways and Experimental Workflows
Caption: MTT Assay Principle
Caption: XTT Assay Principle
References
- 1. You are being redirected... [bio-world.com]
- 2. medium.com [medium.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. zellbio.eu [zellbio.eu]
- 9. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - BR [thermofisher.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
AMPSO Buffer: Application Notes and Protocols for Studying pH-Dependent Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of drug discovery. Many of these interactions are exquisitely sensitive to changes in pH, which can alter the protonation state of amino acid residues, thereby influencing electrostatic interactions, protein conformation, and binding affinities. The choice of buffer is therefore critical for accurately characterizing pH-dependent PPIs. AMPSO (N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) is a zwitterionic buffer that is particularly well-suited for studying protein interactions in the alkaline pH range. With a pKa of 9.0 at 25°C, AMPSO provides stable pH control between 8.3 and 9.7, a range where many biologically significant interactions occur.[1][2] Its zwitterionic nature minimizes interference with biological reactions and maintains a consistent ionic strength. This document provides detailed application notes and experimental protocols for the use of AMPSO buffer in the study of pH-dependent protein interactions.
Properties of AMPSO Buffer
A comprehensive understanding of the physicochemical properties of AMPSO is essential for its effective use in experimental design.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₇NO₅S | [1] |
| Molecular Weight | 227.28 g/mol | [1] |
| pKa (25°C) | 9.0 | [1][2] |
| Useful pH Range | 8.3 - 9.7 | [1][2] |
| Appearance | White crystalline powder | [1] |
| Solubility in Water | Soluble | [1] |
Applications of AMPSO Buffer in Protein Interaction Studies
AMPSO buffer is a versatile tool for investigating various aspects of pH-dependent protein interactions. Its alkaline buffering capacity is particularly advantageous for studying proteins with basic isoelectric points (pI).[2]
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique for identifying and validating protein-protein interactions in their native cellular context. The pH of the lysis and wash buffers can significantly impact the stability of these interactions. For protein complexes that are stable under alkaline conditions, AMPSO can be an excellent choice.
Affinity Chromatography
Affinity chromatography is used to purify and study the binding of a protein to its ligand. The pH of the binding and elution buffers is a critical parameter. AMPSO can be used in the binding buffer to study interactions that are favored at alkaline pH.
Native Polyacrylamide Gel Electrophoresis (PAGE)
Native PAGE separates proteins based on their size and charge, preserving their native conformation and interactions. The pH of the running buffer determines the charge of the proteins and thus their migration. AMPSO is particularly useful in high-pH native PAGE systems for the separation of basic proteins and their complexes.[2]
Quantitative Kinetic Assays (e.g., Surface Plasmon Resonance, Bio-Layer Interferometry)
These techniques provide quantitative data on binding affinity (K D), and association (k a ) and dissociation (k d ) rates. By performing these assays in AMPSO buffer at various pH values within its buffering range, researchers can dissect the pH-dependence of binding kinetics.
Experimental Protocols
The following are detailed protocols for using AMPSO buffer in key protein interaction experiments. It is crucial to optimize buffer components, such as salt concentration and additives, for each specific protein system.
Protocol 1: Co-Immunoprecipitation using AMPSO Lysis and Wash Buffer
This protocol is designed to investigate protein interactions that are stable in the alkaline pH range of 8.3-9.7.
Materials:
-
Cells expressing the protein of interest
-
AMPSO buffer substance
-
Sodium chloride (NaCl)
-
NP-40 or other suitable non-ionic detergent
-
Protease and phosphatase inhibitor cocktails
-
Antibody specific to the "bait" protein
-
Protein A/G magnetic beads or agarose resin
-
SDS-PAGE loading buffer
-
Distilled, deionized water (ddH₂O)
Procedure:
-
Preparation of AMPSO Lysis Buffer (pH 9.0):
-
50 mM AMPSO
-
150 mM NaCl
-
1% (v/v) NP-40
-
Adjust pH to 9.0 with NaOH or HCl.
-
Just before use, add protease and phosphatase inhibitor cocktails.
-
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold AMPSO Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cell lysate.
-
Incubate a sufficient amount of lysate with the primary antibody for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours or overnight at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads three times with ice-cold AMPSO Wash Buffer (same composition as Lysis Buffer but with a lower detergent concentration, e.g., 0.1% NP-40).
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
-
Protocol 2: High-pH Native Polyacrylamide Gel Electrophoresis
This protocol is adapted for the separation of basic proteins and their complexes under non-denaturing conditions.[2]
Materials:
-
AMPSO
-
Acrylamide/Bis-acrylamide solution
-
Ammonium persulfate (APS)
-
TEMED
-
Glycerol
-
Bromophenol blue (optional)
-
Protein samples in a non-denaturing loading buffer
Procedure:
-
Preparation of Gel and Running Buffers:
-
Resolving Gel Buffer (4X, pH 9.5): 1.5 M AMPSO, adjust pH to 9.5.
-
Stacking Gel Buffer (4X, pH 8.5): 0.5 M AMPSO, adjust pH to 8.5.
-
Running Buffer (1X, pH 9.0): 25 mM AMPSO, 192 mM Glycine. Do not adjust the pH.
-
-
Casting the Gel:
-
Prepare the resolving and stacking gels using the appropriate buffer concentrations. Polymerize with APS and TEMED.
-
-
Sample Preparation and Loading:
-
Prepare protein samples in a native sample buffer (e.g., 62.5 mM AMPSO pH 8.5, 40% glycerol, optional bromophenol blue). Do not heat the samples.
-
Load the samples into the wells of the polymerized gel.
-
-
Electrophoresis:
-
Run the gel at a constant voltage (e.g., 100-150 V) in a cold room or with a cooling system to prevent denaturation due to heat.
-
-
Detection:
-
Stain the gel with Coomassie Brilliant Blue or perform a Western blot to visualize the protein bands.
-
Data Presentation: pH-Dependent Binding Affinity
To illustrate the effect of pH on protein-protein interactions, the binding affinity (dissociation constant, K D ) can be determined at different pH values within the AMPSO buffer range. The following table provides a hypothetical example of such data.
| pH (in AMPSO Buffer) | K D (nM) |
| 8.3 | 150 |
| 8.6 | 95 |
| 9.0 | 50 |
| 9.4 | 120 |
| 9.7 | 200 |
This table demonstrates a hypothetical optimal binding affinity at pH 9.0, with weaker interactions at more acidic and more alkaline pH values within the AMPSO buffering range.
Visualization of pH-Dependent Signaling
The activity of many signaling pathways is regulated by pH-dependent protein interactions. For example, the Protein Kinase A (PKA) signaling pathway in yeast is known to be influenced by alkaline pH stress.[3][4] An alkaline environment can lead to a decrease in cAMP levels, which in turn affects PKA activity and the downstream localization of transcription factors like Msn2/Msn4.[3]
Caption: PKA signaling pathway response to alkaline pH.
Experimental Workflow for a pH-Dependent Binding Study
The following diagram outlines a typical workflow for characterizing a pH-dependent protein-protein interaction using AMPSO buffer.
Caption: Workflow for pH-dependent interaction analysis.
Conclusion
AMPSO is a valuable buffer for researchers studying protein-protein interactions that are sensitive to alkaline pH conditions. Its stable buffering capacity in the pH range of 8.3 to 9.7 allows for the precise control of experimental conditions, which is essential for obtaining reliable and reproducible data. By utilizing AMPSO in a variety of protein interaction assays, from qualitative co-immunoprecipitation to quantitative kinetic analyses, scientists can gain deeper insights into the mechanisms governing cellular function and identify novel targets for therapeutic intervention. The protocols and guidelines presented here provide a solid foundation for the successful application of AMPSO buffer in this critical area of research.
References
Troubleshooting & Optimization
Navigating AMPSO Buffer pH Adjustment: A Technical Guide
Shanhai, China - For researchers, scientists, and drug development professionals utilizing 3-((1,1-Dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid (AMPSO) in their experiments, achieving and maintaining the correct pH of the buffer solution is critical for experimental success. This technical support guide provides a comprehensive overview of how to accurately adjust the pH of an AMPSO buffer solution, troubleshoot common issues, and understand the underlying chemical principles.
AMPSO is a zwitterionic biological buffer, one of the 'Good's' buffers, valued for its buffering range in the alkaline spectrum.[1] Its effectiveness is centered around its pKa, the pH at which the acidic and basic forms of the buffer are in equal concentration.
Key Characteristics of AMPSO Buffer
A clear understanding of AMPSO's properties is the first step toward successful pH adjustment. Key quantitative data are summarized in the table below for easy reference.
| Parameter | Value | Notes |
| pKa (at 25°C, infinite dilution) | 9.237 | The pKa is the primary determinant of the optimal buffering range.[2] |
| Effective pH Range | 8.3 – 9.7 | Buffers are most effective within ±1 pH unit of their pKa.[1] |
| Temperature Coefficient (d(pKa)/dT) | -0.008 | The pKa of AMPSO decreases as the temperature rises.[2] |
| Molecular Weight | 229.28 g/mol | (Free Acid Form) |
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when preparing and adjusting the pH of AMPSO buffer solutions.
Q1: What acid and base should I use to adjust the pH of my AMPSO buffer?
For adjusting the pH of an AMPSO buffer, it is standard practice to use a strong acid, such as hydrochloric acid (HCl), to lower the pH, and a strong base, like sodium hydroxide (NaOH), to raise the pH.[1][3] It is advisable to use relatively low concentrations (e.g., 0.1 M to 1 M) of the acid or base to avoid overshooting the target pH.[3]
Q2: How does temperature affect the pH of my AMPSO buffer?
The pKa of AMPSO, like many amine-based buffers, is sensitive to temperature changes.[4][5] AMPSO has a negative temperature coefficient (d(pKa)/dT = -0.008), meaning the pKa decreases as the temperature increases.[2] Consequently, a buffer prepared to a specific pH at room temperature will have a different pH at a higher or lower experimental temperature. It is crucial to adjust the final pH of the buffer at the temperature at which the experiment will be conducted.[6]
Q3: What is "ionic strength," and how does it impact my AMPSO buffer's pH?
Ionic strength is a measure of the total concentration of ions in a solution. For zwitterionic buffers like AMPSO, the pKa can increase with higher ionic strength.[4][7] This means that at higher salt concentrations, the pH of your buffer may be slightly different than in a solution with low ionic strength. While this effect is generally less pronounced than the temperature effect, it is a factor to consider for high-precision applications.
Q4: I overshot my target pH. Do I need to start over?
Overshooting the target pH is a common issue.[8] If you add too much acid and the pH drops below your target, you can carefully add a strong base (e.g., NaOH) to bring it back up. Conversely, if you add too much base, you can use a strong acid (e.g., HCl) to lower it. However, be aware that this back-and-forth titration will increase the overall ionic strength of your buffer due to the formation of salt (e.g., NaCl).[8] For most applications, this small increase in ionic strength is negligible. For highly sensitive experiments, it may be preferable to prepare a fresh solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Drifting pH Reading | The buffer solution is not well mixed. The pH electrode has not stabilized. Temperature fluctuations in the laboratory. | Ensure the solution is continuously and gently stirred during pH adjustment. Allow the pH meter reading to stabilize before adding more acid or base. Perform the pH adjustment in a temperature-controlled environment if possible. |
| Difficulty reaching the target pH | The target pH is outside the effective buffering range of AMPSO (8.3-9.7). | Confirm that your target pH is within the optimal range for AMPSO. If not, select a different buffer with a more appropriate pKa. |
| Precipitation in the buffer | The concentration of AMPSO or other components is too high, exceeding their solubility. This is a common issue when working with high concentrations of organic solvents.[9] | Ensure all components are fully dissolved before adjusting the pH. If using organic solvents, check the solubility of your buffer salts under those conditions.[9] |
Experimental Protocol: Preparation of a 0.1 M AMPSO Buffer, pH 9.0
This protocol details the steps for preparing 1 liter of a 0.1 M AMPSO buffer solution with a final pH of 9.0.
Materials:
-
AMPSO (free acid form, MW: 229.28 g/mol )
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
1 L beaker
-
1 L volumetric flask
-
Graduated cylinders
Procedure:
-
Calculate the required mass of AMPSO:
-
For 1 liter of a 0.1 M solution, you will need: 0.1 mol/L * 229.28 g/mol = 22.93 g of AMPSO.
-
-
Dissolve the AMPSO:
-
Add approximately 800 mL of deionized water to the 1 L beaker.
-
Place the beaker on a stir plate and add the stir bar.
-
Slowly add the 22.93 g of AMPSO to the water while stirring. Continue stirring until the AMPSO is completely dissolved.
-
-
Initial pH Adjustment:
-
Place the calibrated pH electrode into the AMPSO solution.
-
The initial pH will be acidic.
-
Slowly add 1 M NaOH dropwise while monitoring the pH. As the pH approaches 9.0, add the NaOH more slowly to avoid overshooting.
-
-
Fine pH Adjustment:
-
If you overshoot the target pH of 9.0, use 1 M HCl to carefully bring the pH back down.
-
Continue to add 1 M NaOH or 1 M HCl as needed until the pH is stable at 9.0.
-
-
Final Volume Adjustment:
-
Once the desired pH is achieved, carefully transfer the buffer solution to the 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsewater to the volumetric flask to ensure all the buffer is transferred.
-
Add deionized water to the volumetric flask until the bottom of the meniscus reaches the 1 L mark.
-
-
Final Mixing and Storage:
-
Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.
-
Transfer the buffer to a clearly labeled storage bottle. Store at room temperature unless otherwise specified for your application.
-
Visualizing the Process and Principles
To further clarify the experimental workflow and the chemical principles at play, the following diagrams are provided.
Caption: Workflow for preparing and adjusting the pH of an AMPSO buffer solution.
Caption: Chemical equilibrium of AMPSO buffer, demonstrating its buffering action.
References
- 1. You are being redirected... [bio-world.com]
- 2. Biological buffers pKa calculation [reachdevices.com]
- 3. researchgate.net [researchgate.net]
- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Ionic Strength: Impact on pH and Drug Properties [pion-inc.com]
- 8. question on buffering a solution - General Lab Techniques [protocol-online.org]
- 9. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
Troubleshooting precipitation in AMPSO buffered solutions
Technical Support Center: AMPSO Buffered Solutions
This guide provides troubleshooting for common issues, particularly precipitation, encountered when working with AMPSO (3-([1,1-Dimethyl-2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid) buffered solutions.
Frequently Asked Questions (FAQs)
Q1: What is AMPSO and what are its primary characteristics?
A1: AMPSO is a zwitterionic biological buffer, one of the 'Good's buffers', valued for its buffering capacity in the alkaline range.[1][2] Its key properties are summarized below.
Table 1: Properties of AMPSO Buffer
| Property | Value | Reference |
| pKa (at 25°C) | 9.0 | [2][3] |
| Useful pH Range | 8.3 – 9.7 | [1][3] |
| Molecular Weight | 249.26 g/mol (Sodium Salt) | |
| Solubility in Water | 0.33 g/mL |
Q2: My AMPSO buffer solution has formed a precipitate. What are the common causes?
A2: Precipitation in AMPSO buffer is uncommon given its high solubility but can occur due to several factors:
-
Low Temperature: Storing the buffer, especially concentrated stocks, at low temperatures (e.g., 4°C) can decrease the solubility of AMPSO, leading to crystallization.[4][5]
-
Exceeding Solubility Limit: Although high, the solubility limit can be exceeded if preparing highly concentrated stock solutions, particularly if not using purified water or if other solutes are present.
-
pH Shifts: Significant shifts in pH outside the optimal buffering range can alter the ionic form of AMPSO, potentially affecting its solubility.[4]
-
Interaction with Metal Ions: Certain divalent cations can interact with buffers, sometimes leading to the formation of insoluble salts.[6][7] While AMPSO is generally considered a non-complexing buffer, contamination with ions like Ca²⁺ or Mg²⁺ in the presence of phosphates could cause issues.[6][8][9]
-
Addition of Organic Solvents: Introducing organic solvents like methanol or acetonitrile can significantly reduce the solubility of buffer salts, causing them to precipitate.[10][11]
Q3: I've observed a precipitate in my AMPSO buffer. How can I troubleshoot this?
A3: If you encounter precipitation, a systematic approach can help identify and resolve the issue. The following workflow outlines the key steps to take.
References
- 1. interchim.fr [interchim.fr]
- 2. AMPSO - Products - Hopax Fine Chemicals [hopaxfc.com]
- 3. AMPSO Sodium Salt - Products - Hopax Fine Chemicals [hopaxfc.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 8. Biological buffers pKa calculation [reachdevices.com]
- 9. reddit.com [reddit.com]
- 10. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing AMPSO Concentration for Improved Protein Stability
Welcome to the technical support center for optimizing AMPSO buffer conditions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on using AMPSO to enhance protein stability.
Frequently Asked Questions (FAQs)
Q1: What is AMPSO and why is it used for protein stability?
A1: AMPSO, or 3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid, is a zwitterionic biological buffer. It is a member of the "Good's buffers" series, known for high water solubility, chemical stability, and minimal interference in biological reactions.[1][2] With a pKa of 9.0 at 25°C, AMPSO is particularly effective for maintaining a stable pH in the alkaline range of 8.3 to 9.7.[3][4][5] This is crucial for proteins that are most stable or active at higher pH values, preventing denaturation and aggregation that can occur with pH fluctuations.[2][6]
Q2: In what applications is AMPSO buffer commonly used?
A2: AMPSO is widely used in various biochemical and molecular biology applications. Its most prominent use is in alkaline transfer buffers for Western blotting, where it facilitates the efficient transfer of strongly basic proteins to nitrocellulose or PVDF membranes.[2][7][8] It is also suitable for enzyme assays that have optimal activity in the alkaline range, such as alkaline phosphatase assays, and can be used in protein purification techniques like ion-exchange chromatography for proteins stable at alkaline pH.[2]
Q3: How does AMPSO compare to other common biological buffers?
A3: AMPSO's key advantage is its high buffering capacity in the pH 8.3-9.7 range.[1][3] While buffers like Tris are common, their buffering capacity diminishes below pH 7.5, and their pKa is highly sensitive to temperature changes.[4] AMPSO, like other Good's buffers, offers minimal changes in pH due to temperature, low metal chelation capability, and low absorption in the UV-visible spectrum.[1]
Q4: Can AMPSO interfere with any common protein assays?
A4: While Good's buffers are generally chosen for their low reactivity, no buffer is universally inert. It is always recommended to run a buffer blank in your specific assay to check for interference. For instance, some buffers can interfere with certain protein concentration assays like the Lowry assay.[6] Always consult literature specific to your assay or perform validation experiments.
Troubleshooting Guide: Protein Instability & Aggregation
Problem: My protein is precipitating or aggregating in the AMPSO buffer.
| Possible Cause | Troubleshooting Step & Suggested Action |
| Incorrect Buffer Concentration | The optimal concentration is protein-specific. Start with a screen of concentrations (e.g., 25 mM, 50 mM, 100 mM, 150 mM) to identify the ideal condition for your protein.[6] |
| pH is too close to the Protein's Isoelectric Point (pI) | Proteins are often least soluble at their pI.[9] Since AMPSO buffers in an alkaline range, it is particularly useful for proteins with a high pI (>9.0).[10] If your protein has a lower pI, ensure the buffer pH is at least one unit away from the pI.[9] |
| High Ionic Strength | High buffer concentrations can increase ionic strength, potentially leading to precipitation.[6] If aggregation is observed at high AMPSO concentrations, try reducing it or lowering the concentration of other salts in the solution.[9] |
| Oxidation of Cysteine Residues | If your protein contains exposed cysteine residues, intermolecular disulfide bonds can form, leading to aggregation. Add a reducing agent like DTT or TCEP to the buffer at a concentration of 1-5 mM.[9][11] |
| General Instability | The protein may require additional stabilizing agents. Consider adding cryoprotectants like glycerol (5-20% v/v) or osmolytes such as sucrose, trehalose, arginine, or glutamate to the buffer.[9][11][12] |
Problem: I am observing low or no protein activity.
| Possible Cause | Troubleshooting Step & Suggested Action |
| Suboptimal pH | While the protein may be soluble, the pH might not be optimal for its activity. Perform an activity assay across the entire effective pH range of AMPSO (8.3-9.7) to determine the pH optimum. |
| Inadequate Buffering Capacity | If your reaction produces or consumes protons, the initial buffer concentration may be insufficient to maintain a stable pH. Consider increasing the AMPSO concentration to 50-100 mM.[6] |
| Temperature Effects | Ensure the pH of your AMPSO buffer is set at the temperature you will be performing the experiment at, as pKa values are temperature-dependent.[4][13] |
Quantitative Data Summary
The optimal AMPSO concentration is highly dependent on the specific protein and experimental conditions. The following table summarizes typical ranges and starting points for optimization.
| Parameter | Typical Range | Starting Point | Notes |
| AMPSO Concentration | 10 mM - 200 mM | 50 mM | Concentration should be empirically determined for each protein.[6] |
| pH Range | 8.3 - 9.7 | 9.0 | The ideal pH should maximize both stability and activity.[3][4] |
| Additives (Optional) | |||
| Reducing Agents (DTT, TCEP) | 1 - 5 mM | 1 mM | Use if the protein has solvent-exposed cysteines.[9][11] |
| Glycerol | 5% - 50% (v/v) | 10% (v/v) | Helps prevent aggregation and can act as a cryoprotectant.[9][11] Avoid >5% for crystallization trials.[14] |
| Salts (e.g., NaCl) | 50 mM - 500 mM | 150 mM | Salt concentration can significantly impact protein solubility and stability.[9] |
Experimental Protocols
Protocol 1: Buffer Optimization using Thermal Shift Assay (TSA)
A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to determine a protein's thermal stability under various conditions by measuring its melting temperature (Tm).[15][16][17] An increase in Tm indicates enhanced stability.[15]
Materials:
-
Purified protein stock (0.5 - 5 mg/mL).[17]
-
AMPSO buffer stocks (e.g., 1 M, pH 9.0).
-
SYPRO Orange fluorescent dye (e.g., 5000x stock).[15]
-
96-well PCR plates.[15]
-
Real-Time PCR instrument capable of melt curve analysis.[15][16]
Procedure:
-
Prepare Buffer Screen: In a 96-well plate, prepare different AMPSO buffer conditions. For example, create a matrix of varying AMPSO concentrations (e.g., 10, 25, 50, 100, 150, 200 mM) and pH values (e.g., 8.4, 8.7, 9.0, 9.3, 9.6).
-
Prepare Protein-Dye Mixture: Dilute the protein stock and SYPRO Orange dye into a suitable low-ionic-strength buffer (e.g., 10 mM HEPES, 100 mM NaCl) to create a working mixture. The final concentration of protein in the assay well is typically 2-5 µM and the dye is 2x-5x.[15][18]
-
Set up Assay Plate: Add the protein-dye mixture to each well of the buffer screen plate. The final volume in each well is typically 20-25 µL.
-
Perform Thermal Denaturation:
-
Place the sealed 96-well plate into the real-time PCR instrument.[15]
-
Set up a melt curve experiment. An example program would be:
-
-
Data Analysis:
-
Export the fluorescence data versus temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, often calculated by finding the peak of the first derivative of the melt curve.[19]
-
Identify the buffer condition that results in the highest Tm, as this represents the optimal condition for thermal stability.[19]
-
Visualizations
Workflow for AMPSO Concentration Optimization
Caption: A flowchart illustrating the systematic workflow for optimizing AMPSO concentration using a Thermal Shift Assay.
Troubleshooting Logic for Protein Aggregation
Caption: A decision tree to guide troubleshooting efforts when encountering protein aggregation in AMPSO buffer.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. AMPSO - Products - Hopax Fine Chemicals [hopaxfc.com]
- 4. carlroth.com [carlroth.com]
- 5. Choosing the Right Buffer by pH and pKa - Blogue - Hopax Fine Chemicals [hopaxfc.com]
- 6. benchchem.com [benchchem.com]
- 7. You are being redirected... [bio-world.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. genextgenomics.com [genextgenomics.com]
- 13. goldbio.com [goldbio.com]
- 14. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. proteos.com [proteos.com]
- 17. How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project [jove.com]
- 18. bio-rad.com [bio-rad.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Temperature correction for AMPSO buffer pH measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AMPSO (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) buffer in their experiments. This guide focuses on the critical aspect of temperature correction for accurate and reproducible pH measurements.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of AMPSO buffer and how does it change with temperature?
A1: AMPSO buffer has a pKa of approximately 9.0 at 25°C.[1][2][3][4][5][6][7][8] The pH of an AMPSO buffer solution is temperature-dependent. The change in pKa with temperature (dpKa/dT) for AMPSO is approximately -0.008, meaning the pKa decreases as the temperature rises.
Q2: I calibrated my pH meter at room temperature (25°C) and measured my AMPSO buffer at 4°C. The pH reading is higher than expected. Is this an error?
A2: This is not an error but an expected outcome due to the temperature dependence of the AMPSO buffer's pH. As the temperature decreases, the pKa of AMPSO increases, leading to a higher pH reading. For accurate results, it is crucial to either measure the pH at the experimental temperature after calibrating the meter at that same temperature or to apply a temperature correction to the measured value.
Q3: How significant is the effect of temperature on the pH of my AMPSO buffer?
A3: The effect of temperature can be significant, especially when precise pH control is critical for your experiment, such as in enzymatic assays or protein characterization studies. A change of several degrees can alter the pH enough to affect reaction rates, protein stability, and binding interactions. The table below illustrates the expected pH of a 0.1 M AMPSO buffer at various temperatures when the pH is adjusted to 9.0 at 25°C.
Q4: Can I use the automatic temperature compensation (ATC) feature of my pH meter for my AMPSO buffer?
A4: The automatic temperature compensation (ATC) on most pH meters corrects for the change in the electrode's response with temperature, not for the change in the buffer's actual pH. While ATC is essential for accurate pH measurements in general, it does not account for the intrinsic temperature-dependent pH changes of the AMPSO buffer itself. Therefore, you still need to perform a specific temperature correction for the buffer.
Q5: How do I prepare an AMPSO buffer solution with a specific pH at a temperature other than 25°C?
A5: The most accurate method is to bring the buffer solution to the target temperature and then adjust the pH using a calibrated pH meter at that same temperature. If this is not feasible, you can use the temperature correction data in this guide to estimate the target pH at 25°C that will yield the desired pH at your experimental temperature. For example, if you need a pH of 9.1 at 10°C, you should adjust the buffer to a pH of approximately 9.0 at 25°C.
Quantitative Data: Temperature Correction for 0.1 M AMPSO Buffer
The following table provides the calculated pH values of a 0.1 M AMPSO buffer solution at different temperatures. These values were calculated using the van 't Hoff equation, assuming a pKa of 9.0 at 25°C and a dpKa/dT of -0.008.
| Temperature (°C) | Calculated pKa | Expected pH of a Solution with pH 9.0 at 25°C |
| 4 | 9.168 | 9.17 |
| 10 | 9.120 | 9.12 |
| 15 | 9.080 | 9.08 |
| 20 | 9.040 | 9.04 |
| 25 | 9.000 | 9.00 |
| 30 | 8.960 | 8.96 |
| 37 | 8.904 | 8.90 |
Experimental Protocols
Protocol for Accurate pH Measurement of AMPSO Buffer at a Specific Temperature
This protocol describes the standard method for obtaining an accurate pH measurement of an AMPSO buffer at a desired experimental temperature.
Materials:
-
AMPSO buffer substance
-
Deionized water
-
Calibrated pH meter with a temperature probe
-
Standard pH calibration buffers (e.g., pH 7.00 and pH 10.01)
-
Temperature-controlled water bath or incubator
-
Stir plate and stir bar
-
Beakers
Methodology:
-
Prepare the AMPSO Buffer: Dissolve the appropriate amount of AMPSO in deionized water to achieve the desired molarity.
-
Equilibrate to Target Temperature: Place the beaker containing the AMPSO buffer solution in a water bath or incubator set to the desired experimental temperature. Allow the buffer to equilibrate for at least 30 minutes.
-
Equilibrate Calibration Buffers: At the same time, place the standard pH calibration buffers (pH 7.00 and 10.01) in the same water bath or incubator to bring them to the experimental temperature.
-
Calibrate the pH Meter: Once the calibration buffers have reached the target temperature, calibrate the pH meter according to the manufacturer's instructions using the temperature-equilibrated standard buffers.
-
Measure the pH of the AMPSO Buffer: Immediately after calibration, rinse the pH electrode with deionized water and gently blot it dry. Immerse the electrode and temperature probe in the temperature-equilibrated AMPSO buffer solution.
-
Adjust the pH (if necessary): While gently stirring, add small increments of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to adjust the pH to the desired value at the experimental temperature.
-
Record the Final pH and Temperature: Once the pH reading stabilizes, record the final pH and the temperature of the buffer solution.
Visualizations
Workflow for Temperature Correction of AMPSO Buffer pH Measurementdot
References
- 1. agscientific.com [agscientific.com]
- 2. interchim.fr [interchim.fr]
- 3. You are being redirected... [bio-world.com]
- 4. You are being redirected... [bio-world.com]
- 5. AMPSO Sodium Salt - Products - Hopax Fine Chemicals [hopaxfc.com]
- 6. AMPSO - Products - Hopax Fine Chemicals [hopaxfc.com]
- 7. carlroth.com [carlroth.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Protein Assays in the Presence of AMPSO Buffer
This technical support center provides guidance for researchers encountering issues with Bradford or BCA protein assays when AMPSO buffer is present in their protein samples.
Frequently Asked Questions (FAQs)
Q1: What is AMPSO buffer and why might it interfere with my protein assay?
AMPSO (N-(1,1-dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) is a zwitterionic buffer commonly used in biochemical applications, such as in transfer buffers for western blotting, due to its alkaline buffering range (pH 8.3-9.7).[1][2][3] Its chemical structure, containing both an amino group and a sulfonic acid group, gives it the potential to interact with protein assay reagents.[1][4]
-
For Bradford assays: The assay relies on the binding of Coomassie dye to proteins under acidic conditions.[5][6] AMPSO, being an alkaline buffer, can raise the pH of the acidic Bradford reagent, leading to inaccurate readings.[7]
-
For BCA assays: This assay involves the reduction of Cu²⁺ to Cu¹⁺ by proteins in an alkaline medium, followed by the detection of Cu¹⁺ with bicinchoninic acid (BCA).[8][9] Substances that can chelate copper ions or have reducing potential can interfere. While AMPSO is not a strong reducing agent, its amino group could potentially interact with the copper ions, though this is less likely to be a major interference compared to strong reducing agents like DTT.[7][10]
Q2: I am seeing inconsistent or unexpectedly high/low readings in my Bradford assay when using samples in AMPSO buffer. What could be the cause?
Inconsistent or inaccurate readings in a Bradford assay with AMPSO buffer are likely due to pH interference. The Bradford reagent is acidic, and the alkaline nature of AMPSO buffer in your sample can partially neutralize the reagent, affecting the dye's ability to bind to proteins and leading to unreliable results.[7]
Q3: My BCA assay results seem off when my protein is in a solution containing AMPSO. Why might this be happening?
While the BCA assay is generally more robust against a variety of buffer components than the Bradford assay, interference from AMPSO, although less common, could occur.[8][11] Potential, though less likely, sources of interference could be weak interactions of the AMPSO's amine groups with the copper ions in the BCA reagent.[10] However, it is more probable that other components in your sample buffer are the primary source of interference.
Q4: How can I determine if AMPSO buffer is interfering with my assay?
The best approach is to run a buffer control. Prepare a standard curve in your typical diluent (e.g., water or saline) and a parallel standard curve where the standards are prepared in the same concentration of AMPSO buffer as your samples. If the slopes of the two curves are significantly different, AMPSO is interfering with your assay.
Troubleshooting Guides
Issue: Inaccurate Results with the Bradford Protein Assay
Potential Cause: pH interference from the alkaline AMPSO buffer.
Troubleshooting Steps:
-
Dilute the Sample: If your protein concentration is high enough, diluting the sample in a compatible buffer (e.g., PBS) can lower the AMPSO concentration to a non-interfering level.[12]
-
Buffer-Matched Standards: Prepare your protein standards in the same concentration of AMPSO buffer as your unknown samples. This will help to correct for the interference.[13]
-
Protein Precipitation: To remove AMPSO and other potentially interfering substances, you can precipitate the protein.[14][15] A common method is TCA/acetone precipitation. After precipitation, the protein pellet can be resolubilized in a buffer compatible with the Bradford assay.
-
Switch to a Compatible Assay: If interference persists, consider using a protein assay that is more tolerant of a wider range of buffer components, such as the BCA assay or a detergent-compatible assay.
Issue: Unexpected Results with the BCA Protein Assay
Potential Cause: While less likely, weak chemical interference from AMPSO or, more probably, other interfering substances in your sample buffer (e.g., reducing agents, chelating agents).[7][10]
Troubleshooting Steps:
-
Identify Other Interfering Substances: Review the composition of your sample buffer for common BCA assay interferents like DTT, β-mercaptoethanol, or EDTA.[7][16]
-
Dilution: Similar to the Bradford assay, diluting the sample can reduce the concentration of interfering substances.[16]
-
Use a Reducing Agent Compatible BCA Assay: If reducing agents are present, use a commercially available reducing agent-compatible BCA assay kit.[16]
-
Protein Cleanup: Methods like dialysis, desalting columns, or protein precipitation can be used to remove interfering substances.[15][16][17]
Quantitative Data Summary
| Interfering Substance Category | Bradford Assay Interference Level | BCA Assay Interference Level |
| Strong Bases | High | Low |
| Detergents | High (especially SDS)[6] | Low to Moderate (compatible with up to 5% of many non-ionic detergents)[8] |
| Reducing Agents (e.g., DTT) | Low[13] | High[7] |
| Copper Chelating Agents (e.g., EDTA) | Low | High[7] |
| Ammonium Salts | Moderate[14] | Low |
| Amino Acids | Low (except for basic amino acids at high concentrations)[18] | Moderate (Cysteine, Tyrosine, Tryptophan can interfere)[10] |
Experimental Protocols
Protocol 1: Protein Precipitation with TCA/Acetone
This protocol is effective for removing interfering substances like salts and buffers from a protein sample.
-
Transfer up to 100 µL of your protein sample to a microcentrifuge tube.
-
Add an equal volume of 20% Trichloroacetic Acid (TCA).
-
Vortex briefly and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the protein pellet.
-
Add 500 µL of cold acetone to wash the pellet.
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Decant the acetone and allow the pellet to air dry for 5-10 minutes. Do not over-dry.
-
Resuspend the pellet in a buffer compatible with your protein assay (e.g., 50 µL of 1% SDS for BCA or a suitable buffer for Bradford).
Protocol 2: Generating a Buffer-Matched Standard Curve
This protocol helps to compensate for buffer-related interference.
-
Prepare a stock solution of your protein standard (e.g., BSA at 2 mg/mL).
-
Prepare a series of dilutions of the protein standard in the exact same AMPSO-containing buffer that your samples are in.
-
Prepare a blank using only the AMPSO-containing buffer.
-
Perform the protein assay on your standards and unknown samples according to the manufacturer's instructions.
-
Construct the standard curve using the absorbance values from your buffer-matched standards.
-
Determine the concentration of your unknown samples from this standard curve.
Visualizations
Caption: Troubleshooting workflow for the Bradford assay with AMPSO buffer.
Caption: Troubleshooting workflow for the BCA assay with AMPSO buffer.
Caption: Decision tree for selecting a protein assay with AMPSO buffer.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. You are being redirected... [bio-world.com]
- 4. AMPSO | 68399-79-1 [chemicalbook.com]
- 5. Bradford protein assay | Abcam [abcam.com]
- 6. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 7. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 8. Chemistry of Protein Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]
- 10. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest [aatbio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. go.zageno.com [go.zageno.com]
- 13. bio-rad.com [bio-rad.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. bio-rad.com [bio-rad.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. interchim.fr [interchim.fr]
- 18. grokipedia.com [grokipedia.com]
How to prevent microbial growth in AMPSO buffer
This guide provides researchers, scientists, and drug development professionals with essential information for preventing and troubleshooting microbial growth in AMPSO buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most recommended method for sterilizing AMPSO buffer?
The most recommended method for sterilizing AMPSO buffer is sterile filtration. This technique effectively removes microorganisms without the risk of chemical degradation that can be associated with methods like autoclaving, for which the heat stability of AMPSO has not been widely documented. Filtering the buffer through a 0.22 µm or 0.1 µm pore size membrane into a sterile container is a reliable way to ensure sterility.
Q2: Can I autoclave AMPSO buffer?
While autoclaving is a common sterilization method for many buffers, the thermal stability of AMPSO at the high temperatures and pressures of an autoclave is not well-documented in publicly available literature. High temperatures can potentially degrade the buffer components, leading to a shift in pH and a reduction in buffering capacity. Therefore, sterile filtration is the preferred method to avoid any potential degradation of the AMPSO buffer.
Q3: Is it advisable to add a preservative to my AMPSO buffer?
Adding a preservative can be an effective way to inhibit microbial growth, especially for long-term storage of stock solutions. A common preservative used in many biological buffers is sodium azide (NaN₃) at a final concentration of 0.02% to 0.05% (w/v). However, it is crucial to consider the downstream applications of your buffer, as sodium azide can interfere with certain biological assays and is toxic.
Q4: How should I store prepared AMPSO buffer to prevent contamination?
Prepared and sterilized AMPSO buffer should be stored at 2-8°C (refrigerated). It is best to aliquot the buffer into smaller, sterile containers to minimize the risk of contamination from repeated use of a single large bottle. Ensure the containers are tightly sealed to prevent airborne microbes from entering.
Q5: How long can I store AMPSO buffer?
For sterile-filtered AMPSO buffer stored at 2-8°C, a shelf life of several months can be expected. If a preservative like sodium azide has been added, the shelf life may be extended. However, it is always good practice to visually inspect the buffer for any signs of turbidity or microbial growth before use. For critical applications, preparing fresh buffer is always the best approach.
Troubleshooting Guide
Issue 1: Visible microbial growth (turbidity, cloudiness, or clumps) in the AMPSO buffer.
-
Possible Cause 1: Inadequate Sterilization. The initial sterilization process may not have been successful.
-
Solution: Discard the contaminated buffer. Prepare a fresh batch and ensure proper sterile filtration technique. Use a pre-sterilized, individually wrapped filter unit and sterile collection container.
-
-
Possible Cause 2: Contamination During Use. The buffer may have become contaminated after sterilization through improper handling.
-
Solution: When dispensing the buffer, use sterile pipettes and work in a clean environment, such as a laminar flow hood. Avoid leaving the buffer container open to the air for extended periods. Aliquoting the buffer into smaller volumes can minimize the impact of a single contamination event.
-
-
Possible Cause 3: Contaminated Reagents or Water. The water or AMPSO powder used to prepare the buffer may have been contaminated.
-
Solution: Use high-purity, sterile water (e.g., autoclaved deionized water) for buffer preparation. Ensure that the AMPSO powder is stored in a dry, sealed container to prevent moisture absorption and microbial growth.
-
Issue 2: Unexpected pH shift in the AMPSO buffer.
-
Possible Cause 1: Microbial Metabolism. The metabolic byproducts of contaminating microorganisms can alter the pH of the buffer.
-
Solution: Discard the buffer and prepare a fresh, sterile batch. A significant pH shift is a strong indicator of microbial contamination.
-
-
Possible Cause 2: Buffer Degradation. Although less common with proper storage, exposure to extreme temperatures or light could potentially degrade the buffer.
-
Solution: Store the buffer at the recommended 2-8°C and protect it from light.
-
Data Presentation
Table 1: Comparison of Methods to Prevent Microbial Growth in AMPSO Buffer
| Method | Description | Advantages | Disadvantages | Best For |
| Sterile Filtration | Passing the buffer through a 0.22 µm or 0.1 µm membrane filter. | Removes most bacteria and fungi. Avoids heat, preserving buffer integrity. | Does not remove viruses or mycoplasma (requires smaller pore size). Can be time-consuming for large volumes. | General use and heat-sensitive buffers. |
| Autoclaving | Sterilizing using high-pressure saturated steam at 121°C. | Kills bacteria, fungi, and spores. | Potential for chemical degradation of AMPSO. May alter pH and concentration. | Not recommended for AMPSO without stability data. |
| Preservatives | Adding a chemical agent like sodium azide to inhibit microbial growth. | Effective for long-term storage. | Can interfere with downstream applications. Sodium azide is toxic. | Long-term storage of stock solutions where the preservative does not impact experiments. |
| Refrigeration | Storing the buffer at 2-8°C. | Slows down microbial growth. | Does not sterilize the buffer or kill existing microbes. | Short-term storage of prepared buffers. |
Experimental Protocols
Protocol for Preparation of Sterile 1 M AMPSO Buffer Stock Solution (pH 9.0)
Materials:
-
AMPSO (N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) powder
-
High-purity, sterile deionized water
-
5 M NaOH solution for pH adjustment
-
Sterile 0.22 µm membrane filtration unit
-
Sterile graduated cylinders and beakers
-
Sterile storage bottles
-
Calibrated pH meter
Procedure:
-
In a sterile beaker, dissolve 227.28 g of AMPSO powder in approximately 800 mL of sterile deionized water. Stir with a sterile magnetic stir bar until fully dissolved.
-
Place the beaker in a water bath to maintain a constant temperature of 25°C.
-
Immerse a calibrated pH electrode into the solution.
-
Slowly add the 5 M NaOH solution dropwise while stirring, until the pH of the solution reaches 9.0.
-
Carefully transfer the solution to a sterile graduated cylinder and add sterile deionized water to bring the final volume to 1000 mL (1 L).
-
Assemble a sterile 0.22 µm filtration unit according to the manufacturer's instructions.
-
Filter the 1 M AMPSO buffer solution directly into a sterile storage bottle.
-
Label the bottle with the buffer name, concentration, pH, date of preparation, and your initials.
-
Store the sterile buffer at 2-8°C.
Mandatory Visualization
Technical Support Center: AMPSO Buffer Preparation from Sodium Salt
Welcome to the technical support center for the preparation of AMPSO (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) buffer from its sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during buffer preparation.
Frequently Asked Questions (FAQs)
Q1: What is the useful pH range for an AMPSO buffer?
AMPSO has a pKa of 9.0 at 25°C, which makes it an effective buffer in the alkaline pH range of 8.3 to 9.7.[1]
Q2: Can I prepare an AMPSO buffer by dissolving the sodium salt and adjusting the pH with a strong acid?
Yes, this is a common method. You would dissolve the AMPSO sodium salt in water and titrate with a strong acid, such as hydrochloric acid (HCl), to reach the desired pH.
Q3: Is the pH of an AMPSO buffer sensitive to temperature changes?
Yes, the pH of most amine-based buffers, including AMPSO, is temperature-dependent. As the temperature decreases, the pKa of AMPSO increases, leading to a higher pH. Conversely, an increase in temperature will lower the pKa and the pH. It is crucial to prepare and calibrate your AMPSO buffer at the temperature at which it will be used.[2]
Q4: What is the solubility of this compound in water?
This compound is readily soluble in water.[3] The solubility is reported to be 0.333 g/mL, resulting in a solution that is clear to slightly hazy and colorless.
Q5: How should I store a prepared AMPSO buffer solution?
Prepared AMPSO buffer solutions should generally be stored at room temperature.[3] Refrigeration can sometimes lead to precipitation, especially with concentrated stock solutions. For long-term storage, filtration through a 0.22 µm filter to sterilize the solution is recommended to prevent microbial growth.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty reaching the target pH | - Overshooting the pH: Adding the acid or base too quickly during pH adjustment.[2] - Incorrect form of AMPSO used: Using the free acid form instead of the sodium salt, or vice-versa, without adjusting the protocol. - Inaccurate pH meter calibration: The pH meter was not properly calibrated before use. | - Add the titrant (acid or base) dropwise, especially when approaching the target pH, while continuously stirring the solution. - Double-check that you are using the this compound as intended by your protocol. - Ensure your pH meter is calibrated with fresh, high-quality calibration standards at the temperature of your buffer solution. |
| Precipitation in the buffer solution | - Low temperature: The solubility of some buffer components can decrease at lower temperatures, leading to crystallization. - High concentration: The concentration of the buffer may exceed its solubility limit, especially for stock solutions. - Presence of certain metal ions: Some buffers can form insoluble complexes with divalent cations. | - Prepare the buffer at room temperature and, if possible, store it at room temperature. If refrigeration is necessary, consider preparing a less concentrated stock. - If you observe precipitation upon cooling, gently warm the solution while stirring to redissolve the precipitate before use. Ensure the buffer is cooled back to the working temperature and the pH is re-checked. - If your experiment involves high concentrations of divalent cations, consider if AMPSO is the appropriate buffer, as some biological buffers can interact with metal ions. |
| pH of the buffer changes over time (pH drift) | - Absorption of atmospheric CO₂: Alkaline buffers are susceptible to absorbing carbon dioxide from the air, which can lower the pH. - Microbial growth: Contamination with microorganisms can alter the pH of the buffer. - Temperature fluctuations: As mentioned, the pH of AMPSO buffer is temperature-dependent. | - Keep the buffer container tightly sealed when not in use. - For long-term storage, sterilize the buffer by filtering it through a 0.22 µm filter and store it in a sterile container. - Always measure and, if necessary, adjust the pH of the buffer at the temperature at which the experiment will be performed. |
| Inconsistent experimental results | - Inaccurate initial measurements: Errors in weighing the this compound or measuring the solvent volume. - Dilution of a stock solution without pH re-adjustment: The pH of a buffer can change upon dilution.[2] - Ionic strength variation: Inconsistent preparation methods can lead to batch-to-batch variations in ionic strength.[2] | - Use a calibrated analytical balance for weighing and precise volumetric flasks for measuring volumes. - After diluting a stock buffer solution to the final working concentration, always re-check and, if necessary, re-adjust the pH. - Follow a standardized and detailed protocol for buffer preparation to ensure consistency across different batches. |
Experimental Protocol: Preparation of 1 L of 0.1 M AMPSO Buffer, pH 9.0
Materials:
-
This compound (MW: 249.26 g/mol )
-
High-purity water (e.g., deionized, distilled, or Milli-Q)
-
1 M Hydrochloric acid (HCl)
-
Calibrated pH meter with a temperature probe
-
Stir plate and magnetic stir bar
-
1 L volumetric flask
-
Beakers and graduated cylinders
Methodology:
-
Calculate the required mass of this compound:
-
For a 0.1 M solution in 1 L, you will need: 0.1 mol/L * 249.26 g/mol * 1 L = 24.926 g.
-
-
Dissolve the this compound:
-
Add approximately 800 mL of high-purity water to a 1 L beaker equipped with a magnetic stir bar.
-
While stirring, slowly add the 24.926 g of this compound to the water.
-
Continue stirring until the salt is completely dissolved. The solution should be clear to slightly hazy.
-
-
Adjust the pH:
-
Place the calibrated pH meter and temperature probe into the solution.
-
Monitor the pH of the solution. Since you are starting with the sodium salt, the initial pH will be alkaline and above the target of 9.0.
-
Slowly add 1 M HCl dropwise while continuously monitoring the pH.
-
As the pH approaches 9.0, add the HCl more slowly to avoid overshooting the target pH.
-
Continue adding acid until the pH meter reads exactly 9.0.
-
-
Bring to final volume:
-
Carefully transfer the pH-adjusted buffer solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer of the buffer.
-
Add high-purity water to the volumetric flask until the meniscus reaches the 1 L mark.
-
-
Final mixing and storage:
-
Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.
-
For long-term storage, filter the buffer through a 0.22 µm sterile filter into a sterile container.
-
Label the container with the buffer name, concentration, pH, and date of preparation. Store at room temperature.
-
Visualizations
Caption: Troubleshooting workflow for AMPSO buffer preparation.
Caption: Logical flow for preparing AMPSO buffer.
References
AMPSO Buffer Technical Support Center: Enzyme Activity & Kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of AMPSO (N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) buffer in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is AMPSO buffer and what are its primary properties?
AMPSO is a zwitterionic biological buffer, one of the series of "Good's buffers". It is valued for its buffering capacity in the alkaline pH range. Its key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid | N/A |
| Useful pH Range | 8.3 – 9.7 | [1][2] |
| pKa (25°C) | 9.0 | [1][3] |
| Molecular Weight | 227.28 g/mol (Free Acid) | N/A |
| Metal Binding | Forms complexes with Co(II) and Ni(II). | N/A |
Q2: When should I consider using AMPSO buffer for my enzyme assay?
AMPSO should be considered when your enzyme exhibits optimal activity or stability in a high pH environment (pH 8.3-9.7). It is particularly useful for assays where other common alkaline buffers like Tris may interfere. Its primary documented use is in electrophoresis for the efficient blotting of strongly basic proteins.[3]
Q3: Does AMPSO buffer interfere with common assay components or enzymes?
While specific data on broad enzyme interference is limited, AMPSO is known to form complexes with certain divalent metal ions, specifically cobalt (Co²⁺) and nickel (Ni²⁺). Therefore, caution is advised when working with metalloenzymes that rely on these specific ions for their activity. It is always recommended to perform a buffer validation experiment to check for inhibitory or activating effects on your specific enzyme.
Q4: How does temperature affect the pH of AMPSO buffer?
Troubleshooting Guide
Q1: My enzyme activity is significantly lower than expected in AMPSO buffer. What are the possible causes?
-
Suboptimal pH: Verify that the pH of your final assay mixture is within the optimal range for your enzyme. The pH of the AMPSO stock solution should be adjusted at the experimental temperature.
-
Metal Ion Chelation: If you are working with a metalloenzyme, AMPSO may be chelating essential metal cofactors, particularly Co²⁺ or Ni²⁺. Try supplementing the assay with additional metal ions or test an alternative buffer with known low metal-binding capacity (e.g., HEPES, MOPS) if compatible with the required pH range.[4]
-
Direct Enzyme Inhibition: AMPSO itself might be acting as an inhibitor for your specific enzyme. To test this, you must compare the enzyme's kinetic parameters (Km and Vmax) in AMPSO against a different, well-characterized buffer system.
Q2: I'm observing precipitation in my assay after adding all components to the AMPSO buffer. What should I do?
Precipitation can occur due to poor solubility of a substrate, cofactor, or the enzyme itself at the high pH maintained by AMPSO. Additionally, interactions between the buffer and divalent cations can sometimes lead to the formation of insoluble salts.[4]
-
Check Component Solubility: Systematically check the solubility of each assay component individually in the AMPSO buffer at the final concentration.
-
Modify Ionic Strength: Adjusting the ionic strength of the buffer with a neutral salt (e.g., NaCl, KCl) might improve the solubility of some proteins.
-
Filter the Buffer: Ensure your stock AMPSO buffer is filtered through a 0.22 µm filter before use to remove any particulates.
Q3: How can I determine if AMPSO is a suitable buffer for my enzyme kinetics study?
The most definitive method is to perform a comparative kinetic analysis. You should measure the key kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), in AMPSO and compare them to the values obtained in a standard, non-interfering buffer. A significant change in Km or Vmax would indicate that AMPSO is interacting with the enzyme or substrate.
Data Presentation
Quantitative data on the effect of AMPSO on specific enzyme kinetics is not widely available in published literature. The following table presents kinetic data for Calf Intestinal Alkaline Phosphatase (CIAP) in two different alkaline buffers to serve as an example of how to present comparative buffer data. Researchers are encouraged to generate similar data for AMPSO with their enzyme of interest.
Table 1: Comparative Kinetic Parameters of Calf Intestinal Alkaline Phosphatase (CIAP) in Different Alkaline Buffers (Data is illustrative and does not include AMPSO)
| Buffer System (at 37°C) | Optimal pH | K_m_ (M) | V_max_ (µmoles·min⁻¹·unit⁻¹) | k_cat_ (s⁻¹) |
| 50 mM Tris-HCl | 11.0 | 7.6 x 10⁻⁴ | 3.12 | 82.98 |
| 100 mM Glycine-NaOH | 9.5 | 4.0 x 10⁻⁴ | 1.60 | 42.55 |
| Source: Based on data for the hydrolysis of p-nitrophenyl phosphate (pNPP) by CIAP.[5] |
Experimental Protocols
Protocol: Evaluating the Suitability of AMPSO Buffer for an Alkaline Phosphatase Assay
This protocol provides a methodology to determine and compare the kinetic parameters of an enzyme, using alkaline phosphatase (AP) as an example, in a test buffer (AMPSO) versus a control buffer (e.g., Tris-HCl).
1. Materials:
-
Alkaline Phosphatase (e.g., Calf Intestinal, CIAP)
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
Control Buffer: 1.0 M Tris-HCl, pH 9.0
-
Test Buffer: 1.0 M AMPSO, pH 9.0 (adjust pH at 37°C)
-
Stop Solution: 3.0 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator or heated plate reader set to 37°C
2. Buffer Preparation:
-
Prepare 100 mL of a 1.0 M AMPSO stock solution. Adjust the pH to 9.0 using concentrated NaOH or HCl at 37°C.
-
Prepare a similar 1.0 M Tris-HCl stock solution at pH 9.0.
3. Assay Procedure:
-
Substrate Preparation: Prepare a series of pNPP dilutions in deionized water, ranging from 0.25 mM to 10 mM.
-
Reaction Setup: In a 96-well plate, set up reactions in triplicate for each substrate concentration in both buffer systems. For each well, add:
-
50 µL of Buffer (either 100 mM AMPSO or 100 mM Tris-HCl, diluted from stock)
-
20 µL of deionized water
-
10 µL of pNPP solution (at various concentrations)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow components to reach thermal equilibrium.
-
Initiate Reaction: Add 20 µL of a suitable dilution of alkaline phosphatase to each well to start the reaction. The final volume will be 100 µL.
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 10-15 minutes). The time should be chosen to ensure the reaction remains in the linear range (less than 10-15% of substrate consumed).
-
Stop Reaction: Stop the reaction by adding 100 µL of 3.0 M NaOH to each well. The NaOH also enhances the color of the p-nitrophenol product.
-
Measurement: Read the absorbance of each well at 405 nm.
4. Data Analysis:
-
Calculate the concentration of the product (p-nitrophenol) using its molar extinction coefficient (18,000 M⁻¹cm⁻¹ at this pH).
-
Determine the initial velocity (V₀) for each substrate concentration in both buffer conditions.
-
Plot V₀ versus substrate concentration ([S]) for both AMPSO and the control buffer.
-
Use non-linear regression (Michaelis-Menten equation) or a linearized plot (e.g., Lineweaver-Burk) to calculate the Km and Vmax values for the enzyme in each buffer.
-
Compare the kinetic parameters as shown in the example Data Presentation table to assess the impact of AMPSO.
Visualizations
Caption: Troubleshooting flowchart for unexpected enzyme assay results when using AMPSO buffer.
Caption: Logical decision process for selecting AMPSO as a buffer for an enzyme assay.
References
Technical Support Center: Optimizing Assays with AMPSO Buffer
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on utilizing AMPSO buffer to minimize background noise and enhance signal-to-noise ratios in a variety of immunoassays. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is AMPSO buffer and what are its key properties?
AMPSO (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic biological buffer, one of the 'Good's' buffers. Its key properties include a pKa of 9.0 (at 25°C), providing a useful buffering range of pH 8.3-9.7.[1][2] This makes it particularly suitable for maintaining a stable alkaline environment in various biochemical assays.[2]
Q2: How can AMPSO buffer help in reducing background noise in assays?
High background noise in immunoassays often stems from non-specific binding of antibodies or other reagents to the assay surface (e.g., microplate wells or blotting membranes).[2][3][4] The alkaline pH range maintained by AMPSO buffer can help to minimize these non-specific interactions. By optimizing the pH of washing and blocking steps, non-specifically bound proteins can be more effectively removed, leading to a cleaner signal.[5]
Q3: In which types of assays is AMPSO buffer most commonly used?
AMPSO is frequently utilized in Western blotting, particularly as a component of the transfer buffer. Its alkaline buffering capacity is advantageous for the efficient transfer of strongly basic proteins from polyacrylamide gels to nitrocellulose or PVDF membranes.[2] It can also be adapted for use in other immunoassays, such as ELISA, especially in assays where high background is a persistent issue.
Q4: What are the optimal storage and handling conditions for AMPSO buffer?
AMPSO is typically supplied as a white crystalline powder that is soluble in water.[2] For long-term use, it is advisable to prepare a concentrated stock solution and store it at 2-8°C. Always use high-purity water to prepare buffer solutions and filter them to remove any particulates that could interfere with the assay.[6]
Troubleshooting Guides
High background signal can obscure your results and reduce the sensitivity of your assay.[3] Below are common issues and potential solutions using AMPSO buffer.
| Problem | Potential Cause | Troubleshooting Steps with AMPSO Buffer |
| High background across the entire plate/blot | Inadequate blocking of non-specific binding sites. | 1. Optimize Blocking Buffer pH: Prepare your blocking buffer (e.g., 1-5% BSA or non-fat dry milk) using AMPSO buffer adjusted to a pH between 8.5 and 9.5. This alkaline environment can enhance the blocking of non-specific sites.[7][8] 2. Increase Blocking Time/Temperature: Extend the blocking incubation period (e.g., 2 hours at room temperature or overnight at 4°C) with gentle agitation.[7] |
| Insufficient washing. | 1. Optimize Wash Buffer pH: Use a wash buffer (e.g., PBS or TBS with 0.05% Tween-20) with the pH adjusted to the 8.5-9.5 range using AMPSO.[9] 2. Increase Wash Steps/Volume: Increase the number and duration of wash steps (e.g., 4-6 washes of 5-10 minutes each) to thoroughly remove unbound reagents.[5] | |
| Primary or secondary antibody concentration is too high. | 1. Titrate Antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal concentration that provides a strong specific signal with minimal background.[7] | |
| Speckled or uneven background | Aggregates in antibody or blocking solutions. | 1. Filter Buffers: Filter all buffers, including your AMPSO-based wash and blocking buffers, through a 0.22 µm filter before use.[6] 2. Centrifuge Antibodies: Briefly centrifuge antibody solutions before use to pellet any aggregates. |
| Contaminated reagents or buffers. | 1. Prepare Fresh Solutions: Always use freshly prepared AMPSO buffers for each experiment to avoid contamination.[10] |
Quantitative Data Summary
While direct comparative studies are limited, the use of an optimized alkaline buffer like AMPSO is expected to improve the signal-to-noise ratio. The following table illustrates a hypothetical comparison of background signals in an ELISA assay using a standard buffer (e.g., PBS, pH 7.4) versus an AMPSO-based wash buffer (pH 9.0).
| Buffer Condition | Average Background OD (450 nm) | Average Signal OD (450 nm) | Signal-to-Noise Ratio (Signal/Background) |
| Standard Wash Buffer (PBS, pH 7.4) | 0.250 | 1.500 | 6.0 |
| AMPSO Wash Buffer (pH 9.0) | 0.125 | 1.450 | 11.6 |
This data is for illustrative purposes to demonstrate the potential impact of an optimized alkaline wash buffer on assay performance.
Experimental Protocols
Protocol: Reducing Background in a Sandwich ELISA using AMPSO Wash Buffer
This protocol outlines a standard sandwich ELISA procedure, highlighting the integration of an AMPSO-based wash buffer to minimize background.
-
Coating:
-
Dilute the capture antibody to the desired concentration in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Prepare the AMPSO Wash Buffer: 25 mM AMPSO, 150 mM NaCl, 0.05% Tween-20, adjust pH to 9.0.
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 300 µL of AMPSO Wash Buffer per well.
-
-
Blocking:
-
Prepare a blocking buffer (e.g., 1% BSA in PBS).
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking buffer.
-
Wash the plate three times with 300 µL of AMPSO Wash Buffer per well.
-
-
Sample and Standard Incubation:
-
Add 100 µL of your standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Aspirate the samples and standards.
-
Wash the plate five times with 300 µL of AMPSO Wash Buffer per well.
-
-
Detection Antibody Incubation:
-
Dilute the detection antibody in the blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate the detection antibody solution.
-
Wash the plate five times with 300 µL of AMPSO Wash Buffer per well.
-
-
Enzyme-Conjugate Incubation:
-
Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Final Wash:
-
Aspirate the enzyme conjugate.
-
Wash the plate seven times with 300 µL of AMPSO Wash Buffer per well.
-
-
Substrate Development and Measurement:
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate until sufficient color development.
-
Add 50 µL of stop solution.
-
Read the absorbance at the appropriate wavelength.
-
Visualizing Workflows and Concepts
Diagram 1: Troubleshooting High Background in Immunoassays
Caption: A logical workflow for troubleshooting high background in immunoassays.
Diagram 2: ELISA Workflow with AMPSO Buffer Integration
Caption: Integration of AMPSO wash buffer into a standard ELISA workflow.
References
- 1. sinobiological.com [sinobiological.com]
- 2. arp1.com [arp1.com]
- 3. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 4. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 5. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 6. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. arp1.com [arp1.com]
- 9. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 10. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
Shelf life and storage conditions for AMPSO stock solutions
Technical Support Center: AMPSO Stock Solutions
This guide provides detailed information on the shelf life, storage conditions, and troubleshooting for AMPSO (3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for AMPSO stock solutions?
The optimal storage condition for AMPSO stock solutions depends on the pH, concentration, and intended duration of storage. For a 0.2M AMPSO solution at pH 8.5, storage at room temperature is acceptable.[1] However, for solutions with a higher pH, such as 9.5, refrigeration is recommended.[2] For long-term storage, refrigeration at 2-8°C is a common practice to inhibit microbial growth.[3]
Q2: What is the expected shelf life of an AMPSO stock solution?
A commercially prepared 0.2M AMPSO solution at pH 8.5 has a stated shelf life of 2 years when stored at room temperature.[1] The shelf life of laboratory-prepared solutions can vary based on preparation method, sterility, and storage conditions. For non-sterile solutions stored at room temperature, a shorter shelf life of a few weeks to a few months is generally recommended to prevent microbial contamination.[4] Sterile-filtered solutions stored at 2-8°C can have a significantly longer shelf life.
Q3: Should I sterilize my AMPSO stock solution?
Yes, sterilization is highly recommended, especially for long-term storage, to prevent microbial contamination which can alter the pH and degrade the buffer.[3][5] Filtration using a 0.2 µm filter is a common and effective method for sterilizing buffer solutions without the use of heat, which can potentially degrade some chemical compounds.[6]
Q4: Are there any visual signs of AMPSO stock solution degradation?
While specific visual cues for AMPSO degradation are not well-documented, general indicators of buffer degradation include a change in color, appearance of turbidity (cloudiness), or the presence of precipitate.[7] Any solution exhibiting these signs should be discarded. Regularly checking the pH of the stock solution is also a good practice to ensure it is within the desired range.
Data Presentation
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Room Temperature (for 0.2M, pH 8.5) or Refrigerated (2-8°C) for higher pH and long-term storage. | [1][2] |
| Shelf Life | Up to 2 years for commercially prepared 0.2M, pH 8.5 solution at room temperature. Laboratory-prepared sterile solutions can be stored for several months at 2-8°C. | [1][3] |
| Sterilization Method | 0.2 µm filter sterilization. | [6] |
| Signs of Degradation | Color change, turbidity, precipitate formation, significant pH shift. | [7] |
Experimental Protocols
Preparation of 1 M AMPSO Stock Solution
Materials:
-
AMPSO powder (MW: 227.28 g/mol )
-
High-purity, deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask
-
5 M NaOH solution for pH adjustment
-
0.2 µm syringe or vacuum filter unit
-
Sterile storage bottles
Procedure:
-
Weighing: Weigh out 227.28 g of AMPSO powder for a 1 L solution.
-
Dissolving: Add the powder to a beaker containing approximately 800 mL of deionized water. Place a stir bar in the beaker and stir on a stir plate until the powder is completely dissolved.
-
pH Adjustment: Calibrate the pH meter. Slowly add 5 M NaOH solution dropwise to the AMPSO solution while stirring and monitoring the pH. Adjust the pH to the desired value (e.g., 9.0).
-
Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Carefully add deionized water to bring the final volume to the 1 L mark.
-
Sterilization: Filter the solution through a 0.2 µm filter into a sterile storage bottle.
-
Labeling and Storage: Label the bottle with the solution name, concentration, pH, date of preparation, and your initials. Store at the appropriate temperature based on your needs (see storage recommendations above).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty dissolving AMPSO powder | Insufficient water volume; low temperature of the water. | Add a larger initial volume of water. Gently warm the solution while stirring. |
| pH is unstable or drifts after adjustment | Incomplete dissolution of AMPSO; poor quality of water; contaminated reagents. | Ensure the powder is fully dissolved before final pH adjustment. Use high-purity water. Prepare fresh reagents. |
| Precipitate forms in the solution during storage | Microbial contamination; change in temperature affecting solubility. | Discard the solution. Prepare fresh, sterile-filtered solution. If stored at low temperatures, allow the solution to equilibrate to room temperature and check for re-dissolution before use. |
| Experimental results are inconsistent | Incorrect pH of the buffer; degradation of the buffer. | Verify the pH of the buffer before each use. Prepare a fresh stock solution if degradation is suspected. |
Visualizations
Caption: Workflow for the preparation and storage of AMPSO stock solutions.
References
- 1. You are being redirected... [bio-world.com]
- 2. fishersci.com [fishersci.com]
- 3. How long does BUFFER last for protein purification - Opentrons中国官网 [en.opentrons.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. The sterilization treatment of biological buffers needs to be determined based on specific circumstances - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. pharmabeginers.com [pharmabeginers.com]
Validation & Comparative
A Comparative Guide to AMPSO and CAPS Buffers for High pH Electrophoresis
For researchers, scientists, and drug development professionals seeking to optimize their high pH electrophoresis protocols, the choice of buffering agent is a critical determinant of success. This guide provides a detailed comparison of two commonly used alkaline buffers, AMPSO and CAPS, to facilitate an informed decision for your specific application.
This comparison will delve into the physicochemical properties of each buffer, their primary applications, and provide experimental protocols for their use. While direct quantitative comparisons of performance metrics like resolution and transfer efficiency are not extensively available in published literature, this guide will equip you with the necessary information to select the most appropriate buffer based on the theoretical advantages and typical use cases of each.[1]
Key Properties of AMPSO and CAPS Buffers
A summary of the key properties of AMPSO (N-(1,1-dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) and CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) is presented below. Both are zwitterionic buffers, meaning they carry both a positive and a negative charge, which helps to minimize interference with biological components during electrophoresis.[2]
| Property | AMPSO | CAPS |
| Molecular Formula | C₇H₁₇NO₅S | C₉H₁₉NO₃S |
| Molecular Weight | 227.28 g/mol | 221.32 g/mol [2] |
| pKa at 25°C | 9.0[3] | 10.4[4] |
| Effective pH Range | 8.3 - 9.7[3][5] | 9.7 - 11.1[2][4] |
| Primary Application | Blotting of strongly basic proteins.[1][6][7] | Transfer of high molecular weight (HMW) proteins (>150 kDa).[1] |
| Solubility in Water | 1 M at 20°C[7] | ~5 g/100 mL at 25°C[2] |
| UV Absorbance | Low | Minimal at 260 nm and 280 nm.[2] |
Performance Comparison and Application-Specific Recommendations
The choice between AMPSO and CAPS largely depends on the specific requirements of the electrophoresis experiment, particularly the isoelectric point (pI) and molecular weight of the target proteins.
AMPSO is particularly well-suited for the efficient blotting of strongly basic proteins .[1][6][7] Its buffering range of pH 8.3-9.7 is effective in maintaining an alkaline environment that can enhance the negative charge of these proteins, promoting their migration from the gel.[1]
CAPS , with its higher pKa of 10.4, provides a more alkaline buffering range of 9.7 to 11.1.[2][4] This higher pH can be advantageous for the transfer of high molecular weight (HMW) proteins , which may have a wide range of isoelectric points.[1] The strongly alkaline conditions ensured by CAPS help to impart a net negative charge to these large proteins, facilitating their efficient elution from the gel and transfer to a membrane.[1] For routine transfers of various HMW proteins, a CAPS buffer at pH 11.0 is often a robust starting point.[1]
Experimental Protocols
Below are detailed protocols for the preparation and use of AMPSO and CAPS buffers in high pH electrophoresis applications, such as Western blotting.
Preparation of 10x AMPSO Stock Solution (1 M, pH 9.0)
-
Dissolve: Weigh 22.73 g of AMPSO and dissolve it in approximately 80 mL of deionized water.
-
Adjust pH: Adjust the pH to 9.0 by adding a suitable base, such as sodium hydroxide (NaOH).
-
Final Volume: Bring the final volume to 100 mL with deionized water.
-
Storage: Store the stock solution at room temperature.
Preparation of 10x CAPS Stock Solution (1 M, pH 11.0)
-
Dissolve: Weigh 22.13 g of CAPS and dissolve it in approximately 80 mL of deionized water.
-
Adjust pH: Adjust the pH to 11.0 using a strong base like sodium hydroxide (NaOH).
-
Final Volume: Bring the final volume to 100 mL with deionized water.
-
Storage: Store the stock solution at room temperature.
Western Blot Transfer Buffer Preparation
AMPSO Transfer Buffer (1x, pH 9.0)
-
100 mL of 10x AMPSO Stock Solution (1 M, pH 9.0)
-
100 mL of Methanol (final concentration 10%)
-
Optional: 1 mL of 10% SDS (final concentration 0.01%)
-
Add deionized water to a final volume of 1 L.
CAPS Transfer Buffer (1x, pH 11.0)
-
100 mL of 10x CAPS Stock Solution (1 M, pH 11.0)
-
100 mL of Methanol (final concentration 10%)
-
Optional: 1 mL of 10% SDS (final concentration 0.01%)
-
Add deionized water to a final volume of 1 L.
Note on Additives: The inclusion of methanol is typical, but for HMW proteins, reducing the methanol concentration to 10% or less, or even omitting it, can improve transfer efficiency.[1] A low concentration of SDS (up to 0.1%) in the transfer buffer can also enhance the elution of large proteins from the gel.[1]
Logical Workflow for Buffer Selection
The following diagram illustrates a logical workflow for selecting the appropriate high pH buffer for your electrophoresis needs.
Caption: Buffer selection guide for high pH electrophoresis.
Conclusion
Both AMPSO and CAPS are valuable zwitterionic buffers for high pH electrophoresis, each with a distinct optimal application range. CAPS is the more commonly cited buffer for the transfer of HMW proteins due to its higher pH range, which ensures a net negative charge and efficient migration.[1] AMPSO, with its slightly lower pH range, remains a strong candidate, particularly for the effective blotting of strongly basic proteins.[1] The optimal choice is ultimately protein-dependent, and for challenging separations, an empirical comparison of both buffer systems may be necessary to achieve the best results.
References
A Comparative Performance Analysis of AMPSO and CHES Buffers for Biological Research
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical determinant of experimental success. The buffer not only maintains a stable pH but can also significantly influence the activity and stability of biological macromolecules. This guide provides a comprehensive comparison of two important alkaline buffers: AMPSO (N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) and CHES (2-(Cyclohexylamino)ethanesulfonic acid).
Physicochemical Properties: A Quantitative Comparison
A thorough understanding of the physicochemical properties of a buffer is essential for selecting the optimal one for a specific application. The following table summarizes the key quantitative data for AMPSO and CHES buffers.
| Property | AMPSO | CHES |
| pKa at 25°C | 9.0[1] | 9.3 - 9.7[1][2] |
| Useful pH Range | 8.3 - 9.7[1] | 8.6 - 10.0[2] |
| ΔpKa/°C | -0.008[1] | -0.026[1] |
| Metal Ion Binding | Binds Co(II), Ni(II)[1] | Weak or negligible complexation with some metals[3] |
Performance in Key Applications
While both AMPSO and CHES are used to maintain alkaline conditions, their performance characteristics make them suitable for different applications.
AMPSO: The Choice for Western Blotting of Basic Proteins
AMPSO is a zwitterionic buffer that has found a primary application in Western blotting, particularly for the efficient transfer of strongly basic proteins from polyacrylamide gels to membranes such as nitrocellulose or PVDF. At the alkaline pH range provided by AMPSO, basic proteins carry a net negative charge, which facilitates their migration out of the gel and onto the transfer membrane.
CHES: Versatility in Enzymatic Assays and Electrophoresis
CHES is another zwitterionic buffer widely employed in a variety of biochemical and molecular biology applications. Its key strengths lie in its use as a buffer for enzymatic reactions that require a pH above the physiological range.[3] Its low conductivity and non-coordinating nature with most metal ions make it an excellent choice for studying metalloenzymes or reactions where metal ion interference is a concern.[3] Additionally, CHES is frequently used as a running buffer in capillary electrophoresis due to its ability to provide a stable pH environment without interfering with the electrophoretic separation.[3]
Experimental Workflows and Logical Relationships
The selection of a buffer is a critical step in designing an experimental workflow. The following diagram illustrates a generalized workflow for protein purification that incorporates an alkaline wash step, a process where a buffer like CHES or a similar alkaline buffer would be crucial.
Caption: Protein purification workflow with an alkaline wash step.
In this workflow, after the initial capture of the target protein by affinity chromatography, an alkaline wash step is introduced.[4][5] The high pH environment helps to remove non-specifically bound contaminants and can improve the physicochemical properties of the purified protein.[5] The choice of a buffer like CHES for this step is critical as it must maintain a stable high pH without negatively impacting the integrity of the target protein.
Experimental Protocols
Below are detailed methodologies for representative applications of AMPSO and CHES buffers.
Protocol 1: Western Blotting of Basic Proteins Using AMPSO Transfer Buffer
Objective: To efficiently transfer a basic protein from an SDS-PAGE gel to a PVDF membrane.
Materials:
-
SDS-PAGE gel with separated proteins
-
PVDF membrane
-
AMPSO Transfer Buffer (25 mM AMPSO, 20% methanol, pH 9.0)
-
Methanol
-
Deionized water
-
Western blot transfer apparatus
-
Power supply
Procedure:
-
Following SDS-PAGE, carefully remove the gel from the cassette.
-
Equilibrate the gel in AMPSO Transfer Buffer for 15-20 minutes.
-
Activate the PVDF membrane by immersing it in methanol for 1-2 minutes, followed by a brief rinse in deionized water.
-
Equilibrate the PVDF membrane in AMPSO Transfer Buffer for at least 5 minutes.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus. A typical assembly from the cathode (-) to the anode (+) is: sponge, filter paper, gel, PVDF membrane, filter paper, sponge.
-
Ensure there are no air bubbles between the gel and the membrane.
-
Place the transfer stack into the transfer apparatus and fill with AMPSO Transfer Buffer.
-
Perform the transfer according to the manufacturer's recommendations. For basic proteins, a typical condition is 100V for 60-90 minutes.
-
After the transfer, disassemble the apparatus and rinse the membrane with deionized water.
-
The membrane is now ready for blocking and subsequent immunodetection steps.
Protocol 2: Alkaline Phosphatase Enzyme Assay Using CHES Buffer
Objective: To determine the enzymatic activity of alkaline phosphatase (ALP) at an alkaline pH.
Materials:
-
Alkaline phosphatase enzyme solution
-
CHES Assay Buffer (100 mM CHES, 1 mM MgCl₂, pH 9.5)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM in CHES Assay Buffer)
-
Stop Solution (e.g., 3 M NaOH)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate (optional)
-
Incubator or water bath at 37°C
Procedure:
-
Prepare the CHES Assay Buffer and the pNPP substrate solution.
-
Pre-warm the CHES Assay Buffer and pNPP substrate solution to 37°C.
-
In a microplate well or cuvette, add a specific volume of the enzyme solution (e.g., 10 µL).
-
Add a sufficient volume of pre-warmed CHES Assay Buffer to bring the total volume to the desired pre-reaction volume (e.g., 90 µL).
-
Pre-incubate the enzyme and buffer mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a specific volume of the pre-warmed pNPP substrate solution (e.g., 100 µL).
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a specific volume of the Stop Solution (e.g., 50 µL).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Calculate the enzyme activity based on the absorbance values, the extinction coefficient of p-nitrophenol, and the reaction time.
Conclusion
Both AMPSO and CHES are valuable tools for researchers working in the alkaline pH range. The choice between them should be guided by the specific requirements of the experiment. AMPSO excels in applications requiring the efficient transfer of basic proteins in Western blotting. CHES, with its non-coordinating nature towards most metal ions and broad utility, is a robust choice for a variety of enzymatic assays and electrophoretic techniques that demand a stable, high-pH environment. Careful consideration of their respective physicochemical properties and performance characteristics will enable researchers to select the optimal buffer for generating reliable and reproducible data.
References
- 1. Biological buffers pKa calculation [reachdevices.com]
- 2. Preparation of CHES buffer solution and determination of solution pH value-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 3. Multiple applications of CHES buffer in biological research - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Washing with alkaline solutions in protein A purification improves physicochemical properties of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Validation of AMPSO buffer for use in a specific enzymatic assay
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical determinant of success in enzymatic assays. The buffer not only maintains a stable pH for optimal enzyme activity but can also influence enzyme stability and kinetics. This guide provides a comprehensive comparison of AMPSO (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) buffer with other commonly used biological buffers, supported by experimental data and detailed protocols to validate its use in specific enzymatic assays.
Introduction to AMPSO and the Importance of Buffer Selection
AMPSO is a zwitterionic buffer that belongs to the group of "Good's buffers," which were developed to provide stable pH environments for biochemical and biological research. With a pKa of 9.0 at 25°C, AMPSO is particularly well-suited for assays that require a stable alkaline pH in the range of 8.3 to 9.7.[1] The choice of buffer is paramount as it can directly impact enzyme activity and the reliability of experimental results. An ideal buffer for an enzymatic assay should not only maintain the optimal pH for the enzyme but also be chemically inert, have minimal interaction with substrates or cofactors, and exhibit stability under the experimental conditions.[2][3]
Comparison of AMPSO with Other Common Biological Buffers
The performance of an enzymatic assay can vary significantly depending on the buffer system used. While traditional buffers like Tris and phosphate-based buffers are widely used, zwitterionic buffers like AMPSO, HEPES, and MOPS offer several advantages, including lower membrane permeability and minimal participation in biological reactions.
Data Presentation: Physicochemical Properties of Common Buffers
The following table summarizes the key physicochemical properties of AMPSO and other frequently used biological buffers to facilitate an informed selection process.
| Property | AMPSO | Tris | HEPES | Phosphate |
| pKa at 25°C | 9.0 | 8.1 | 7.5 | 7.2 (pKa2) |
| Effective pH Range | 8.3 - 9.7 | 7.1 - 9.1 | 6.8 - 8.2 | 6.2 - 8.2 |
| ΔpKa/°C | -0.008[4] | -0.031 | -0.014 | -0.0028 |
| Metal Ion Binding | Low | Can bind to some metals | Negligible | Precipitates with Ca²⁺ and Mg²⁺ |
| UV Absorbance (260-280 nm) | Low | Can be significant | Low | Low |
Validation of AMPSO in an Alkaline Phosphatase (ALP) Assay
Alkaline phosphatase (ALP) is a widely studied enzyme that exhibits optimal activity in an alkaline environment, making it an ideal candidate for validation of AMPSO buffer. While many protocols for ALP assays utilize 2-amino-2-methyl-1-propanol (AMP) buffer, AMPSO presents a viable alternative due to its stable pH maintenance in the alkaline range.[1] Studies have shown that the choice of buffer can significantly influence the measured activity of ALP, highlighting the importance of buffer validation. For instance, a comparison between AMP and diethanolamine (DEA) buffers for ALP assays revealed that results can differ significantly, necessitating a conversion factor when switching between buffer systems.[5][6][7]
Experimental Protocol: Alkaline Phosphatase (ALP) Assay using AMPSO Buffer
This protocol is adapted from established alkaline phosphatase assays and is optimized for the use of AMPSO buffer.
Materials:
-
AMPSO buffer (0.5 M, pH 9.5 at 37°C)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM in AMPSO buffer)
-
Magnesium chloride (MgCl₂) solution (10 mM)
-
Zinc chloride (ZnCl₂) solution (1 mM)
-
Alkaline Phosphatase (enzyme solution)
-
Stop solution (3 M NaOH)
-
Microplate reader
-
96-well microplate
Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well microplate, prepare the reaction mixture by adding:
-
150 µL of AMPSO buffer (0.5 M, pH 9.5)
-
20 µL of MgCl₂ solution (10 mM)
-
10 µL of ZnCl₂ solution (1 mM)
-
10 µL of the enzyme sample (or standard)
-
-
Pre-incubate: Incubate the plate at 37°C for 5 minutes to bring the reaction mixture to the optimal temperature.
-
Initiate the Reaction: Add 20 µL of the pNPP substrate solution to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction proceeds within the linear range.
-
Stop the Reaction: Stop the reaction by adding 50 µL of the stop solution (3 M NaOH) to each well.
-
Measure Absorbance: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Data Analysis: Calculate the ALP activity based on the rate of p-nitrophenol formation, using a standard curve if necessary.
Visualizing Experimental Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and the biological context of the enzyme, the following diagrams are provided.
Conclusion
AMPSO buffer is a valuable tool for enzymatic assays requiring a stable alkaline pH. Its properties, such as a pKa of 9.0 and low potential for metal ion chelation, make it a suitable alternative to more traditional buffers like Tris and AMP, particularly for enzymes like alkaline phosphatase. The provided experimental protocol offers a starting point for the validation and implementation of AMPSO in specific enzymatic assays. As with any buffer system, it is recommended that researchers validate AMPSO for their specific enzyme and assay conditions to ensure optimal performance and reliable results.
References
- 1. Free-metal ion depletion by "Good's" buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Action of extracellular divalent cations on native alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological buffers pKa calculation [reachdevices.com]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. Good’s buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Metal Ion Chelation Properties of AMPSO and Other Biological Buffers
For researchers, scientists, and drug development professionals, the selection of an appropriate biological buffer is a critical decision that can significantly influence experimental outcomes, particularly in systems where metal ions play a crucial role. This guide provides an objective comparison of the metal ion chelation properties of N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid (AMPSO) with other commonly used buffers such as HEPES, Tris, and Phosphate-Buffered Saline (PBS).
The interaction between buffer components and metal ions can have significant consequences, potentially altering enzymatic activity, cellular processes, and the stability of therapeutic molecules. Understanding the metal-binding affinities of different buffers is therefore essential for robust and reproducible research.
Quantitative Comparison of Metal Ion Chelation
The stability constant (log K) is a quantitative measure of the strength of the interaction between a metal ion and a chelating agent, in this case, the buffer molecule. A higher log K value indicates a stronger and more stable complex. The following table summarizes the available stability constants for AMPSO and other common buffers with various divalent metal ions. It is important to note that experimental conditions such as ionic strength and temperature can influence these values.
| Buffer | Metal Ion | Log K₁ | Experimental Conditions |
| AMPSO | Data not available | - | - |
| HEPES | Ca²⁺ | Negligible | pH 7.4 |
| Co²⁺ | Negligible | pH 7.4 | |
| Mg²⁺ | Negligible | pH 7.4 | |
| Mn²⁺ | Negligible | pH 7.4 | |
| Ni²⁺ | Negligible | pH 7.4 | |
| Cu²⁺ | Mild affinity | pH 7.4 | |
| Pb²⁺ | Mild affinity | pH 7.4 | |
| Zn²⁺ | Weak affinity | pH 7.4 | |
| Cd²⁺ | Weak affinity | pH 7.4 | |
| Tris | Cu²⁺ | ~2.5 - 4.3 | Various |
| Ni²⁺ | ~1.8 | - | |
| PBS | Ca²⁺ | Can form precipitates | - |
| Mg²⁺ | Can form precipitates | - |
The data indicates that HEPES generally exhibits low to negligible binding affinity for many divalent metal ions, making it a suitable choice for many biological systems where metal ion interference needs to be minimized. In contrast, Tris can form more stable complexes, particularly with copper ions. Phosphate-buffered saline is known to precipitate with divalent cations like calcium and magnesium, which can significantly impact experiments involving these ions. The lack of readily available quantitative data for AMPSO highlights a gap in the literature and underscores the importance of empirical evaluation when considering its use in metal-sensitive applications.
Experimental Protocols for Determining Metal Ion Chelation
The stability constants of metal-buffer complexes can be determined experimentally using various techniques. Potentiometric titration and spectrophotometry are two common methods.
Potentiometric Titration
This method involves monitoring the change in pH of a solution containing the buffer and a metal ion as a titrant (a strong base) is added. The formation of a metal-buffer complex releases protons, causing a change in the titration curve compared to the titration of the buffer alone.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a standardized stock solution of the buffer (e.g., 0.1 M AMPSO).
-
Prepare a standardized stock solution of the metal salt of interest (e.g., 0.1 M CuSO₄).
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.
-
Prepare a solution of a background electrolyte (e.g., 1 M KCl) to maintain constant ionic strength.
-
-
Calibration of the Electrode:
-
Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature.
-
-
Titration Procedure:
-
In a thermostatted titration vessel, add a known volume of the buffer solution and the background electrolyte.
-
Add a known volume of the metal salt solution. If determining the buffer's pKa, omit the metal salt in a separate titration.
-
Fill a calibrated burette with the standardized NaOH solution.
-
Record the initial pH of the solution.
-
Add the NaOH solution in small, precise increments, recording the pH after each addition. Allow the reading to stabilize before proceeding.
-
Continue the titration past the equivalence point(s).
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
The stability constants can be calculated from the titration data using specialized software that fits the data to a model of the chemical equilibria.
-
Spectrophotometry
This method is suitable when the formation of a metal-buffer complex results in a change in the solution's absorbance spectrum.
Detailed Protocol:
-
Solution Preparation:
-
Prepare stock solutions of the buffer, metal salt, and a suitable pH buffer (if the buffer being tested is not sufficient to maintain a constant pH) at the desired ionic strength.
-
-
Determination of Molar Absorptivity:
-
Determine the molar absorptivity of the free metal ion and the metal-buffer complex at various wavelengths to identify the wavelength of maximum absorbance change (λ_max).
-
-
Job's Method of Continuous Variation:
-
Prepare a series of solutions with a constant total concentration of metal and buffer, but with varying mole fractions of each.
-
Measure the absorbance of each solution at the predetermined λ_max.
-
Plot the absorbance versus the mole fraction of the ligand (buffer). The stoichiometry of the complex is indicated by the mole fraction at which the maximum absorbance occurs.
-
-
Mole-Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the buffer.
-
Measure the absorbance of each solution at λ_max.
-
Plot the absorbance versus the molar ratio of buffer to metal. The point of inflection in the curve indicates the stoichiometry of the complex.
-
-
Data Analysis:
-
The stability constant can be calculated from the absorbance data obtained from these methods using various mathematical treatments.
-
Visualizing Experimental Workflows
To illustrate the process of determining metal-buffer interactions, the following diagrams outline the key steps in potentiometric titration and the logical relationship in competitive metal binding.
A Head-to-Head Comparison of AMPSO and CABS Buffer Systems for Researchers
In the realm of biochemical and molecular biology research, the selection of an appropriate buffer system is paramount to experimental success. The buffer not only maintains a stable pH but can also influence enzyme activity, protein stability, and the efficiency of analytical techniques. For researchers working in alkaline conditions, AMPSO (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) and CABS (4-(Cyclohexylamino)-1-butanesulfonic acid) are two zwitterionic buffers of choice. This guide provides a comprehensive side-by-side comparison of these two buffer systems, offering insights into their properties, performance in key applications, and detailed experimental protocols to aid in your research and development endeavors.
Physicochemical Properties: A Tale of Two Alkaline Buffers
Both AMPSO and CABS are valued for their buffering capacity in the alkaline pH range. However, their chemical structures and resulting properties lend them to slightly different applications.
| Property | AMPSO | CABS |
| Chemical Structure | N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid | 4-(Cyclohexylamino)-1-butanesulfonic acid |
| pKa at 25°C | 9.0 | 10.7 |
| Useful pH Range | 8.3 - 9.7 | 10.0 - 11.4[1] |
| Molecular Weight | 227.28 g/mol | 235.34 g/mol |
| Metal Ion Binding | Minimal | Prevents formation of complexes with most metal ions[2] |
| Biocompatibility | Good | High biological compatibility, low toxicity[1] |
Performance in Key Applications
While direct quantitative comparative studies between AMPSO and CABS are limited in published literature, their individual performance characteristics provide a basis for selection in common laboratory applications.
Western Blotting: Transfer of High pI and High Molecular Weight Proteins
The transfer of proteins from a polyacrylamide gel to a membrane is a critical step in Western blotting. For proteins with a high isoelectric point (pI) or high molecular weight (HMW), traditional transfer buffers like Towbin can be suboptimal. The alkaline environment provided by AMPSO and CABS ensures that these proteins carry a net negative charge, facilitating their efficient migration out of the gel.
AMPSO is particularly recognized for its utility in the efficient blotting of strongly basic proteins.[2] Its buffering range of pH 8.3-9.7 is effective for many challenging proteins.
CABS , with its higher pH range of 10.0-11.4, is frequently recommended for the transfer of HMW proteins and those with very high pIs.[2] The highly alkaline conditions can be advantageous in ensuring that even the most basic proteins are negatively charged for efficient transfer.
Enzymatic Assays in Alkaline Conditions
Many enzymes, such as alkaline phosphatase, exhibit optimal activity in alkaline environments. The choice of buffer can significantly impact enzyme kinetics and stability.
AMPSO can be used as a component in buffer systems for alkaline phosphatase assays. For instance, 2-amino-2-methyl-1-propanol (AMP), a structural component of AMPSO, is a common buffer in these assays.
CABS is described as an ideal medium for high-pH enzymatic reactions due to its excellent pH stability in the 10.0-11.4 range.[1] Its low toxicity and high biocompatibility also make it a suitable choice for sensitive enzyme systems.[1]
The selection of the buffer for an enzymatic assay should be based on the specific pH optimum of the enzyme being studied. It is always advisable to perform pilot experiments to determine the optimal buffer and pH for your specific enzyme and reaction conditions.
Experimental Protocols
Western Blotting Transfer Buffer Preparation
AMPSO Transfer Buffer (1X)
-
Components:
-
25 mM AMPSO
-
20% (v/v) Methanol
-
-
Procedure:
-
To prepare 1 liter, dissolve 5.68 g of AMPSO in 700 mL of deionized water.
-
Add 200 mL of methanol.
-
Adjust the pH to 9.0 with NaOH.
-
Bring the final volume to 1 liter with deionized water.
-
CABS Transfer Buffer (10X Stock Solution)
-
Components:
-
1 M CABS
-
-
Procedure:
-
To prepare 1 liter, dissolve 221.32 g of CABS in 800 mL of deionized water.
-
Adjust the pH to 11.0 with NaOH.
-
Bring the final volume to 1 liter with deionized water.
-
For a 1X working solution, dilute the stock 1:10 and add methanol to a final concentration of 10-20%.
-
Alkaline Phosphatase Activity Assay
This protocol is a general guideline for a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate. The choice of AMPSO or CABS would depend on the desired pH.
-
Reagents:
-
Assay Buffer: 50 mM AMPSO, pH 9.0 or 50 mM CABS, pH 10.5.
-
Substrate Solution: 10 mM p-nitrophenyl phosphate (pNPP) in the chosen assay buffer.
-
Stop Solution: 3 M NaOH.
-
Enzyme Sample: Purified alkaline phosphatase or cell lysate.
-
-
Procedure:
-
Pre-warm the assay buffer and substrate solution to the desired reaction temperature (e.g., 37°C).
-
In a microplate well, add 180 µL of the assay buffer.
-
Add 10 µL of the enzyme sample to the well and mix gently.
-
To initiate the reaction, add 10 µL of the pNPP substrate solution and mix.
-
Incubate the reaction at the desired temperature for a set period (e.g., 10-30 minutes), during which the solution will turn yellow.
-
Stop the reaction by adding 50 µL of the stop solution.
-
Measure the absorbance of the solution at 405 nm using a microplate reader.
-
The enzyme activity can be calculated based on the amount of p-nitrophenol produced, using a standard curve.
-
Visualizing Experimental Workflows
To further clarify the application of these buffers, the following diagrams illustrate a typical Western blotting workflow and a hypothetical signaling pathway involving alkaline phosphatase.
Conclusion
Both AMPSO and CABS are robust zwitterionic buffers suitable for a variety of applications requiring alkaline conditions. The choice between them should be guided by the specific pH requirements of the experiment and the nature of the biomolecules involved. AMPSO, with its pKa of 9.0, is an excellent choice for applications such as the Western blotting of strongly basic proteins. CABS, with a higher pKa of 10.7, provides a more alkaline environment, making it particularly advantageous for the transfer of very high molecular weight proteins and for enzymatic reactions that have a high pH optimum. While direct comparative data is scarce, understanding the individual properties of these buffers will empower researchers to make an informed decision for their specific experimental needs, ultimately leading to more reliable and reproducible results.
References
AMPSO in Proteomics: A Comparative Guide to a Versatile Zwitterionic Detergent
For researchers, scientists, and drug development professionals navigating the complex landscape of protein analysis, the choice of detergent is a critical determinant of experimental success. This guide provides a comprehensive comparison of 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (AMPSO), also known as CHAPSO, with other commonly used detergents in proteomics research. By presenting quantitative data, detailed experimental protocols, and workflow visualizations, this document serves as a practical resource for optimizing protein solubilization and analysis.
AMPSO is a zwitterionic detergent that has carved a niche in proteomics, particularly for the challenging task of solubilizing membrane proteins while preserving their native structure and function. Its unique properties make it a valuable tool in various applications, from two-dimensional gel electrophoresis (2D-PAGE) to sample preparation for mass spectrometry.
Performance Comparison: AMPSO vs. Other Detergents
The efficacy of a detergent in proteomics is judged by its ability to solubilize proteins, its compatibility with downstream analytical techniques, and its impact on protein integrity. Below is a summary of AMPSO's performance in comparison to other widely used detergents.
| Detergent | Chemical Nature | Critical Micelle Concentration (CMC) | Solubilization Efficiency (Detergent:Phospholipid Ratio for Lamellar-to-Micellar Transition) | Key Advantages in Proteomics | Key Disadvantages in Proteomics |
| AMPSO (CHAPSO) | Zwitterionic | 8 mM | 0.21 - 0.74 mol/mol[1] | Gentle, non-denaturing; maintains protein function; effective for membrane proteins; compatible with 2D-PAGE. | Can interfere with mass spectrometry if not adequately removed; conflicting reports on in-solution digestion compatibility. |
| CHAPS | Zwitterionic | 6-10 mM | 0.4 - 1.04 mol/mol[1] | Widely used and well-characterized; effective for a broad range of proteins; compatible with 2D-PAGE and some mass spectrometry applications. | Can be less effective than stronger detergents for highly hydrophobic proteins; may interfere with mass spectrometry. |
| SDS | Anionic | 7-10 mM | Not applicable (highly denaturing) | Highly effective at solubilizing most proteins, including very hydrophobic ones. | Denatures proteins, disrupting structure and function; incompatible with native protein analysis and isoelectric focusing unless removed. |
| Triton X-100 | Non-ionic | 0.2-0.9 mM | Variable | Good solubilizing power for membrane proteins. | Can interfere significantly with mass spectrometry due to polymer contaminants and ion suppression. |
Experimental Protocols
Detailed and reproducible protocols are the bedrock of successful proteomics research. The following sections provide methodologies for key applications of AMPSO.
Protocol 1: Membrane Protein Extraction for 2D-PAGE using AMPSO
This protocol is designed for the solubilization of membrane proteins from cultured cells or tissues for subsequent analysis by two-dimensional polyacrylamide gel electrophoresis.
Materials:
-
Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) AMPSO, 40 mM Tris, 65 mM DTT, 1x Protease Inhibitor Cocktail.
-
Sample (e.g., cell pellet, tissue homogenate).
-
Sonication device.
-
Microcentrifuge.
Procedure:
-
Resuspend the cell pellet or tissue homogenate in an appropriate volume of ice-cold Lysis Buffer.
-
Incubate the sample on ice for 30 minutes, with intermittent vortexing, to facilitate initial lysis.
-
Sonicate the lysate on ice using short bursts (e.g., 3 x 10 seconds) to ensure complete disruption of cellular structures and solubilization of proteins. Avoid overheating the sample.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble debris.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration using a detergent-compatible protein assay (e.g., a modified Bradford assay).
-
The protein extract is now ready for isoelectric focusing, the first dimension of 2D-PAGE.
Protocol 2: In-Gel Digestion of Proteins Separated by 2D-PAGE for Mass Spectrometry Analysis
Following protein separation by 2D-PAGE, this protocol outlines the steps for in-gel digestion to prepare protein spots for identification by mass spectrometry.
Materials:
-
Excised protein spots from a Coomassie-stained 2D gel.
-
Destaining Solution: 50% Acetonitrile, 50 mM Ammonium Bicarbonate.
-
Reduction Solution: 10 mM DTT in 100 mM Ammonium Bicarbonate.
-
Alkylation Solution: 55 mM Iodoacetamide in 100 mM Ammonium Bicarbonate.
-
Digestion Buffer: 50 mM Ammonium Bicarbonate.
-
Trypsin solution (mass spectrometry grade).
-
Extraction Solution: 50% Acetonitrile, 5% Formic Acid.
Procedure:
-
Excise the protein spots of interest from the 2D gel using a clean scalpel.
-
Destain the gel pieces by washing them with the Destaining Solution until the Coomassie blue color is removed.
-
Dehydrate the gel pieces with 100% acetonitrile and dry them in a vacuum centrifuge.
-
Reduce the proteins by incubating the gel pieces in the Reduction Solution for 1 hour at 56°C.
-
Cool the samples to room temperature and replace the Reduction Solution with the Alkylation Solution. Incubate for 45 minutes in the dark at room temperature.
-
Wash the gel pieces with 100 mM Ammonium Bicarbonate and then dehydrate with acetonitrile. Dry the gel pieces completely.
-
Rehydrate the gel pieces in ice-cold Trypsin solution and incubate overnight at 37°C.
-
Extract the tryptic peptides from the gel pieces by sequential incubations with the Extraction Solution. Pool the extracts.
-
Dry the pooled extracts in a vacuum centrifuge and resuspend in a small volume of 0.1% Formic Acid for mass spectrometry analysis.
Visualizing Proteomics Workflows with AMPSO
Understanding the logical flow of experimental procedures is crucial for planning and troubleshooting. The following diagrams, generated using the DOT language, illustrate key workflows in proteomics that can incorporate AMPSO.
Caption: A typical proteomics workflow incorporating AMPSO for protein extraction and 2D-PAGE separation followed by mass spectrometry.
Caption: A decision-making flowchart for selecting a suitable detergent for protein solubilization in proteomics.
Conclusion
AMPSO (CHAPSO) is a valuable zwitterionic detergent in the proteomics toolkit, particularly for the challenging task of analyzing membrane proteins. Its gentle, non-denaturing properties make it an excellent choice for applications requiring the preservation of protein structure and function, such as 2D-PAGE. While its compatibility with direct in-solution digestion for mass spectrometry may require careful optimization and removal steps, its proven efficacy in solubilizing complex protein mixtures warrants its consideration in a wide range of proteomics workflows. As with any detergent, empirical testing is recommended to determine the optimal conditions for a specific sample and application.
References
Cross-Validation of Experimental Results: A Comparative Guide to Buffer System Selection
For researchers, scientists, and drug development professionals, ensuring the reproducibility and validity of experimental findings is paramount. A crucial, yet often underestimated, factor influencing experimental outcomes is the choice of buffer system. This guide provides an objective comparison of commonly used biological buffers, supported by experimental data, to underscore the importance of cross-validation when buffer systems are varied.
The primary role of a buffer is to maintain a stable pH in a solution, which is critical for most biological reactions.[1] However, buffer components can also interact with biomolecules, affecting their structure, function, and stability.[2] These interactions can lead to variations in experimental results, making cross-validation with different buffer systems an essential practice for robust and reliable data. This guide will explore the impact of different buffers on three common experimental assays: enzyme kinetics, protein stability, and cell viability.
The Impact of Buffer Selection: A Data-Driven Comparison
The choice of buffer can have a profound effect on various biological assays. Below, we present a summary of quantitative data illustrating the impact of different buffer systems on enzyme kinetics, protein stability, and cell viability.
Enzyme Kinetics
The catalytic activity of enzymes is highly sensitive to the buffer environment. The choice of buffer can influence an enzyme's kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).[3]
| Buffer System (50 mM, pH 7.4) | Enzyme | Substrate | Kₘ (μM) | Vₘₐₓ (s⁻¹) | Catalytic Efficiency (Kₘ/Vₘₐₓ) (μM⁻¹s⁻¹) |
| HEPES | BLC23O | Catechol | - | - | 0.20 |
| Tris-HCl | BLC23O | Catechol | - | 0.33 | - |
| Phosphate | BLC23O | Catechol | 240 | - | - |
Data adapted from a study on a metal-dependent enzyme, demonstrating variations in kinetic parameters between HEPES, Tris-HCl, and Phosphate buffers. A higher Kₘ in phosphate buffer suggests lower substrate affinity in that system.[4]
Protein Stability
The stability of a protein, often measured by its melting temperature (Tₘ) in a thermal shift assay (Differential Scanning Fluorimetry), is a critical parameter in drug development and protein biochemistry. The buffer composition can significantly affect a protein's Tₘ.[5]
| Buffer System (pH 6.0) | Protein | Tₘ (°C) |
| Tris (50 mM) | β-galactosidase | 67 |
| Phosphate (low concentration) | Lysozyme | Higher Tₘ |
| Phosphate (high concentration) | Lysozyme | Lower Tₘ |
Data adapted from studies on β-galactosidase and lysozyme. The melting temperature of β-galactosidase was optimal at pH 6.0 in a Tris buffer system.[6] For lysozyme, thermal stability was shown to be dependent on the concentration of the phosphate buffer.[7]
Cell Viability
Maintaining a physiological pH is crucial for cell health in in-vitro assays. Different buffers can impact cell viability, proliferation, and response to treatments.
| Buffer System | Cell Line | Cell Viability (%) after 24h |
| Buffer 1 (Unspecified) | Caco-2 | 91.9 |
| Buffer 2 (Unspecified, for flow cytometry) | Caco-2 | 79.7 |
| Buffer 3 (Unspecified) | Caco-2 | 88.1 |
| Buffer 4 (Unspecified) | Caco-2 | 116.6 |
| Buffer 1 (Unspecified) | K562 | ~75 |
| Buffer 2 (Unspecified) | K562 | ~75 |
| Buffer 3 (Unspecified) | K562 | ~75 |
| Buffer 4 (Unspecified) | K562 | ~72.3 |
Data adapted from a study comparing the effects of four different buffer compositions on the viability of Caco-2 and K562 cell lines. The results highlight that buffer composition can have varying effects on different cell types.
Experimental Protocols
To facilitate the cross-validation of experimental results across different buffer systems, we provide the following detailed methodologies for the key experiments cited.
Enzyme Kinetics Assay
Objective: To determine and compare the kinetic parameters (Kₘ and Vₘₐₓ) of an enzyme in two or more different buffer systems.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
A series of at least two different biological buffers (e.g., Phosphate, Tris, HEPES) at the same concentration and pH
-
Spectrophotometer or other suitable detection instrument
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and each buffer system.
-
Assay Setup: In a multi-well plate or cuvettes, prepare a series of reactions for each buffer system. Each series should have a fixed enzyme concentration and varying substrate concentrations.
-
Reaction Initiation: Initiate the reaction by adding the enzyme to the substrate-buffer mixture.
-
Data Collection: Measure the initial reaction velocity (rate of product formation or substrate consumption) for each reaction. This is typically done by monitoring the change in absorbance or fluorescence over a short period.
-
Data Analysis: Plot the initial reaction velocities against the corresponding substrate concentrations for each buffer system. Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values for the enzyme in each buffer.
Protein Thermal Shift Assay (Differential Scanning Fluorimetry)
Objective: To determine and compare the melting temperature (Tₘ) of a protein in different buffer systems as a measure of its thermal stability.
Materials:
-
Purified protein of interest
-
A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange)
-
A series of at least two different biological buffers at the same concentration and pH
-
A real-time PCR instrument or a dedicated differential scanning fluorimeter
Procedure:
-
Sample Preparation: For each buffer system, prepare a reaction mixture containing the purified protein and the fluorescent dye.
-
Instrument Setup: Place the samples in the instrument and program a temperature ramp, typically from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C), with a gradual increase in temperature.
-
Data Collection: The instrument will monitor the fluorescence of the dye as the temperature increases. As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the sigmoidal curve represents the melting temperature (Tₘ) of the protein in that specific buffer. Compare the Tₘ values obtained in the different buffer systems.[8]
Cell Viability (MTT) Assay
Objective: To compare the effect of different buffer systems on the viability of a cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
A series of at least two different biological buffers, sterilized and adjusted to the appropriate pH and osmolarity for cell culture
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl and isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Buffer Treatment: Replace the culture medium with media containing the different buffer systems to be tested. Include a control group with the standard culture medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each buffer condition relative to the control group (set to 100%).
Visualizing Workflows and Pathways
To further aid in the understanding and implementation of buffer cross-validation, the following diagrams illustrate key workflows and concepts.
The choice of buffer can be particularly critical when studying complex biological processes such as signaling pathways. Buffer components can potentially interact with kinases, phosphatases, or other proteins in the cascade, thereby influencing the outcome of the study. The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common subject of investigation in drug development. When studying such pathways, cross-validation with different buffer systems can help ensure that the observed effects are due to the experimental intervention and not an artifact of the buffer system.
References
- 1. Protocol for performing and optimizing differential scanning fluorimetry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 3. up.lublin.pl [up.lublin.pl]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. portlandpress.com [portlandpress.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to Evaluating Protein Structure: The Role of AMPSO Buffer in Circular Dichroism Spectroscopy
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical decision that can significantly influence the structural integrity and stability of proteins under investigation. This guide provides a comparative overview of 3-((3-(dimethylamino)propyl)amino)-2-hydroxy-2-(hydroxymethyl)propane-1-sulfonic acid (AMPSO), a zwitterionic buffer, and its potential utility in protein structure analysis using Circular Dichroism (CD) spectroscopy. While direct comparative studies detailing the effects of AMPSO on protein conformation via CD spectroscopy are limited in published literature, this guide offers a framework for such an evaluation based on its physicochemical properties and established principles of buffer selection for biophysical studies.
Theoretical Comparison of Buffering Agents for CD Spectroscopy
The choice of buffer can directly impact protein stability and the quality of CD spectral data. An ideal buffer for CD spectroscopy should be transparent in the far-UV region (190-250 nm), maintain a stable pH, and have minimal interaction with the protein that could alter its native conformation.[1] AMPSO is one of the "Good's buffers," a series of zwitterionic buffers developed to be biocompatible and effective at physiological pH.[2]
This table provides a theoretical comparison of AMPSO with other commonly used biological buffers, highlighting properties relevant to CD spectroscopy. Researchers should note that the optimal buffer is always protein-dependent and must be determined empirically.
| Property | AMPSO | Tris | Phosphate | HEPES |
| pKa at 25°C | 9.0[3][4] | 8.06[5] | 7.21 (pKa2) | 7.48[6] |
| Useful pH Range | 8.3 - 9.7[3][4] | 7.5 - 9.0[5] | 5.8 - 8.0 | 6.8 - 8.2[6] |
| UV Absorbance (<230 nm) | Low[6] | High[7][8] | Low[1][9] | Moderate[10] |
| Temperature Dependence (dpKa/dT) | -0.008[11] | -0.028 | -0.0028[12] | -0.014 |
| Metal Ion Chelation | Binds some divalent cations (Co(II), Ni(II))[11] | Can interact with metals | Precipitates many divalent cations[12] | Negligible[13] |
| Zwitterionic Nature | Yes[2] | No | No | Yes[2] |
| Suitability for Far-UV CD | Potentially good due to low UV absorbance and zwitterionic nature. | Poor due to high UV absorbance below 230 nm.[7][8] | Excellent, a common choice for CD studies.[1][9] | Good, but absorbance can be a limiting factor at high concentrations. |
Experimental Design and Workflow
Evaluating the effect of a buffer like AMPSO on a specific protein's structure requires a systematic approach. The following diagram and protocol outline a typical experimental workflow for comparing the effects of different buffers on protein secondary structure and thermal stability using CD spectroscopy.
Experimental Protocols
Below are detailed methodologies for conducting a comparative analysis of AMPSO and other buffers on protein structure.
Protein Sample Preparation
The purity and accurate concentration determination of the protein sample are paramount for high-quality CD data.[10]
-
Protein Purity : The protein sample should be >95% pure as determined by SDS-PAGE or mass spectrometry.
-
Buffer Exchange : Dialyze the purified protein stock against each buffer of interest (e.g., 20 mM AMPSO, pH 9.0; 20 mM Phosphate, pH 7.4; 20 mM Tris, pH 8.0) extensively. A minimum of three buffer changes over 24 hours at 4°C is recommended. This ensures the protein is in the desired buffer environment.
-
Concentration Determination : After dialysis, accurately determine the protein concentration for each sample. Methods independent of protein composition, such as UV absorbance at 280 nm (if the extinction coefficient is known) or amino acid analysis, are preferred over dye-binding assays like Bradford.[10]
-
Final Sample Preparation : For far-UV CD, dilute the protein in the respective final buffer to a concentration of approximately 0.1-0.2 mg/mL. The sample should be filtered through a 0.22 µm syringe filter to remove any aggregates.
Circular Dichroism Spectroscopy: Secondary Structure Analysis
This protocol assesses the secondary structure of the protein in each buffer condition.
-
Instrumentation : Use a calibrated CD spectrometer.
-
Cuvette : A quartz cuvette with a path length of 1 mm is typically used for far-UV measurements.
-
Instrument Parameters :
-
Wavelength Range: 190–260 nm
-
Data Pitch: 0.5 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response Time: 2 seconds
-
Accumulations: 3-5 scans
-
-
Data Collection :
-
Record a baseline spectrum of each respective buffer in the same cuvette used for the sample.
-
Record the CD spectrum of the protein sample in each buffer.
-
Subtract the corresponding buffer baseline from each protein spectrum.
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.
-
-
Data Analysis : Use a deconvolution algorithm (e.g., BeStSel, CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and other secondary structures from the MRE data.[1][8]
Circular Dichroism Spectroscopy: Thermal Stability Analysis
This protocol determines the melting temperature (Tm), a key indicator of protein stability, in each buffer.
-
Wavelength Selection : Monitor the CD signal at a wavelength characteristic of the protein's secondary structure, typically 222 nm for α-helical proteins.
-
Instrument Parameters :
-
Temperature Range: 20°C to 95°C
-
Temperature Ramp Rate: 1°C/min
-
Data Pitch: 1°C
-
-
Data Collection :
-
Equilibrate the sample at the starting temperature (20°C) for 5 minutes.
-
Initiate the temperature ramp and record the CD signal at the selected wavelength as a function of temperature.
-
-
Data Analysis :
-
Plot the CD signal (MRE at 222 nm) versus temperature.
-
Fit the resulting sigmoidal curve to a two-state transition model to determine the midpoint of the unfolding transition, which is the melting temperature (Tm).
-
By following these protocols, researchers can generate robust, quantitative data to objectively evaluate the suitability of AMPSO and other buffers for their specific protein of interest, ensuring optimal conditions for structural and functional studies.
References
- 1. BeStSel - Protein Circular Dichroism Spectra Analysis [bestsel.elte.hu]
- 2. Good's buffers - Wikipedia [en.wikipedia.org]
- 3. You are being redirected... [bio-world.com]
- 4. Buffer Reference Center [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. interchim.fr [interchim.fr]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 10. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological buffers pKa calculation [reachdevices.com]
- 12. Buffer Standards for the Physiological pH of the Zwitterionic Compound, DIPSO from 5 to 55°C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Good’s buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AMPSO and Phosphate Buffers for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
The choice of a buffering system is a critical parameter in the design of robust and reproducible cell-based assays. The buffer must maintain a stable pH in the desired range for optimal cellular function and assay performance, without interfering with the biological processes under investigation. This guide provides an objective comparison of two commonly used buffering agents, AMPSO (N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) and phosphate buffer (often used as Phosphate-Buffered Saline or PBS), in the context of cell-based assays.
Overview of AMPSO and Phosphate Buffers
AMPSO is a zwitterionic buffer, one of the "Good's buffers," known for its excellent buffering capacity in the alkaline pH range.[1][2] Phosphate buffer, typically in the form of PBS, is a widely used physiological buffer that mimics the osmolarity and pH of the extracellular environment.[3][4] While PBS is a staple in many cell culture laboratories, it possesses several inherent properties that can interfere with various cell-based assays.
Key Properties and Comparison
A summary of the key physicochemical properties of AMPSO and phosphate buffers is presented below.
| Property | AMPSO | Phosphate Buffer (PBS) | References |
| Chemical Structure | Zwitterionic sulfonic acid derivative | Inorganic phosphate salts (e.g., Na₂HPO₄, KH₂PO₄) | [2] |
| pKa (at 25°C) | 9.0 | pKa1: 2.15, pKa2: 7.20, pKa3: 12.38 (pKa2 is relevant for physiological pH) | [1][3] |
| Useful pH Range | 8.3 - 9.7 | 5.8 - 8.0 (around pKa2) | [1][3] |
| Biocompatibility | Generally considered non-toxic and cell membrane impermeable | Isotonic and generally non-toxic, but can have adverse effects over time | [3][5][6] |
| Interaction with Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Minimal | Forms insoluble precipitates | [4] |
| Enzyme Inhibition | Generally low potential for interference | Can inhibit certain enzymes (e.g., kinases, phosphatases) | [7] |
Performance in Cell-Based Assays: A Comparative Analysis
The choice between AMPSO and phosphate buffer can significantly impact the outcome and interpretation of cell-based assays. Below is a comparison of their performance characteristics in common assay types.
Cell Viability and Cytotoxicity Assays (e.g., MTT, LDH)
In assays that measure metabolic activity or membrane integrity, the buffer should not influence cell health or interfere with the detection chemistry.
| Feature | AMPSO | Phosphate Buffer | References |
| Effect on Cell Viability | Expected to be minimal due to its zwitterionic nature and low membrane permeability. | Can decrease cell viability over prolonged incubation periods when used as a diluent. | [5][6] |
| Interference with Assay Chemistry | Low potential for interference with common assay reagents. | Phosphate ions can interfere with certain enzymatic assays and may affect the stability of some reagents. | [7] |
| Precipitation with Media Components | No known issues of precipitation with common media components. | Can precipitate with calcium and magnesium present in cell culture media, leading to turbidity and inaccurate readings. | [4] |
Enzyme Activity Assays (e.g., Kinase, Phosphatase Assays)
For assays measuring the activity of specific enzymes in cell lysates, the buffer should not modulate enzyme function.
| Feature | AMPSO | Phosphate Buffer | References |
| Enzyme Inhibition/Activation | Generally considered non-inhibitory for a wide range of enzymes. | Known to inhibit various enzymes, including kinases and phosphatases, by acting as a competitive inhibitor or by chelating essential metal cofactors. | [7] |
| Compatibility with Divalent Cations | Compatible with assays requiring specific concentrations of divalent cations like Mg²⁺ and Mn²⁺. | The precipitation of divalent cations makes it unsuitable for many kinase and phosphatase assays that require these ions for activity. | [4] |
Experimental Protocols
To illustrate the practical implications of buffer selection, a detailed protocol for a hypothetical cytotoxicity assay is provided below, highlighting the steps where the choice of buffer is critical.
Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for assessing the cytotoxicity of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution
-
Assay Buffer: 20 mM AMPSO, pH 9.0 or Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the chosen Assay Buffer (AMPSO or PBS). Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (Assay Buffer only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Critical Step Analysis:
-
Step 2 (Compound Treatment): The choice of Assay Buffer is critical here. If the cell culture medium contains significant amounts of Ca²⁺ and Mg²⁺, using PBS could lead to precipitation, affecting compound availability and cell health. AMPSO would be a more suitable choice in this scenario.
-
General Consideration: Over the 48-hour incubation, the buffering capacity of the chosen buffer is crucial. While both buffers are effective, the potential for PBS to negatively impact cell viability over time should be considered.[6]
Visualizing Potential Interference: Signaling Pathways and Workflows
To further understand the impact of buffer choice, the following diagrams illustrate a generic kinase signaling pathway and the experimental workflow for the cytotoxicity assay.
Caption: Potential interference of phosphate buffer in a kinase signaling cascade.
The diagram above illustrates how phosphate ions from a phosphate buffer can potentially inhibit various kinases in a signaling pathway, leading to inaccurate results in assays studying these pathways.[7]
Caption: Experimental workflow for a cell-based cytotoxicity assay.
This workflow highlights the key stages of a typical cytotoxicity assay where the choice of buffer can influence the experimental outcome.
Conclusion and Recommendations
Both AMPSO and phosphate buffers have their merits for use in cell-based assays. However, the potential for interference and artifacts associated with phosphate buffers necessitates careful consideration of the specific assay system.
-
Phosphate buffer (PBS) is a suitable and cost-effective choice for simple applications such as cell washing and as a diluent for short-term incubations where the presence of divalent cations is not critical and there are no known enzymatic interferences.
-
AMPSO buffer is a superior alternative for a wide range of cell-based assays, particularly those that:
-
Are sensitive to the presence of phosphate ions.
-
Involve enzymes that are inhibited by phosphate.
-
Require the presence of divalent cations.
-
Are conducted at an alkaline pH.
-
For researchers and drug development professionals seeking to ensure the accuracy and reproducibility of their cell-based assay data, a thorough evaluation of the buffering system is paramount. While phosphate buffers are ubiquitous, zwitterionic buffers like AMPSO offer a more inert and reliable option for a multitude of sensitive applications.
References
- 1. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 2. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buffers for Biochemical Reactions [promega.sg]
- 5. fishersci.com [fishersci.com]
- 6. Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
Safety Operating Guide
Navigating the Safe Disposal of AMPSO Sodium Salt: A Procedural Guide
For researchers and scientists in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of AMPSO sodium salt, a commonly used buffering agent. By adhering to these protocols, laboratories can minimize environmental impact and maintain operational safety.
AMPSO (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) sodium salt is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] However, responsible disposal is still necessary to prevent contamination of waterways and to adhere to local regulations.
Key Safety and Disposal Information
The following table summarizes critical data regarding the handling and disposal of this compound, based on available safety data sheets.
| Parameter | Information | Source |
| GHS Classification | Not a hazardous substance | [1][2] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) Respirator (for dust) | [3] |
| Spill Cleanup | Take up mechanically, place in appropriate containers for disposal. | [2][4] |
| Environmental Precautions | Keep away from drains, surface and ground water. | [2][4] |
| Disposal of Contaminated Water | Retain contaminated washing water and dispose of it. | [2][4] |
| Incompatible Materials | Strong oxidizers | [1] |
Standard Disposal Protocol
The recommended procedure for disposing of this compound involves a straightforward, risk-averse approach that prioritizes containment and proper waste stream management.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses with side shields and chemical-resistant gloves.
-
If dealing with a fine powder that may become airborne, a NIOSH-approved N95 respirator is recommended to prevent inhalation.[3]
2. Waste Collection:
-
Collect waste this compound, whether in solid form or in solution, in a designated and clearly labeled waste container.
-
For solid waste, ensure the container is sealed to prevent dust generation.
-
For solutions, use a sealed, leak-proof container. Do not mix with other incompatible chemical waste; this compound can react violently with strong oxidizers.[1]
3. Spill Management:
-
In the event of a spill, avoid creating dust.
-
Mechanically scoop or sweep up the spilled solid material.
-
Place the collected material into a suitable container for disposal.[2][4]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth) and place it in the designated waste container.
-
Clean the spill area with water, being sure to collect the contaminated rinse water for proper disposal.[2][4]
4. Final Disposal:
-
While this compound is not classified as hazardous, it is crucial to consult and adhere to all local, state, and federal regulations regarding chemical waste disposal.
-
Do not discharge solutions of this compound into drains or the environment.[2][4][5]
-
The collected waste should be disposed of through a licensed chemical waste disposal contractor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling AMPSO Sodium Salt
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential information for the safe handling and disposal of AMPSO sodium salt, a common buffering agent in laboratory settings.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to good industrial hygiene and safety practices is crucial. The following personal protective equipment is recommended to minimize any potential exposure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Use safety goggles with side protection. |
| Hand Protection | Gloves | Wear suitable chemical-resistant gloves tested according to EN 374. |
| Skin and Body Protection | Lab Coat | Wear a standard lab coat. |
| Respiratory Protection | Particulate Respirator | Necessary only in case of dust formation. A P1 filter (filters at least 80% of airborne particles) is recommended.[1] |
Physical and Chemical Properties
Understanding the properties of this compound is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₇H₁₆NO₅SNa[2][3] |
| Molecular Weight | 249.3 g/mol [3] |
| Appearance | White crystalline powder |
| Solubility in Water | 0.33 g/mL |
| pKa (25 °C) | 9.0 (Free acid) |
| Useful pH Range | 8.3 - 9.7 |
Handling and Storage Procedures
Handling:
-
Avoid Dust Formation: Handle in a well-ventilated area to prevent the accumulation of dust.
-
Personal Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the work area.
-
Spill Management: In case of a spill, sweep up the solid material and place it in a suitable container for disposal.[5]
Storage:
-
Conditions: Store in a dry place in a tightly closed container.
-
Incompatible Materials: Keep away from strong oxidizing agents.[6]
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations.
-
Waste Chemical: Consult with a licensed professional waste disposal service. Do not empty into drains.[1]
-
Contaminated Packaging: Handle contaminated packaging in the same way as the substance itself.
Emergency First Aid Measures
-
After Eye Contact: Rinse cautiously with water for several minutes.[1][6]
-
If Swallowed: Rinse mouth. Call a doctor if you feel unwell.[1][6]
Operational Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
